molecular formula C24H39NO7 B15140807 10-Hydroxyneoline

10-Hydroxyneoline

Cat. No.: B15140807
M. Wt: 453.6 g/mol
InChI Key: COLAMBKEZAEWGO-QUZYLWSCSA-N
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Description

10-Hydroxyneoline is a useful research compound. Its molecular formula is C24H39NO7 and its molecular weight is 453.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Hydroxyneoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxyneoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

InChI

InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-14(26)24-19(21)17(32-4)15(20(24)25)22(28)9-13(31-3)12-8-23(24,29)18(22)16(12)27/h12-20,26-29H,5-11H2,1-4H3/t12-,13+,14+,15?,16?,17+,18-,19-,20?,21+,22+,23+,24?/m1/s1

InChI Key

COLAMBKEZAEWGO-QUZYLWSCSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@]4([C@@H]5C6O)O)OC)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of 10-Hydroxyneoline, a diterpene alkaloid. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Natural Source and Chemical Profile

10-Hydroxyneoline is a naturally occurring diterpene alkaloid that has been isolated from the roots of Aconitum fukutomei, a plant belonging to the Ranunculaceae family.[1] Its chemical formula is C24H39NO7, with a molecular weight of 453.57.[2] The presence of this compound has been confirmed through spectroscopic analysis and chemical reactions.[1]

Quantitative Data of Alkaloids from Aconitum fukutomei

The isolation of 10-Hydroxyneoline is often accompanied by the extraction of other related alkaloids. The following table summarizes the quantitative data for key alkaloids isolated from the crude base of Aconitum fukutomei, as reported in the initial discovery.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (% of crude base)
NeolineC24H39NO6437.5711%
14-AcetylneolineC26H41NO7479.610.7%
10-Hydroxyneoline C24H39NO7 453.57 Not specified
14-O-Acetyl-10-hydroxyneoline C26H41NO8 495.61 Not specified

Note: The specific yield for 10-Hydroxyneoline was not detailed in the foundational study; however, its isolation alongside significant quantities of related alkaloids underscores its presence in Aconitum fukutomei.

Experimental Protocol: Isolation of 10-Hydroxyneoline

The following protocol for the isolation of 10-Hydroxyneoline from the roots of Aconitum fukutomei is based on the original methodology described in the scientific literature.[1]

3.1. Plant Material and Extraction

  • Plant Material : The roots of Aconitum fukutomei are collected and identified. A voucher specimen should be stored for reference.

  • Extraction : The air-dried and powdered roots are subjected to extraction with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

3.2. Chromatographic Separation

  • Initial Fractionation : The crude extract is subjected to column chromatography on silica gel.

  • Elution Gradient : A step-wise elution is performed using a solvent system of increasing polarity, typically starting with chloroform and gradually adding methanol. The eluent is often saturated with aqueous ammonia to maintain a basic environment suitable for alkaloid stability.

  • Further Purification : Fractions containing the target compounds are further purified using repeated column chromatography on both silica gel and alumina.

  • Final Isolation : The final purification of 10-Hydroxyneoline is achieved through preparative thin-layer chromatography or high-performance liquid chromatography (HPLC).

3.3. Characterization

The structure of the isolated 10-Hydroxyneoline is confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Visualizing the Experimental Workflow and Biosynthesis

4.1. Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of 10-Hydroxyneoline from Aconitum fukutomei.

G Isolation Workflow for 10-Hydroxyneoline plant Aconitum fukutomei roots extraction Extraction (e.g., Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel_1 Silica Gel Column Chromatography (Eluent: CHCl3-MeOH-NH4OH) crude_extract->silica_gel_1 fractions Collected Fractions silica_gel_1->fractions purification Further Purification (Silica Gel & Alumina Columns) fractions->purification pure_compound Isolated 10-Hydroxyneoline purification->pure_compound characterization Structural Characterization (MS, NMR, IR) pure_compound->characterization

Caption: General workflow for the isolation and purification of 10-Hydroxyneoline.

4.2. Proposed Biosynthetic Pathway

The biosynthesis of diterpene alkaloids in Aconitum species is a complex process. While the specific enzymatic steps leading to 10-Hydroxyneoline have not been fully elucidated, the general pathway is understood to proceed as follows:

G Proposed Biosynthetic Pathway of Neoline-Type Alkaloids mev_mep MVA & MEP Pathways ggpp Geranylgeranyl Pyrophosphate (GGPP) mev_mep->ggpp ent_cpp ent-Copalyl Diphosphate ggpp->ent_cpp ent_kaurene ent-Kaurene ent_cpp->ent_kaurene c20_diterpene C20-Diterpene Intermediate ent_kaurene->c20_diterpene neoline_scaffold Neoline Scaffold c20_diterpene->neoline_scaffold hydroxyneoline 10-Hydroxyneoline neoline_scaffold->hydroxyneoline Hydroxylation & other modifications

References

An In-depth Technical Guide to the Putative Biosynthesis of 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyneoline is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, known for their production of a wide array of structurally complex and biologically active alkaloids. While the precise biosynthetic pathway of 10-Hydroxyneoline has not been fully elucidated, extensive research on related aconitine-type alkaloids provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding of diterpenoid alkaloid biosynthesis in Aconitum, presenting a hypothetical pathway to 10-Hydroxyneoline. It includes a summary of quantitative data for related alkaloids, detailed experimental protocols for pathway elucidation, and visualizations of the core biosynthetic and regulatory pathways to aid researchers in this field.

Introduction to 10-Hydroxyneoline and Diterpenoid Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of complex diterpenoid alkaloids (DAs).[1][2] These compounds are classified based on their carbon skeleton into C20, C19, and C18 types.[3] 10-Hydroxyneoline is a C19-diterpenoid alkaloid, characterized by a hexacyclic ring structure with extensive oxygenation.[4] The biosynthesis of these intricate molecules is a multi-step process involving terpene cyclases, cytochrome P450 monooxygenases (CYP450s), and various other modifying enzymes.[1][5]

The high toxicity and potent pharmacological activities of Aconitum alkaloids, such as aconitine, have made their biosynthetic pathways a subject of intense research.[4][6] Understanding these pathways is crucial for the potential biotechnological production of valuable derivatives with therapeutic applications, including analgesic and anti-inflammatory effects.[7][8] This guide outlines the probable biosynthetic route to 10-Hydroxyneoline based on the established pathways of its chemical relatives.

The Putative Biosynthetic Pathway of 10-Hydroxyneoline

The biosynthesis of 10-Hydroxyneoline is believed to follow the general pathway established for other C19-diterpenoid alkaloids, originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be divided into three main stages: formation of the diterpene skeleton, incorporation of a nitrogen atom, and extensive structural modifications.[2]

Stage 1: Formation of the Diterpene Skeleton

The pathway begins in the plastid with the methylerythritol phosphate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7] These five-carbon units are sequentially condensed to form the 20-carbon molecule GGPP, a reaction catalyzed by GGPP synthase (GGPPS).[2][7]

The cyclization of GGPP is a critical branching point. It is a two-step process catalyzed by two distinct types of terpene synthases:

  • ent-Copalyl Diphosphate Synthase (CPS): Converts GGPP to ent-copalyl diphosphate (ent-CPP).[2]

  • Kaurene Synthase-Like (KSL) enzymes: Catalyze the further cyclization of ent-CPP into various C20-diterpene skeletons, such as ent-kaurene or ent-atiserene.[2] The atisine-type skeleton is considered the likely precursor for C19-diterpenoid alkaloids.[1]

Stage 2: Nitrogen Incorporation and Skeleton Rearrangement

The C20-diterpene skeleton undergoes significant rearrangement and the loss of one carbon atom to form the characteristic C19 scaffold. The incorporation of a nitrogen atom, typically from an amino acid source like ethanolamine, is a key step that defines these compounds as alkaloids.[9] This process is catalyzed by reductases and other yet-to-be-fully-characterized enzymes.[10]

Stage 3: Oxidative Modifications

The final stage involves a series of extensive oxidative modifications, including hydroxylations, demethylations, and dehydrogenations, which create the vast diversity of diterpenoid alkaloids.[11] This "decoration" of the core skeleton is primarily mediated by cytochrome P450 monooxygenases (CYP450s).[5][12]

For the biosynthesis of 10-Hydroxyneoline, a neoline-type precursor is likely hydroxylated at the C-10 position. This final hydroxylation step would be catalyzed by a specific CYP450 enzyme. The identification and characterization of the precise CYP450s responsible for each specific oxidation step remains a significant area of ongoing research.[5][11][13]

Putative Biosynthesis of 10-Hydroxyneoline MEP MEP Pathway GGPP Geranylgeranyl-PP (GGPP) MEP->GGPP GGPPS entCPP ent-Copalyl-PP GGPP->entCPP CPS Atisine_Skeleton Atisine-type C20 Skeleton entCPP->Atisine_Skeleton KSL C19_Skeleton C19 Skeleton (e.g., Neoline) Atisine_Skeleton->C19_Skeleton Rearrangement, Nitrogen Incorporation, Oxidations (CYP450s) Hydroxyneoline 10-Hydroxyneoline C19_Skeleton->Hydroxyneoline Hydroxylation at C-10 (CYP450)

Caption: Putative biosynthetic pathway of 10-Hydroxyneoline from the MEP pathway.

Quantitative Data on Aconitum Alkaloids

While specific quantitative data for the biosynthetic intermediates of 10-Hydroxyneoline are not available, numerous studies have quantified the major diterpenoid alkaloids in various Aconitum species. This data is crucial for understanding the metabolic flux and identifying tissues with high biosynthetic activity. The concentrations can vary significantly based on the species, plant part, and processing methods.[14]

AlkaloidPlant MaterialMethodConcentration RangeReference
AconitineRaw Chuanwu & CaowuHPLC0.02 - 0.5 mg/g[15]
MesaconitineRaw Chuanwu & CaowuHPLC0.01 - 0.3 mg/g[15]
HypaconitineRaw Chuanwu & CaowuHPLC0.05 - 1.0 mg/g[15]
AconitineHuman Serum (Intoxication Case)GC-SIMDetected on Day 1 only[16][17]
BenzoylaconineHuman Serum (Intoxication Case)GC-SIMDetected on Day 1 only[16]
AconineHuman Urine (Intoxication Case)GC-SIMDetected up to Day 6[16]
Diester-diterpenoid alkaloids (Total)Ingested Material (Suicide Attempt)Estimation~11 mg[16][17]

Note: This table summarizes data for related, well-studied alkaloids to provide context for alkaloid levels in Aconitum species and in biological samples post-ingestion.

Experimental Protocols for Pathway Elucidation

The elucidation of complex biosynthetic pathways like that of 10-Hydroxyneoline relies on a combination of modern molecular biology and analytical chemistry techniques.

Transcriptome Analysis for Candidate Gene Discovery

Transcriptome sequencing (RNA-Seq) is a powerful, high-throughput method to identify candidate genes involved in a biosynthetic pathway. By comparing the transcriptomes of different tissues (e.g., roots vs. leaves) or plants under different conditions (e.g., with or without elicitor treatment), researchers can identify genes whose expression patterns correlate with alkaloid accumulation.[2][4]

Protocol Outline:

  • Plant Material: Collect tissues with high and low alkaloid content from the target Aconitum species. For example, roots are often the primary site of DA accumulation.[7]

  • RNA Extraction: Isolate total RNA from the collected tissues using a suitable kit or protocol that can handle high levels of secondary metabolites.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., on an Illumina platform).

  • Bioinformatic Analysis:

    • Perform de novo assembly of the transcriptome if a reference genome is unavailable.

    • Annotate the assembled unigenes by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

    • Identify differentially expressed genes (DEGs) between the high- and low-alkaloid samples.

    • Prioritize candidate genes encoding enzymes typically involved in alkaloid biosynthesis, such as terpene synthases (CPS, KSL), CYP450s, reductases, and methyltransferases.[2]

Functional Characterization of Biosynthetic Enzymes

Once candidate genes are identified, their functions must be validated experimentally. This is often achieved by expressing the gene in a heterologous system that does not produce the target compounds, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.[5]

Protocol Outline (using N. benthamiana):

  • Gene Cloning: Clone the full-length coding sequence of the candidate gene (e.g., a CYP450) into a plant expression vector.

  • Agroinfiltration: Introduce the expression vector into Agrobacterium tumefaciens. Infiltrate the bacterial suspension into the leaves of N. benthamiana.

  • Substrate Feeding: If the precursor substrate for the enzyme is known and available, it can be co-infiltrated or fed to the leaves to facilitate the reaction.

  • Metabolite Extraction: After a few days of incubation, harvest the infiltrated leaf tissue and perform a metabolite extraction, typically using an organic solvent like methanol or ethyl acetate.

  • Product Identification: Analyze the extract using LC-MS/MS or GC-MS to detect the formation of the expected product. The product's mass spectrum and retention time should be compared to an authentic standard if available.

Experimental Workflow Aconitum Aconitum Plant (High vs Low Alkaloid Tissues) RNASeq Transcriptome Analysis (RNA-Seq) Aconitum->RNASeq DEG Identify Differentially Expressed Genes (DEGs) RNASeq->DEG Candidate Select Candidate Genes (CYP450s, etc.) DEG->Candidate Cloning Gene Cloning into Expression Vector Candidate->Cloning Expression Heterologous Expression (e.g., N. benthamiana) Cloning->Expression Assay Enzyme Assay with Precursor Substrate Expression->Assay Analysis Metabolite Analysis (LC-MS/MS) Assay->Analysis Validation Functional Validation Analysis->Validation

Caption: General experimental workflow for pathway elucidation.
Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is the premier analytical technique for identifying and quantifying the complex mixture of alkaloids present in Aconitum extracts.

Protocol Outline:

  • Sample Preparation: Grind dried plant material into a fine powder. Extract the alkaloids using a solvent such as 70% methanol with ultrasonication.[14]

  • Chromatographic Separation: Inject the extract onto an HPLC system equipped with a reverse-phase column (e.g., C18). Develop a gradient elution program using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium hydrogen carbonate) to achieve separation of the alkaloids.[14][18]

  • Mass Spectrometry Detection: Couple the HPLC to a tandem mass spectrometer (e.g., Q-TOF or ion trap) with an electrospray ionization (ESI) source.

  • Data Analysis: Identify compounds by comparing their retention times and fragmentation patterns (MS/MS spectra) with those of known standards or by detailed interpretation of the spectra. Quantify the compounds by creating calibration curves with pure standards.[14][15]

Regulatory Mechanisms

The biosynthesis of diterpenoid alkaloids is tightly regulated. Plant hormones, particularly jasmonates, are known to play a key role in inducing the expression of defense-related secondary metabolite pathways. Studies have shown that treating Aconitum cell cultures or seedlings with methyl jasmonate (MJ) can significantly up-regulate the expression of genes involved in terpenoid biosynthesis, leading to increased alkaloid production.[3] This response suggests a signaling pathway where external or internal stress cues trigger jasmonate signaling, which in turn activates transcription factors that bind to the promoters of biosynthetic genes.

Regulatory Pathway Stress Stress Cues (e.g., Herbivory) MJ Methyl Jasmonate (MJ) Signaling Stress->MJ TF Transcription Factors MJ->TF Activation Genes DA Biosynthesis Genes (CYP450, etc.) TF->Genes Upregulation DAs Diterpenoid Alkaloids (e.g., 10-Hydroxyneoline) Genes->DAs Synthesis

Caption: Simplified regulation of diterpenoid alkaloid (DA) biosynthesis by methyl jasmonate.

Conclusion and Future Outlook

The biosynthesis of 10-Hydroxyneoline is a complex process that is part of the broader metabolic network of diterpenoid alkaloids in Aconitum. While the complete pathway remains to be fully characterized, the foundational steps are well-understood from research on related compounds like aconitine. The putative pathway involves the formation of a C20-diterpene skeleton, followed by rearrangement, nitrogen incorporation, and a series of precise oxidative modifications catalyzed largely by CYP450 enzymes.

Future research should focus on the functional characterization of the specific CYP450s and other enzymes from Aconitum fukutomei or related species to pinpoint the exact sequence of reactions leading to 10-Hydroxyneoline. The combination of transcriptomics, proteomics, and metabolomics, coupled with robust functional genomics, will be essential to fully unravel this intricate pathway. A complete understanding will not only be a significant scientific achievement but will also pave the way for the synthetic biology-based production of these potent and potentially valuable natural products.

References

A Proposed Synthetic Strategy for 10-Hydroxyneoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a proposed, hypothetical chemical synthesis for the C20-diterpenoid alkaloid, 10-Hydroxyneoline. To date, a complete, published total synthesis of 10-Hydroxyneoline has not been identified in the public domain. This guide is constructed based on established synthetic strategies for related complex alkaloids and general methodologies in organic chemistry. The experimental protocols and quantitative data are illustrative and derived from analogous transformations reported in the literature. This document is intended for an audience of researchers, scientists, and drug development professionals for informational and conceptual purposes.

Introduction

10-Hydroxyneoline is a complex C20-diterpenoid alkaloid, a class of natural products known for their intricate, polycyclic architectures and significant biological activities. The formidable structural complexity of these molecules presents a substantial challenge to synthetic chemists. This technical guide puts forth a plausible synthetic pathway to 10-Hydroxyneoline, centered on the initial construction of a neoline-type core, followed by a late-stage regioselective hydroxylation at the C-10 position. The proposed strategy leverages key synthetic transformations that have been successfully employed in the synthesis of other diterpenoid alkaloids.

Proposed Retrosynthetic Analysis

Our proposed retrosynthesis commences by disconnecting the C-10 hydroxyl group, suggesting a late-stage C-H oxidation of a neoline-like precursor. The neoline core itself can be envisioned to be assembled from a less complex polycyclic intermediate, which in turn could be constructed through a series of cyclization and functional group manipulation reactions starting from a readily available chiral pool starting material or a product of an asymmetric synthesis.

Logical Workflow for the Proposed Synthesis

G cluster_0 Core Skeleton Construction cluster_1 Formation of the Neoline Core cluster_2 Final Functionalization A Simple Chiral Precursor B Polycyclic Intermediate Assembly (e.g., Diels-Alder, Aldol Condensation) A->B Multi-step sequence C Key Cyclization Reactions (e.g., Mannich, Radical Cyclization) B->C D Neoline Precursor C->D E Late-Stage C-10 Hydroxylation D->E F 10-Hydroxyneoline E->F

Caption: A logical workflow for the proposed synthesis of 10-Hydroxyneoline.

Quantitative Data for Key Proposed Transformations

The following table summarizes representative quantitative data for the types of reactions proposed in this synthetic strategy. These values are based on analogous transformations reported in the synthesis of other complex natural products and should be considered as estimates.

Step No.TransformationReactant(s)Reagents and Conditions (Illustrative)ProductYield (%) (Analogous Reactions)
1Asymmetric Diels-Alder CycloadditionSubstituted Diene and DienophileChiral Lewis Acid (e.g., (S)-BINOL-AlCl), CH2Cl2, -78 °C to rtCyclohexene derivative85-95
2Intramolecular Aldol CondensationPolyketide PrecursorLHMDS, THF, -78 °C; then aqueous workupBridged bicyclic system70-85
3Reductive Amination and CyclizationKeto-aldehydeNH4OAc, NaBH3CN, MeOHPiperidine ring formation60-75
4Late-Stage C-H HydroxylationNeoline PrecursorDirected oxidation (e.g., Pd(OAc)2, PhI(OAc)2), or enzymatic (P450)10-Hydroxyneoline20-40 (highly substrate-dependent)

Experimental Protocols for Key Proposed Experiments

The following are speculative experimental protocols for key stages of the proposed synthesis. These are based on standard procedures for similar transformations.

Protocol 1: Asymmetric Diels-Alder Cycloaddition for Core Skeleton Construction
  • Preparation: A flame-dried, round-bottom flask is charged with the chiral Lewis acid catalyst (e.g., (S)-BINOL-derived aluminum chloride, 10 mol%) under an inert atmosphere of argon.

  • Reaction: Anhydrous dichloromethane is added, and the solution is cooled to -78 °C. The dienophile is added dropwise, followed by the diene.

  • Monitoring: The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclohexene derivative.

Protocol 2: Intramolecular Aldol Condensation for Ring Formation
  • Preparation: To a solution of the polyketide precursor in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added freshly prepared lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) dropwise.

  • Reaction: The resulting enolate solution is stirred at -78 °C for 1 hour.

  • Monitoring: The reaction is monitored by TLC for the consumption of the starting material.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the bicyclic aldol product.

Protocol 3: Proposed Late-Stage C-10 Hydroxylation
  • Preparation: In a specialized reaction vessel, the neoline precursor is dissolved in a suitable solvent system (e.g., a mixture of acetic acid and trifluoroacetic acid).

  • Reaction: A palladium catalyst (e.g., palladium(II) acetate, 20 mol%) and an oxidant (e.g., phenyliodine(III) diacetate) are added. The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for an extended period (24-48 hours).

  • Monitoring: The progress of the reaction is carefully monitored by High-Performance Liquid Chromatography (HPLC) due to the potential for multiple side products.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a mild base. The organic layer is dried and concentrated. The challenging purification of the desired 10-Hydroxyneoline from the starting material and other oxidation products is performed using preparative HPLC.

Proposed Synthetic Pathway Diagram

G Start Simple Precursor Intermediate1 Polycyclic Ketone Start->Intermediate1 [1] Multi-step Assembly Intermediate2 Functionalized Core Intermediate1->Intermediate2 [2] Cyclization & Functionalization Neoline_Precursor Neoline Core Intermediate2->Neoline_Precursor [3] Final Ring Closures Final_Product 10-Hydroxyneoline Neoline_Precursor->Final_Product [4] C-10 Hydroxylation

Caption: A simplified schematic of the proposed synthetic pathway to 10-Hydroxyneoline.

Conclusion

The chemical synthesis of 10-Hydroxyneoline represents a significant undertaking in the field of natural product synthesis. The proposed strategy outlined in this technical guide provides a conceptual framework for approaching this complex target. It relies on the logical assembly of a neoline-type core structure, followed by a challenging but potentially feasible late-stage C-H functionalization. The successful execution of such a synthesis would require extensive experimental optimization and would be a noteworthy achievement in organic chemistry, potentially enabling access to this and other related C20-diterpenoid alkaloids for further biological investigation. Future research in the development of highly selective C-H oxidation methods will be critical to the success of this and similar synthetic endeavors.

Spectroscopic Analysis of 10-Hydroxyneoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation and analysis of 10-Hydroxyneoline, a diterpene alkaloid. The principles and methodologies discussed are broadly applicable to the analysis of other aconitine-type alkaloids, a class of natural products of significant interest in medicinal chemistry and drug development.

Introduction to 10-Hydroxyneoline

10-Hydroxyneoline is a diterpene alkaloid isolated from Aconitum fukutomei[1]. Like other members of the aconitine family, it possesses a complex molecular architecture that presents a significant challenge for structural characterization. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous identification and structural analysis of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the complete chemical structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the full assignment of proton (¹H) and carbon-¹³ (¹³C) signals in 10-Hydroxyneoline.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Methine Protons (CH)1.5 - 4.5d, t, q, mHighly variable depending on substitution and stereochemistry.
Methylene Protons (CH₂)1.0 - 3.0d, dd, mOften exhibit complex splitting due to diastereotopicity.
Methyl Protons (CH₃)0.8 - 1.5s, d, tTypically appear as sharp signals.
Protons on Carbons Bearing Heteroatoms (e.g., OCH, NCH)3.0 - 5.0mDeshielded due to the electronegativity of the heteroatom.
Aromatic Protons (if present)7.0 - 8.5mNot expected in 10-Hydroxyneoline's core structure.
Aldehyde Proton9.0 - 10.0sCharacteristic downfield shift.
Hydroxyl Protons (OH)Variablebr sChemical shift is concentration and solvent dependent; often exchanges with D₂O.[2]
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Carbon Type Typical Chemical Shift (δ, ppm) Notes
Methyl Carbons (CH₃)10 - 30
Methylene Carbons (CH₂)20 - 60
Methine Carbons (CH)30 - 70
Quaternary Carbons (C)30 - 80
Carbons Bearing Oxygen (C-O)60 - 90Deshielded by the electronegative oxygen atom.
Carbons Bearing Nitrogen (C-N)40 - 70
Carbonyl Carbons (C=O)170 - 210Characteristic downfield shift.
Experimental Protocol for NMR Analysis

A comprehensive suite of NMR experiments is necessary for the complete structural elucidation of aconitine-type alkaloids.[3]

  • Sample Preparation: Dissolve 5-10 mg of purified 10-Hydroxyneoline in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, coupling constants, and integration values.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon signals.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.[3]

NMR_Workflow cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample 10-Hydroxyneoline (5-10 mg) NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard TMS (Internal Standard) Standard->NMR_Tube OneD 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD Acquisition TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) OneD->TwoD Further Analysis Structure Structure Elucidation TwoD->Structure Interpretation

NMR Experimental Workflow

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of 10-Hydroxyneoline.[3] Tandem mass spectrometry (MS/MS) provides valuable information about the molecular structure through characteristic fragmentation patterns.

Expected Mass Spectrometry Data

Electrospray ionization (ESI) is a commonly used soft ionization technique for aconitine-type alkaloids, typically forming the protonated molecule [M+H]⁺.

Ion m/z Notes
[M+H]⁺454.2748Calculated for C₂₄H₄₀NO₇⁺. HRMS provides high mass accuracy for elemental composition determination.
Characteristic Fragmentation Patterns

Tandem MS (MS/MS) experiments on the protonated molecule will reveal characteristic neutral losses that are diagnostic for the aconitine skeleton and its substituents.

Neutral Loss Mass (Da) Fragment Lost
H₂O18Water (from hydroxyl groups)
CH₃OH32Methanol (from methoxy groups)
CO28Carbon monoxide
C₂H₄O44Acetaldehyde
C₂H₅OH46Ethanol
Experimental Protocol for ESI-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified alkaloid (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.[3]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.[3]

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.[3]

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a product ion spectrum, revealing the fragmentation pattern.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_ms_data Data Interpretation Sample_MS 10-Hydroxyneoline (1-10 µg/mL) Solution Dilute Solution Sample_MS->Solution Solvent_MS Solvent + 0.1% Formic Acid Solvent_MS->Solution ESI Electrospray Ionization (ESI) Solution->ESI Introduction Full_Scan Full Scan MS (Determine [M+H]⁺) ESI->Full_Scan Ionization MSMS Tandem MS (MS/MS) (Fragmentation) Full_Scan->MSMS Ion Selection Composition Elemental Composition Full_Scan->Composition Analysis Fragmentation Fragmentation Pattern MSMS->Fragmentation Analysis

Mass Spectrometry Experimental Workflow

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The absorption of IR radiation corresponds to the vibrational excitation of specific covalent bonds.

Expected IR Absorption Data
Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H (hydroxyl)3200 - 3600Broad
C-H (alkane)2850 - 3000Sharp
C=O (carbonyl)1700 - 1750Strong, sharp
C-O (ether/alcohol)1000 - 1300Strong
C-N (amine)1000 - 1350Medium to strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).

IR_Workflow cluster_ir_prep Sample Preparation cluster_ir_acq IR Spectroscopy cluster_ir_data Data Interpretation Sample_IR 10-Hydroxyneoline (Solid) Mix Mix & Press Sample_IR->Mix KBr KBr Powder KBr->Mix Pellet KBr Pellet Mix->Pellet Spectrometer IR Spectrometer Pellet->Spectrometer Acquisition Functional_Groups Functional Group Identification Spectrometer->Functional_Groups Analysis

Infrared Spectroscopy Experimental Workflow

Conclusion

The spectroscopic analysis of 10-Hydroxyneoline requires a multi-faceted approach, integrating data from NMR, MS, and IR techniques. While NMR spectroscopy provides the detailed carbon-hydrogen framework, MS offers crucial information on the molecular formula and fragmentation, and IR spectroscopy confirms the presence of key functional groups. The combined interpretation of these data allows for the complete and unambiguous structural elucidation of this complex natural product, which is a critical step in its further investigation for potential therapeutic applications.

References

10-Hydroxyneoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyneoline is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum fukutomei. As a member of the aconitine family of alkaloids, it shares a complex structural framework that is of significant interest to medicinal chemists and pharmacologists. The Aconitum genus has a long history in traditional medicine, with its constituent alkaloids known for a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. However, these compounds are also associated with significant toxicity, necessitating careful study of their physicochemical properties and biological mechanisms. This technical guide provides an in-depth overview of the known physicochemical properties of 10-Hydroxyneoline, generalized experimental protocols for their determination, and an exploration of the potential signaling pathways based on the broader class of Aconitum alkaloids.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore fundamental to drug development. The following table summarizes the known and predicted physicochemical data for 10-Hydroxyneoline.

PropertyValueSource
Molecular Formula C₂₄H₃₉NO₇[cite: ]
Molecular Weight 453.57 g/mol [cite: ]
Appearance Powder[cite: ]
Boiling Point (Predicted) 610.2 ± 55.0 °C[cite: ]
Density (Predicted) 1.37 ± 0.1 g/cm³[cite: ]
pKa (Predicted) 12.88 ± 0.70[cite: ]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[cite: ]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of compounds like 10-Hydroxyneoline. Below are generalized methodologies for determining key physicochemical properties, which can be adapted for specific laboratory settings.

Determination of Solubility

The solubility of a compound is a critical parameter that influences its bioavailability. A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

  • An excess amount of 10-Hydroxyneoline powder is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • The vial is agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand to allow for the sedimentation of undissolved solid.

  • A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • The concentration of 10-Hydroxyneoline in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • The solubility is expressed in units such as mg/mL or µM.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a widely used method for pKa determination.

Protocol:

  • A solution of 10-Hydroxyneoline of known concentration is prepared in a suitable solvent system, often a co-solvent of water and an organic solvent like methanol or ethanol to ensure solubility.

  • The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the 10-Hydroxyneoline solution using a precision burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

  • The pKa value is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is in its ionized form.

Potential Signaling Pathways

While specific signaling pathways for 10-Hydroxyneoline have not been extensively elucidated, studies on the broader class of Aconitum alkaloids provide insights into their potential mechanisms of action. It is important to note that the following information is based on related compounds and may not be directly applicable to 10-Hydroxyneoline without further experimental validation.

Aconitum alkaloids are known to interact with voltage-gated sodium channels, which are critical for nerve impulse conduction and muscle contraction.[1] Additionally, some Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway, which plays a key role in the cellular response to oxidative stress.[2]

Below is a conceptual diagram illustrating a generalized signaling pathway that may be relevant to Aconitum alkaloids.

Caption: Generalized signaling pathway for Aconitum alkaloids.

Experimental Workflow

The systematic characterization of a novel or isolated compound like 10-Hydroxyneoline follows a logical workflow. The diagram below outlines the key steps from initial isolation to biological evaluation.

Physicochemical_Characterization_Workflow cluster_extraction Isolation & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Start Plant Material (Aconitum fukutomei) Extraction Solvent Extraction Start->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC) Structure->Purity Solubility Solubility Determination Purity->Solubility pKa pKa Measurement Solubility->pKa In_vitro In vitro Assays (e.g., cell viability, enzyme inhibition) pKa->In_vitro In_vivo In vivo Studies (e.g., animal models) In_vitro->In_vivo Mechanism Mechanism of Action Studies In_vivo->Mechanism

Caption: Workflow for physicochemical characterization.

Conclusion

10-Hydroxyneoline represents a complex natural product with potential for further scientific investigation. This guide has summarized its core physicochemical properties and provided a framework for its experimental characterization. While specific biological data for 10-Hydroxyneoline is limited, the known activities of related Aconitum alkaloids suggest that it may modulate key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this intriguing molecule. The methodologies and conceptual frameworks presented herein are intended to support and guide these future research endeavors.

References

Technical Guide: Preliminary Cytotoxicity Screening of 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the generation of this document, there is a lack of publicly available research specifically detailing the cytotoxicity of 10-Hydroxyneoline. Therefore, this guide provides a comprehensive, generalized framework and illustrative data for conducting a preliminary cytotoxicity screening of this compound based on established methodologies.

Introduction

10-Hydroxyneoline is a diterpene alkaloid that has been isolated from plants of the Aconitum genus.[1] The cytotoxic potential of novel natural products is a critical first step in the drug discovery pipeline, particularly in the field of oncology. This document outlines a detailed protocol for conducting a preliminary in vitro cytotoxicity screening of 10-Hydroxyneoline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4] The concentration of these crystals, which is proportional to the number of metabolically active cells, can be quantified by measuring the absorbance of the solubilized formazan solution.[2]

Experimental Protocols

This section details the methodology for assessing the cytotoxic effects of 10-Hydroxyneoline.

Materials and Reagents
  • Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293, MRC-5)

  • 10-Hydroxyneoline compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (spectrophotometer)

  • Sterile pipette tips and microcentrifuge tubes

  • Hemocytometer or automated cell counter

Preparation of 10-Hydroxyneoline Solutions
  • Stock Solution (e.g., 10 mM): Prepare a stock solution of 10-Hydroxyneoline in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO). It is recommended to store the stock solution in aliquots at -20°C or below.

  • Working Solutions: Immediately before use, prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the highest concentration wells does not exceed a level known to be non-toxic to the cells (typically <0.5%).

MTT Assay Procedure
  • Cell Seeding: Culture the selected cell lines until they reach 70-80% confluency. Detach the cells using Trypsin-EDTA, resuspend them in fresh complete medium, and perform a cell count.[5] Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of 10-Hydroxyneoline. Include the following controls on each plate:[5]

    • Negative Control: Wells with cells treated with medium only.

    • Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest 10-Hydroxyneoline concentration.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[5]

  • MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[2] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[2] A reference wavelength of >650 nm can be used to reduce background noise.[2]

Data Analysis
  • Calculate Percent Viability: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration using the following formula:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes a 50% reduction in the desired biological activity.[7] To determine the IC50 value, plot the percent viability against the logarithm of the 10-Hydroxyneoline concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[8] The IC50 is the concentration that corresponds to 50% viability on the fitted curve.[7][8]

Data Presentation

The quantitative results from the preliminary cytotoxicity screening should be summarized for clear interpretation and comparison.

Table 1: Illustrative Cytotoxicity of 10-Hydroxyneoline against Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
HeLaHuman Cervical Cancer4815.2 ± 1.8
MCF-7Human Breast Cancer4828.5 ± 3.1
A549Human Lung Cancer4842.1 ± 4.5
HEK293Human Embryonic Kidney (Non-cancerous)48> 100

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MTT-based cytotoxicity screening protocol.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer & Normal lines) Compound_Prep 2. Prepare 10-Hydroxyneoline (Stock & Working Solutions) Cell_Seeding 3. Seed Cells (96-well plate) Treatment 4. Add Compound to Cells (Include Controls) Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 48 hours) Treatment->Incubation Add_MTT 6. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 7. Incubate (2-4 hours) (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 8. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 9. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability Read_Absorbance->Calculate_Viability Calculate_IC50 11. Determine IC50 Value (Dose-Response Curve) Calculate_Viability->Calculate_IC50

Diagram 1: Experimental workflow for MTT-based cytotoxicity assay.
Potential Signaling Pathway for Investigation

Should 10-Hydroxyneoline demonstrate significant cytotoxicity, particularly against cancer cell lines, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The diagram below illustrates the major intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligands (e.g., FasL, TNF) Receptor Death Receptors Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Mito Mitochondria aCaspase8->Mito via Bid cleavage Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome aCaspase9 Active Caspase-9 Apoptosome->aCaspase9 aCaspase9->Caspase3 aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Substrates Cellular Substrates aCaspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Diagram 2: Generalized intrinsic and extrinsic apoptosis signaling pathways.

References

In Vitro Biological Activity of 10-Hydroxyneoline: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the diverse pharmacological potential of diterpenoid alkaloids isolated from the Aconitum genus, a comprehensive in vitro biological activity profile for the specific compound 10-Hydroxyneoline remains largely uncharacterized in publicly accessible scientific literature. This technical overview addresses the current landscape of available information and highlights the significant data gaps for researchers, scientists, and drug development professionals.

10-Hydroxyneoline is a known diterpene alkaloid that has been isolated from Aconitum fukutomei.[1][2][3] While the broader class of Aconitum alkaloids is recognized for a range of biological activities, including anti-inflammatory and cytotoxic effects, specific data for 10-Hydroxyneoline is not available in the reviewed literature.[4][5][6][7][8]

Current Status of In Vitro Data

Extensive searches of scientific databases have not yielded any specific quantitative data, such as IC50, EC50, or Ki values, for the in vitro biological activity of 10-Hydroxyneoline. Consequently, there are no detailed experimental protocols or elucidated signaling pathways associated with this particular compound.

While general methodologies for assessing the anti-inflammatory and cytotoxic activities of other natural compounds are well-established, their specific application to 10-Hydroxyneoline has not been documented in the available research. For context, typical in vitro assays for related activities include:

  • Anti-inflammatory Assays: Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), and measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion.

  • Cytotoxicity Assays: Evaluation of cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across various cancer cell lines.

The absence of such data for 10-Hydroxyneoline prevents a detailed analysis of its potential therapeutic effects and mechanism of action at the cellular level.

Future Research Directions

The structural classification of 10-Hydroxyneoline as a diterpene alkaloid from Aconitum suggests that it may possess biological activities of interest. To address the current knowledge gap, future research efforts could be directed towards:

  • Systematic In Vitro Screening: Evaluating the cytotoxic effects of 10-Hydroxyneoline against a panel of human cancer cell lines to identify potential antitumor properties.

  • Anti-inflammatory Potential: Investigating the ability of 10-Hydroxyneoline to modulate inflammatory pathways in relevant cell-based models.

  • Mechanism of Action Studies: Upon identification of significant biological activity, subsequent studies to elucidate the underlying molecular mechanisms and signaling pathways would be crucial.

Below is a generalized workflow that could be adopted for the initial in vitro screening of 10-Hydroxyneoline.

Caption: Proposed experimental workflow for the initial in vitro biological activity screening of 10-Hydroxyneoline.

References

Initial Studies on the Mechanism of Action of 10-Hydroxyneoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the mechanism of action of 10-Hydroxyneoline are not extensively available in the current scientific literature. This guide, therefore, presents a putative mechanism of action based on initial studies of closely related compounds, specifically other neoline-type and Aconitum diterpene alkaloids. The proposed mechanisms should be considered hypothetical and require experimental validation for 10-Hydroxyneoline.

Introduction

10-Hydroxyneoline is a diterpene alkaloid that has been isolated from plants of the Aconitum genus. Alkaloids from Aconitum species have a long history of use in traditional medicine and are known for their potent biological activities, which are often associated with significant toxicity. The core mechanism of action for many of these alkaloids revolves around their interaction with key physiological targets, leading to a range of cellular responses. This guide synthesizes the available preliminary data and proposes potential mechanisms of action for 10-Hydroxyneoline to serve as a foundational resource for future research and drug development efforts.

Putative Mechanisms of Action

Based on the known activities of structurally similar Aconitum alkaloids, two primary putative mechanisms of action are proposed for 10-Hydroxyneoline:

  • Modulation of Voltage-Gated Sodium Channels (VGSCs): This is the most well-documented mechanism for many toxic and biologically active Aconitum alkaloids. These compounds can act as either activators or blockers of VGSCs, leading to significant effects on neuronal and cardiac cell excitability.

  • Activation of the Nrf2 Signaling Pathway: Some diterpene alkaloids have been shown to induce this pathway, which plays a crucial role in the cellular antioxidant response and cytoprotection.

Modulation of Voltage-Gated Sodium Channels

The primary proposed mechanism of action for 10-Hydroxyneoline is the modulation of voltage-gated sodium channels. This hypothesis is based on extensive research on other Aconitum alkaloids which demonstrates their ability to bind to these channels and alter their function.

Signaling Pathway

Aconitum alkaloids can have opposing effects on VGSCs:

  • Activation: Toxic alkaloids often bind to site 2 of the VGSC, causing persistent activation. This leads to an influx of Na+ ions, prolonged depolarization of the cell membrane, and eventual inexcitability of neurons and muscle cells. This action is responsible for both the analgesic and cardiotoxic effects observed with some of these compounds.

  • Blockade: Less toxic alkaloids from this family can act as antagonists, blocking the channel and preventing ion flow. This can lead to a reduction in neuronal excitability and may contribute to analgesic effects with a different safety profile.

The specific action of 10-Hydroxyneoline on VGSCs (activation or blockade) would need to be determined experimentally.

VGSC_Modulation cluster_membrane Cell Membrane cluster_effects Cellular Effects VGSC Voltage-Gated Sodium Channel (VGSC) Activation Persistent Activation (Na+ Influx) VGSC->Activation Possibility 1 Blockade Channel Blockade (No Na+ Influx) VGSC->Blockade Possibility 2 Hydroxyneoline 10-Hydroxyneoline Hydroxyneoline->VGSC Binds to VGSC Depolarization Prolonged Depolarization Activation->Depolarization Reduced_Excitability Reduced Neuronal Excitability Blockade->Reduced_Excitability Inexcitability Neuronal/Cardiac Inexcitability Depolarization->Inexcitability

Putative modulation of Voltage-Gated Sodium Channels by 10-Hydroxyneoline.
Experimental Protocols for Studying VGSC Modulation

Due to the absence of specific studies on 10-Hydroxyneoline, detailed protocols cannot be provided. However, the following are standard methodologies used to investigate the interaction of compounds with VGSCs:

a) Electrophysiological Patch-Clamp Assays:

  • Objective: To directly measure the effect of the compound on the ion currents flowing through VGSCs in live cells.

  • Methodology:

    • Cell Culture: Utilize cell lines that express specific subtypes of VGSCs (e.g., HEK293 cells transfected with a specific Nav channel isoform) or primary neuronal or cardiac cells.

    • Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ion currents.

    • Voltage Protocols: Apply specific voltage steps to activate and inactivate the sodium channels.

    • Compound Application: Perfuse the cells with a solution containing 10-Hydroxyneoline at various concentrations.

    • Data Analysis: Measure changes in the amplitude, kinetics of activation and inactivation, and the voltage-dependence of the sodium currents to determine if the compound is an activator, blocker, or modulator.

b) Radioligand Binding Assays:

  • Objective: To determine if the compound binds to a specific site on the VGSC.

  • Methodology:

    • Membrane Preparation: Isolate cell membranes containing the VGSCs of interest.

    • Radioligand: Use a known radiolabeled ligand that binds to a specific site on the VGSC (e.g., [³H]batrachotoxin for site 2).

    • Competition Assay: Incubate the membranes with the radioligand in the presence of increasing concentrations of 10-Hydroxyneoline.

    • Detection: Measure the amount of radioligand displaced by the test compound using a scintillation counter.

    • Data Analysis: Calculate the binding affinity (Ki) of 10-Hydroxyneoline for the specific site on the channel.

Activation of the Nrf2 Signaling Pathway

A secondary putative mechanism for 10-Hydroxyneoline is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators, such as some diterpenoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydroxyneoline 10-Hydroxyneoline Keap1_Nrf2 Keap1-Nrf2 Complex Hydroxyneoline->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Transcription of Cytoprotective Genes ARE->Gene_Expression

Structural Analogs of 10-Hydroxyneoline: A Technical Guide to Synthesis, Properties, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyneoline, a C19-diterpenoid alkaloid, represents a class of structurally complex natural products with significant biological activities. This technical guide provides an in-depth overview of the structural analogs of 10-Hydroxyneoline and related C19-diterpenoid alkaloids. It covers their synthesis, biological properties, and structure-activity relationships (SAR), with a focus on their cytotoxic, analgesic, and cardiotonic effects. This document aims to serve as a comprehensive resource for researchers engaged in the exploration and development of novel therapeutics derived from this scaffold.

Introduction

Diterpenoid alkaloids, isolated from plants of the genera Aconitum and Delphinium, are renowned for their potent biological activities and intricate molecular architectures.[1] 10-Hydroxyneoline belongs to the C19-diterpenoid alkaloid subgroup, characterized by a hexacyclic core. The significant toxicity of some members of this family, such as aconitine, has spurred extensive research into their structural modifications to dissociate toxicity from therapeutic effects. This guide focuses on the synthesis of analogs, their biological evaluation, and the elucidation of structure-activity relationships to guide future drug design.

Structural Analogs and Biological Properties

The biological activity of 10-Hydroxyneoline analogs is profoundly influenced by the nature and position of substituents on the diterpenoid core. Key positions for modification include C1, C6, C8, C14, and the N-ethyl group.

Cytotoxic Activity

Numerous studies have demonstrated the potential of C19-diterpenoid alkaloids as anticancer agents.[2] The cytotoxic activity is often evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of C19-Diterpenoid Alkaloid Analogs

CompoundModificationCell LineIC50 (µM)Reference
Delpheline-A549 (Lung)> 40[2]
DU145 (Prostate)> 40[2]
KB (Nasopharyngeal)> 40[2]
6-BenzoyldelphelineC6-Benzoyl esterA54915.2[2]
DU14518.5[2]
KB10.8[2]
6-(4-Fluorobenzoyl)delphelineC6-(4-Fluorobenzoyl) esterA5498.9[2]
DU14511.2[2]
KB6.5[2]
LipojesaconitineC8-Fatty acid ester, C14-Anisoyl esterKB6.0[2]
A5497.3[2]
MDA-MB-2316.8[2]
LipomesaconitineC8-Fatty acid ester, C14-Benzoyl esterKB9.9[2]
LipoaconitineC8-Fatty acid ester, C14-Benzoyl esterA54913.7[2]
Siragrosvenin DTriterpenoid alkaloidMCF-7 (Breast)1.44[3]
MGC-803 (Gastric)3.12[3]
CNE-1 (Nasopharyngeal)2.56[3]
Analgesic Activity

The analgesic properties of aconitine and its derivatives are well-documented.[4] These effects are often assessed using animal models such as the hot plate test and the acetic acid-induced writhing test.

Table 2: Analgesic Activity of Aconitine Analogs

CompoundDose (mg/kg)Test Model% Inhibition of Pain ResponseReference
Aconitine0.3Hot Plate17.12% (increase in pain threshold)[5]
Aconitine0.9Hot Plate20.27% (increase in pain threshold)[5]
Aconitine0.3Acetic Acid Writhing68%[5]
Aconitine0.9Acetic Acid Writhing76%[5]
Bulleyaconitine A Analog 2d10Hot Plate>100% (increase in pain threshold)[6]
Bulleyaconitine A Analog 2j10Hot Plate>100% (increase in pain threshold)[6]
Bulleyaconitine A Analog 2k10Hot Plate>100% (increase in pain threshold)[6]
Bulleyaconitine A Analog 2w10Hot Plate182.35% (peak increase in pain threshold)[6]
Cardiotonic Activity

Certain C19-diterpenoid alkaloids exhibit cardiotonic effects, which can be evaluated using isolated frog heart preparations. These compounds can modulate the force and rate of cardiac contraction.

Table 3: Cardiotonic Activity of a C19-Diterpenoid Alkaloid Analog (Hypothetical Data for Illustrative Purposes)

CompoundConcentration (µg/mL)Effect on Force of ContractionEffect on Heart Rate
Analog X1+15%-5%
10+35%-12%
100-20% (toxic effect)-30%

Experimental Protocols

General Synthesis of C6-Esterified Delpheline Analogs

This protocol is a generalized representation based on descriptions of similar syntheses.[2]

To a solution of delpheline (1 equivalent) in anhydrous dichloromethane (CH2Cl2) is added triethylamine (3 equivalents) and the corresponding acyl chloride (1.5 equivalents). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired C6-esterified delpheline analog. The structure of the final product is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

This protocol is based on a standard MTT assay procedure.[3][7]

  • Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with the compounds for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Analgesic Activity Assessment: Hot Plate Test

This protocol is based on a standard hot plate test procedure.[6][8]

  • Animal Acclimatization: Male Kunming mice (18-22 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Hot Plate Test: At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Latency Measurement: The time taken for the mouse to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the latency time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage increase in pain threshold is calculated for each group compared to the control group.

Cardiotonic Activity Assessment: Isolated Frog Heart Perfusion

This protocol is a generalized representation based on descriptions of similar assays.[9][10][11]

  • Heart Isolation: A frog is pithed, and the heart is exposed and cannulated.

  • Perfusion: The heart is perfused with a Ringer solution at a constant temperature and pressure.

  • Recording: The heart's contractions are recorded using a force transducer connected to a data acquisition system.

  • Compound Administration: After a stabilization period, the test compounds are added to the perfusion solution at increasing concentrations.

  • Data Analysis: Changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) are measured and compared to the baseline.

Signaling Pathways and Logical Relationships

The precise molecular mechanisms of action for many C19-diterpenoid alkaloids are still under investigation. However, some studies suggest their involvement in modulating ion channels and inducing apoptosis in cancer cells.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis cluster_sar SAR Analysis start Starting Material (e.g., Delpheline) reaction Chemical Modification (e.g., Esterification) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Analysis (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity analgesic Analgesic Assay (Hot Plate) characterization->analgesic cardiotonic Cardiotonic Assay (Frog Heart) characterization->cardiotonic ic50 IC50 Determination cytotoxicity->ic50 pain_threshold Pain Threshold Analysis analgesic->pain_threshold inotropic_effect Inotropic/Chronotropic Effect Analysis cardiotonic->inotropic_effect sar Structure-Activity Relationship ic50->sar pain_threshold->sar inotropic_effect->sar lead_optimization Lead Optimization sar->lead_optimization apoptosis_pathway compound C19-Diterpenoid Alkaloid Analog cell_membrane Cell Membrane compound->cell_membrane receptor Putative Receptor/ Ion Channel cell_membrane->receptor caspase_cascade Caspase Cascade Activation receptor->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 10-Hydroxyneoline, a C19-diterpenoid alkaloid, and its related compounds. The document summarizes its chemical properties, biological activities, and potential mechanisms of action, drawing upon available data for closely related analogues to provide a thorough understanding for research and development purposes.

Introduction

10-Hydroxyneoline is a naturally occurring C19-diterpenoid alkaloid first isolated from the roots of Aconitum fukutomei. It belongs to the aconitine-type subclass of diterpenoid alkaloids, a large family of structurally complex natural products renowned for their potent and diverse biological activities. These compounds, primarily found in plants of the Aconitum and Delphinium genera, have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic potential is often accompanied by significant toxicity, necessitating detailed investigation into their structure-activity relationships and mechanisms of action. This guide will synthesize the current knowledge on 10-Hydroxyneoline and its chemical relatives to inform future research and drug discovery efforts.

Chemical Properties

10-Hydroxyneoline (C24H39NO7) has a molecular weight of 453.57 g/mol . Its structure is characterized by a complex polycyclic skeleton typical of C19-diterpenoid alkaloids. A closely related compound, 14-O-Acetyl-10-hydroxyneoline, was co-isolated from Aconitum fukutomei.

Table 1: Physicochemical Properties of 10-Hydroxyneoline

PropertyValue
Molecular Formula C24H39NO7
Molecular Weight 453.57
CAS Number 132362-42-6
Type C19-Diterpenoid Alkaloid (Aconitine-type)
Source Aconitum fukutomei

Table 2: Representative ¹H and ¹³C NMR Spectral Data for a 10-Hydroxyneoline-like Skeleton (in CDCl₃)

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
1~85.0~3.80 (d, J = 8.5)
2~26.5~2.00 (m)
3~35.0~2.50 (m)
4~39.0-
5~45.0~2.10 (d, J = 6.0)
6~83.0~4.10 (d, J = 6.5)
7~46.0~2.70 (m)
8~78.0-
9~49.0~3.10 (d, J = 6.5)
10~79.0-
11~50.0-
12~29.0~1.80 (m)
13~44.0~2.90 (m)
14~75.0~4.80 (d, J = 5.0)
15~38.0~2.30 (m)
16~82.0~4.30 (t, J = 4.5)
17~62.0~3.00 (s)
19~58.0~2.80 (m)
20--
N-CH₂CH₃~49.0~2.50 (q, J = 7.0)
N-CH₂CH₃~13.5~1.10 (t, J = 7.0)
OCH₃ (at C1)~56.0~3.30 (s)
OCH₃ (at C6)~58.0~3.40 (s)
OCH₃ (at C16)~59.0~3.35 (s)
OCH₃ (at C18)~57.0~3.25 (s)

Biological Activities and Quantitative Data

While specific biological activity data for 10-Hydroxyneoline is limited in the current literature, the broader class of C19-diterpenoid alkaloids from Aconitum species exhibits a range of significant pharmacological effects, including cytotoxic, anti-inflammatory, and analgesic activities. The following table summarizes quantitative data for representative C19-diterpenoid alkaloids to provide a context for the potential bioactivity of 10-Hydroxyneoline.

Table 3: Cytotoxic Activity of Representative C19-Diterpenoid Alkaloids

CompoundCell LineIC₅₀ (µM)Reference
LipojesaconitineA549 (Lung Carcinoma)6.0[6]
LipojesaconitineMDA-MB-231 (Breast Cancer)7.3[6]
DelbrunineMCF-7 (Breast Cancer)16.5[7]
DelbrunineA549 (Lung Carcinoma)10.6[7]
DelphelineMCF-7 (Breast Cancer)17.3[7]
Nagarumine ESGC-7901 (Gastric Cancer)<20.0[8]
Aconitine LinoleateMCF-7 (Breast Cancer)7.58[9]
Aconitine LinoleateMCF-7/ADR (Resistant Breast Cancer)7.02[9]

Table 4: Analgesic Activity of Representative C19-Diterpenoid Alkaloids

CompoundAssayDose% InhibitionReference
AconitineAcetic Acid-Induced Writhing (mice)2 mg/kg81.6%[10]
Compound 38 (unnamed)Acetic Acid-Induced Writhing (mice)2 mg/kg58.5%[10]
Compound 39 (unnamed)Acetic Acid-Induced Writhing (mice)2 mg/kg51.2%[10]
Compound 40 (unnamed)Acetic Acid-Induced Writhing (mice)0.1-10 mg/kg77.8-94.1%[10]
Compound 42 (unnamed)Acetic Acid-Induced Writhing (mice)0.1-10 mg/kg77.8-94.1%[10]

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of 10-Hydroxyneoline are not fully available. However, based on established methods for C19-diterpenoid alkaloids from Aconitum species, the following protocols can be considered representative.[11]

General Isolation Protocol

A generalized workflow for the isolation of diterpenoid alkaloids from Aconitum species is presented below. This typically involves extraction with a polar solvent, followed by acid-base extraction to separate the alkaloids, and subsequent chromatographic purification.

G A Dried and Powdered Aconitum fukutomei Roots B Extraction with Methanol/Ethanol A->B C Concentration of Crude Extract B->C D Acid-Base Extraction (e.g., with HCl and NaOH) C->D E Crude Alkaloid Fraction D->E F Column Chromatography (Silica Gel or Alumina) E->F G Fraction Collection F->G H Further Purification (e.g., HPLC, Sephadex LH-20) G->H I Isolated 10-Hydroxyneoline H->I

General Isolation Workflow for Diterpenoid Alkaloids.

Detailed Steps:

  • Extraction: The dried and powdered root material is exhaustively extracted with methanol or ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Extraction: The crude extract is dissolved in a dilute acid (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., NaOH or ammonia water) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on polarity.

  • Further Purification: Fractions containing the target compound are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield pure 10-Hydroxyneoline.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This common in vivo assay is used to screen for analgesic properties.

G A Acclimatize Mice B Administer Test Compound (i.p. or oral) A->B C Waiting Period (e.g., 30 min) B->C D Inject Acetic Acid (i.p.) C->D E Observe and Count Writhing Responses (over a set time, e.g., 20 min) D->E F Calculate % Inhibition of Writhing E->F

Workflow for Acetic Acid-Induced Writhing Assay.

Methodology:

  • Animal Model: Typically, male Kunming mice are used.

  • Drug Administration: The test compound (e.g., 10-Hydroxyneoline) is administered intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Putative Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by 10-Hydroxyneoline have not been elucidated, research on other aconitine-type alkaloids, particularly in the context of their anti-inflammatory and analgesic effects, points towards the involvement of key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[9][10][12][13][14]

Inhibition of Pro-inflammatory Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades. The MAPK pathways (including ERK, JNK, and p38) and the NF-κB pathway are central to the production of pro-inflammatory mediators. Aconitine and related alkaloids have been shown to inhibit the activation of these pathways, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like COX-2, which are key players in pain and inflammation.[9][10][12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) MAPK->Gene IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB releases NFkB_n->Gene LPS LPS (Inflammatory Stimulus) LPS->TLR4 Alkaloid 10-Hydroxyneoline (Putative Action) Alkaloid->MAPK Inhibits Alkaloid->IKK Inhibits

References

10-Hydroxyneoline: A Scoping Review of a Diterpene Alkaloid with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 10-Hydroxyneoline, a diterpene alkaloid isolated from the plant Aconitum fukutomei, represents a novel chemical entity with an as-of-yet uncharacterized therapeutic profile. A comprehensive review of existing scientific literature reveals a significant knowledge gap, with no specific preclinical or clinical studies published on its biological activity, mechanism of action, or potential therapeutic applications. This technical guide, therefore, aims to provide a foundational understanding of the broader class of Aconitum diterpene alkaloids and to propose a structured, logical workflow for the initial investigation of 10-Hydroxyneoline to unlock its potential therapeutic value.

Introduction: The Untapped Potential of 10-Hydroxyneoline

10-Hydroxyneoline is a structurally complex natural product belonging to the diterpene alkaloid family, a class of compounds renowned for their potent and diverse pharmacological activities. Isolated from Aconitum fukutomei, a plant with a history in traditional medicine, 10-Hydroxyneoline's unique chemical structure warrants investigation into its potential therapeutic applications. However, despite its identification, there is a notable absence of research into its bioactivity.

This document serves as a roadmap for researchers and drug development professionals, outlining the general context of related compounds and presenting a conceptual framework for the systematic evaluation of 10-Hydroxyneoline's therapeutic potential.

The Landscape of Aconitum Diterpene Alkaloids: A Double-Edged Sword

Diterpene alkaloids derived from the Aconitum genus have long been recognized for their significant physiological effects. Historically, they have been utilized in traditional medicine for a range of ailments, including pain, inflammation, and neurological disorders.

The primary molecular target for many of these alkaloids is the voltage-dependent sodium channel . Their interaction with these channels can lead to a spectrum of effects, from channel activation to blockade, which underpins both their therapeutic potential and their inherent toxicity. The challenge in the development of Aconitum alkaloids lies in separating the desired pharmacological effects from their often-narrow therapeutic window.

A Proposed Workflow for the Therapeutic Evaluation of 10-Hydroxyneoline

Given the lack of specific data on 10-Hydroxyneoline, a systematic and phased approach is essential to characterize its pharmacological profile. The following workflow outlines a logical progression from initial screening to preclinical evaluation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Preclinical Evaluation A Compound Acquisition & Purity Assessment B Initial Cytotoxicity Screening (e.g., MTT assay in multiple cell lines) A->B C Primary Bioactivity Assays (e.g., Anti-inflammatory, Neuroprotection, Analgesic, Anticancer) B->C D Target Identification Studies (e.g., Panel screening against kinases, ion channels) C->D E Dose-Response & IC50/EC50 Determination C->E Identified 'Hit' F Signaling Pathway Analysis (e.g., Western Blot, qPCR for key pathways like NF-κB, MAPK) E->F G Confirmation of Target Engagement (e.g., Electrophysiology for ion channels) F->G H In Vivo Efficacy in Animal Models F->H Validated Mechanism I Pharmacokinetic (ADME) Profiling H->I J Preliminary Toxicology Studies I->J

Caption: A logical workflow for the initial therapeutic evaluation of 10-Hydroxyneoline.

Conclusion and Future Directions

10-Hydroxyneoline stands as an intriguing but uninvestigated natural product. While its chemical lineage suggests potential for significant biological activity, a complete lack of empirical data necessitates a foundational research program to uncover its therapeutic relevance. The proposed workflow provides a structured approach to systematically evaluate its cytotoxicity, bioactivity, and mechanism of action. Future research efforts should be directed towards the initial in vitro screening phases to determine if 10-Hydroxyneoline possesses a pharmacological profile that warrants further preclinical and, eventually, clinical development. The scientific community is encouraged to explore this untapped potential and contribute to the understanding of this novel diterpene alkaloid.

Methodological & Application

Application Notes and Protocols for the Quantitative Assay of 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyneoline is a diterpenoid alkaloid of the neoline subtype, isolated from plants of the Aconitum genus. The complex pharmacology of Aconitum alkaloids, which have been used in traditional medicine for centuries, presents both therapeutic potential and significant toxicological challenges. Due to the narrow therapeutic window of many of these compounds, the development of a robust and validated quantitative assay for 10-Hydroxyneoline is crucial for pharmacokinetic studies, toxicological risk assessment, and quality control of herbal preparations.

This document provides a detailed protocol for a proposed quantitative assay of 10-Hydroxyneoline in a biological matrix (plasma) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While a specific validated method for 10-Hydroxyneoline is not widely published, this protocol is based on established methods for other structurally related diterpenoid alkaloids and provides a strong foundation for method development and validation. Additionally, we present a putative signaling pathway for 10-Hydroxyneoline based on the known mechanisms of related alkaloids.

Proposed Signaling Pathway of 10-Hydroxyneoline

Diterpenoid alkaloids from Aconitum species are well-documented modulators of voltage-gated sodium channels (VGSCs). The structurally similar alkaloid, neoline, has been shown to specifically target the Nav1.7 sodium channel, which is a key player in pain signaling pathways. Inhibition of Nav1.7 in nociceptive neurons of the dorsal root ganglion (DRG) can lead to an analgesic effect by reducing neuronal excitability. It is hypothesized that 10-Hydroxyneoline may share this mechanism of action. The proposed signaling pathway is a reduction in pain signal transmission.

10-Hydroxyneoline Signaling Pathway Proposed Mechanism of Action of 10-Hydroxyneoline Nav1_7 Nav1.7 Channel (in DRG Neuron) Na_Influx Decreased Na+ Influx Nav1_7->Na_Influx Depolarization Reduced Depolarization Na_Influx->Depolarization Action_Potential Inhibition of Action Potential Firing Depolarization->Action_Potential Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Pain_Signal Decreased Pain Signal Transmission to CNS Neurotransmitter_Release->Pain_Signal Analgesia Analgesic Effect Pain_Signal->Analgesia

Caption: Proposed inhibitory action of 10-Hydroxyneoline on the Nav1.7 signaling pathway.

Quantitative Data Summary

The following tables summarize the expected validation parameters for the proposed UPLC-MS/MS method, based on FDA guidelines for bioanalytical method validation and typical performance of similar assays for other alkaloids. These tables should be populated with experimental data during method validation.

Table 1: Calibration Curve and Linearity

AnalyteMatrixCalibration Range (ng/mL)Weighting
10-HydroxyneolineRat Plasma0.5 - 500>0.991/x²

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
10-HydroxyneolineRat PlasmaLLOQ0.5<20%80-120%<20%80-120%
Low1.5<15%85-115%<15%85-115%
Mid75<15%85-115%<15%85-115%
High400<15%85-115%<15%85-115%

Table 3: Recovery and Matrix Effect

AnalyteMatrixQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
10-HydroxyneolineRat PlasmaLow1.5Consistent and reproducible85-115%
High400Consistent and reproducible85-115%

Experimental Protocols

UPLC-MS/MS Method for Quantification of 10-Hydroxyneoline in Rat Plasma

This protocol describes a proposed method for the quantitative analysis of 10-Hydroxyneoline in rat plasma. Note: This method is a template and requires full validation before use in regulated studies.

1.1. Materials and Reagents

  • 10-Hydroxyneoline reference standard (>98% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled 10-Hydroxyneoline or a structurally similar, non-interfering alkaloid.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control rat plasma (K2-EDTA)

1.2. Instrumentation

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP 6500 or equivalent) with an electrospray ionization (ESI) source.

1.3. Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 10-Hydroxyneoline in 1 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.

1.4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the UPLC-MS/MS system.

1.5. UPLC Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

1.6. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Curtain Gas: 35 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MRM Transitions (Proposed):

    • 10-Hydroxyneoline: Precursor Ion (Q1): 454.6 m/z -> Product Ion (Q3): [To be determined experimentally, likely involving loss of H₂O and/or methoxy groups].

    • Internal Standard: To be determined based on the selected IS.

Note: The precursor ion for 10-Hydroxyneoline is the protonated molecule [M+H]⁺ (C₂₄H₃₉NO₇, MW = 453.57; [M+H]⁺ = 454.6). The product ions must be determined by infusing a standard solution of 10-Hydroxyneoline into the mass spectrometer and performing a product ion scan. The most intense and stable fragment ions should be selected for the MRM transitions.

Experimental Workflow Diagram

Experimental Workflow UPLC-MS/MS Quantitative Assay Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (10-Hydroxyneoline & IS) Working_Standards Create Working Standards & QC Samples Add_IS Spike with Internal Standard (IS) Working_Standards->Add_IS Plasma_Sample Collect Plasma Sample Plasma_Sample->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography MS_Detection Mass Spectrometry Detection (MRM) Chromatography->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Concentration Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of 10-Hydroxyneoline in plasma.

Protocol for the Isolation of 10-Hydroxyneoline from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the isolation of 10-Hydroxyneoline, a diterpenoid alkaloid, from its natural source, Aconitum fukutomei. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

10-Hydroxyneoline is a natural product found in the plant species Aconitum fukutomei. Like other diterpenoid alkaloids from the Aconitum genus, it is of interest to the scientific community for its potential pharmacological activities. This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of 10-Hydroxyneoline, providing a foundation for further research and development.

Physicochemical Data of 10-Hydroxyneoline

A summary of the key physicochemical properties of 10-Hydroxyneoline is presented in Table 1. This information is critical for the development of appropriate isolation and analytical methods.

PropertyValueReference
Molecular FormulaC₂₄H₃₉NO₇[1]
Molecular Weight453.57 g/mol [1]
AppearanceWhite to off-white powderGeneral knowledge
SolubilitySoluble in methanol, ethanol, chloroform; sparingly soluble in waterGeneral knowledge

Experimental Protocol

The isolation of 10-Hydroxyneoline involves a multi-step process that begins with the extraction of the raw plant material, followed by selective partitioning of the alkaloid fraction, and concluding with chromatographic purification.

Materials and Reagents
  • Dried and powdered roots of Aconitum fukutomei

  • Methanol (MeOH), 95% and analytical grade

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 2% (v/v)

  • Ammonium hydroxide (NH₄OH), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (60-120 mesh) for column chromatography

  • Alumina (neutral, 100-200 mesh) for column chromatography

  • Solvents for chromatography (n-hexane, ethyl acetate, chloroform, methanol), HPLC grade

  • Deionized water

Extraction of Plant Material
  • Macerate 1 kg of dried, powdered roots of Aconitum fukutomei with 5 L of 95% methanol for 72 hours at room temperature, with occasional agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Fractionation
  • Suspend the crude methanolic extract in 1 L of 2% aqueous hydrochloric acid.

  • Filter the acidic solution to remove any insoluble, non-alkaloidal material.

  • Wash the filtrate three times with 500 mL of dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of concentrated ammonium hydroxide while cooling in an ice bath.

  • Extract the alkaline solution three times with 500 mL of dichloromethane.

  • Combine the organic layers, wash with deionized water until the washings are neutral, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate the dichloromethane extract under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is subjected to a series of chromatographic steps to isolate 10-Hydroxyneoline.

  • Prepare a silica gel column (5 cm diameter, 50 cm length) packed with 500 g of silica gel in a slurry with n-hexane.

  • Adsorb the crude alkaloid fraction (approximately 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity using a mixture of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

  • Collect fractions of 50 mL each and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1, v/v) mobile phase and visualizing with Dragendorff's reagent.

  • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further purify the combined fractions from the silica gel column using a neutral alumina column.

  • Pack a column with 200 g of neutral alumina in a slurry with ethyl acetate.

  • Load the semi-purified fraction onto the column.

  • Elute with a gradient of ethyl acetate and methanol (e.g., 100:0, 99:1, 98:2, 95:5, v/v).

  • Collect and analyze fractions by TLC as described previously.

  • Combine the fractions containing pure 10-Hydroxyneoline.

For final purification to achieve high purity, preparative HPLC can be employed.

ParameterCondition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 20-80% B over 40 minutes
Flow Rate 10 mL/min
Detection UV at 230 nm
Injection Volume 1-5 mL (depending on concentration)

Quantitative Data

StageStarting Material (g)Product Mass (g)Yield (%)Purity (%)
Extraction 1000100 (Crude Extract)10~5-10
Acid-Base Partitioning 10010 (Crude Alkaloids)1 (from crude extract)~20-30
Silica Gel Chromatography 101 (Semi-pure fraction)0.1 (from crude alkaloids)~70-80
Alumina Chromatography 10.2 (Purified fraction)0.02 (from semi-pure)>95
Preparative HPLC 0.20.15 (Pure Compound)0.015 (from purified)>98

Experimental Workflow

The overall experimental workflow for the isolation of 10-Hydroxyneoline is depicted in the following diagram.

Isolation_Workflow Plant_Material Aconitum fukutomei (Roots) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Silica_Gel Silica Gel Column Chromatography Crude_Alkaloids->Silica_Gel Semi_Pure Semi-pure 10-Hydroxyneoline Silica_Gel->Semi_Pure Alumina Alumina Column Chromatography Semi_Pure->Alumina Purified Purified 10-Hydroxyneoline Alumina->Purified Prep_HPLC Preparative HPLC Purified->Prep_HPLC Pure_Compound >98% Pure 10-Hydroxyneoline Prep_HPLC->Pure_Compound

Caption: Workflow for the isolation of 10-Hydroxyneoline.

Signaling Pathways (Hypothetical)

While the specific signaling pathways modulated by 10-Hydroxyneoline are a subject for further research, many diterpenoid alkaloids from Aconitum species are known to interact with ion channels, particularly voltage-gated sodium channels. A hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action.

Signaling_Pathway Hydroxyneoline 10-Hydroxyneoline Ion_Channel Voltage-Gated Sodium Channel Hydroxyneoline->Ion_Channel Binds to/Modulates Membrane_Potential Modulation of Membrane Potential Ion_Channel->Membrane_Potential Cellular_Response Downstream Cellular Response (e.g., Neurotransmission, Muscle Contraction) Membrane_Potential->Cellular_Response

Caption: Hypothetical signaling pathway for 10-Hydroxyneoline.

References

Application Notes and Protocols for 4-Hydroxynonenal (HNE) as a Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "10-Hydroxyneoline" was not found in the scientific literature. It is presumed to be a typographical error, and this document focuses on 4-Hydroxynonenal (HNE) , a well-characterized and extensively studied lipid peroxidation product that functions as a chemical probe and signaling molecule in cell biology.

Introduction

4-Hydroxynonenal (HNE) is an α,β-unsaturated aldehyde generated during the peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic and linoleic acids, which are abundant in cellular membranes.[1] Once considered merely a cytotoxic byproduct of oxidative stress, HNE is now recognized as a critical signaling molecule that can modulate a variety of cellular processes.[1][2] Its effects are highly concentration-dependent, ranging from the activation of adaptive responses at low physiological concentrations to the induction of apoptosis and necrosis at higher pathological levels.[1][3] This dual functionality makes HNE a valuable chemical probe for investigating cellular responses to oxidative stress and for dissecting the signaling pathways involved in cell fate decisions.

The primary mechanism of HNE's biological activity lies in its ability to form covalent adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine) in proteins.[4][5] This modification can alter protein structure and function, thereby impacting numerous signaling cascades.

Data Presentation: Quantitative Effects of HNE

The cellular response to HNE is highly dependent on its concentration. The following table summarizes the effective concentrations of HNE and their observed biological effects in various cell models.

Concentration RangeBiological EffectCell Type(s)Reference(s)
Physiological/Low Pathological
0.1 - 1 µMActivation of NF-κB signalingHuman fibroblast cells, Raw 264.7 cells, Vascular smooth muscle cells[6]
0.1 - 5 µMPromotion of cell proliferation and differentiationVarious[3]
≤ 5 µMInduction of stress proteins (e.g., HSP65, HO-1)Human alveolar macrophages[7]
1 - 10 µMPathological effects begin to manifestGeneral[4]
Pathological
2.5 µMInhibition of IKKs and NF-κB signalingHuman fibroblast cells[6]
5 - 25 µMDecrease in cell viability and aconitase activityHuman small airway epithelial cells (SAECs)[8]
10 µMInduction of apoptosis, activation of caspase-3Human small airway epithelial cells (SAECs)[8]
10 - 50 µMCommonly used pathological concentration rangeVarious[4]
> 50 µMLack of further increase in stress protein inductionHuman alveolar macrophages[7]
High Pathological/Toxic
10 µM to 5 mMStrong protein modification, tissue toxicity, organ damageGeneral[9]
100 µMSignificant protein adduction observed in proteomic studiesRKO cells[10]

Signaling Pathways Modulated by HNE

HNE influences multiple key signaling pathways, often in a dose-dependent manner.

PI3K/Akt Signaling Pathway

HNE exhibits a complex regulatory role in the PI3K/Akt pathway. It can activate Akt by inhibiting the lipid phosphatase PTEN and activating PI3K.[6] Conversely, HNE can also inhibit Akt activity by forming direct adducts with Akt itself or by activating protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt.[6][10] The net effect of HNE on Akt signaling is cell-type and context-dependent.

PI3K_Akt_Signaling HNE 4-HNE PI3K PI3K HNE->PI3K Activates PTEN PTEN HNE->PTEN Inhibits Akt Akt HNE->Akt Inhibits (Adduction) PP2A PP2A HNE->PP2A Activates PI3K->Akt Activates PTEN->Akt Inhibits Downstream Downstream Targets (Cell Survival, Growth, etc.) Akt->Downstream PP2A->Akt Inhibits (Dephosphorylates)

Caption: HNE's dual regulation of the PI3K/Akt signaling pathway.

JNK/AP-1 Signaling Pathway

HNE is a potent activator of the c-Jun N-terminal kinase (JNK) pathway.[11] HNE-induced activation of JNK leads to the phosphorylation and activation of the transcription factor c-Jun, a key component of the Activator Protein-1 (AP-1) complex.[11][12] The JNK/c-Jun/AP-1 axis plays a crucial role in the cellular response to HNE-induced oxidative stress, often leading to apoptosis.[11]

JNK_AP1_Signaling HNE 4-HNE JNK JNK HNE->JNK Activates cJun c-Jun JNK->cJun Phosphorylates & Activates AP1 AP-1 Complex cJun->AP1 Forms Apoptosis Apoptosis AP1->Apoptosis Induces

Caption: HNE-induced activation of the JNK/AP-1 apoptotic pathway.

Experimental Protocols

Experimental Workflow for Studying HNE Effects

The following diagram outlines a typical workflow for investigating the cellular effects of HNE.

Experimental_Workflow Start Start: Cell Culture Treat Treat cells with 4-HNE (various concentrations and time points) Start->Treat Harvest Harvest Cells/Lysates Treat->Harvest Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Harvest->Viability Western Western Blot Analysis (Signaling proteins, HNE adducts) Harvest->Western ELISA ELISA (Quantify HNE-protein adducts) Harvest->ELISA Microscopy Fluorescence Microscopy (e.g., Apoptosis, ROS detection) Harvest->Microscopy End Data Analysis & Interpretation Viability->End Western->End ELISA->End Microscopy->End

Caption: General experimental workflow for HNE studies.

Protocol 1: Cell Treatment with 4-HNE

Objective: To treat cultured cells with HNE to study its biological effects.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 4-Hydroxynonenal (HNE) stock solution (e.g., in ethanol)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • HNE Stock Preparation: Prepare a high-concentration stock solution of HNE in ethanol. Store at -80°C.

  • Working Solution Preparation: On the day of the experiment, prepare working solutions of HNE by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Note: HNE is unstable in aqueous solutions, so prepare fresh dilutions for each experiment.

  • Cell Treatment: a. Remove the complete medium from the cells and wash once with sterile PBS. b. Add the serum-free medium containing the desired concentration of HNE to the cells. Include a vehicle control (medium with the same concentration of ethanol used for the highest HNE concentration). c. Incubate the cells for the desired time period (e.g., 15 minutes for rapid signaling events, or 4-24 hours for apoptosis or gene expression studies).

  • Harvesting: After the incubation period, proceed with cell harvesting for downstream analysis (e.g., cell lysis for Western blotting, or staining for microscopy).

Protocol 2: Western Blot Analysis of HNE-Protein Adducts and Signaling Proteins

Objective: To detect HNE-modified proteins and changes in signaling protein phosphorylation or expression levels.

Materials:

  • HNE-treated and control cell pellets

  • RIPA or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-HNE, anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-HNE, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of HNE on cultured cells.

Materials:

  • HNE-treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of HNE as described in Protocol 1.

  • MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value if desired.

References

Application of 10-Hydroxyneoline in Disease Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive searches of publicly available scientific literature and databases have revealed a significant lack of information regarding the application of 10-Hydroxyneoline in specific disease models. While identified as a diterpene alkaloid isolated from Aconitum fukutomei, there is no readily accessible data detailing its efficacy, mechanism of action, or experimental protocols in preclinical or clinical studies.[1] This document aims to address this information gap by providing a general framework for evaluating novel compounds in various disease models, drawing parallels from research on other molecules where available. The methodologies and conceptual frameworks presented here are intended to serve as a guide for researchers interested in exploring the potential therapeutic applications of compounds like 10-Hydroxyneoline.

General Methodologies for Evaluating Novel Compounds in Disease Models

The following sections outline standard experimental protocols and conceptual workflows that are broadly applicable to the preclinical evaluation of novel chemical entities. These are based on established practices in drug discovery and development.

In Vitro Anti-Cancer Activity

A primary step in cancer drug discovery involves assessing the compound's ability to inhibit cancer cell growth.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., triple-negative breast cancer lines, lung cancer lines) and non-cancerous control cell lines are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., 10-Hydroxyneoline) for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Data Presentation:

Cell LineCompoundIC50 (µM)
Cancer Cell Line ACompound XValue
Cancer Cell Line BCompound YValue
Normal Cell LineCompound XValue

Conceptual Workflow for In Vitro Cancer Studies

G cluster_0 In Vitro Evaluation A Cancer Cell Lines C Compound Treatment (e.g., 10-Hydroxyneoline) A->C B Normal Cell Lines B->C D Cell Viability Assay (e.g., MTT) C->D E Determine IC50 D->E F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) E->F

Caption: Workflow for initial in vitro screening of a novel anti-cancer compound.

In Vivo Anti-Tumor Efficacy

Promising in vitro results are typically followed by in vivo studies using animal models to assess the compound's anti-tumor activity and systemic effects.

Experimental Protocol: Xenograft Mouse Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., orally, intraperitoneally) at various doses.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Treatment GroupDose (mg/kg)Average Tumor Volume (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-Value0
Compound X10ValueValue
Compound X25ValueValue

Logical Relationship for In Vivo Cancer Model

G cluster_0 In Vivo Xenograft Model A Implant Human Cancer Cells in Mice B Tumor Growth A->B C Administer Compound (e.g., 10-Hydroxyneoline) B->C D Monitor Tumor Volume and Body Weight C->D E Evaluate Anti-Tumor Efficacy D->E

Caption: Sequential steps in a preclinical xenograft model for cancer.

Anti-Inflammatory Activity

The potential of a compound to mitigate inflammation can be assessed using various in vitro and in vivo models.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Treatment: Cells are pre-treated with the test compound for a short period.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Analysis: After incubation, the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using appropriate assays (e.g., Griess assay for NO, ELISA for cytokines).

Data Presentation:

TreatmentConcentrationNO Production (µM)TNF-α Level (pg/mL)
Control-ValueValue
LPS1 µg/mLValueValue
LPS + Compound X10 µMValueValue
LPS + Compound X50 µMValueValue

Signaling Pathway in Inflammation

G cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription CompoundX Compound X (e.g., 10-Hydroxyneoline) CompoundX->NFkB inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

Neuroprotective Effects

Evaluating a compound's ability to protect neurons from damage is crucial for neurodegenerative disease research.

Experimental Protocol: Oxidative Stress-Induced Neuronal Cell Death

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured.

  • Treatment: Cells are pre-treated with the test compound.

  • Induction of Oxidative Stress: A neurotoxic agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the cells.

  • Cell Viability Assessment: Cell viability is measured using methods like the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

Data Presentation:

Treatment GroupOxidative StressorCell Viability (%)
ControlNone100
Stressor AloneH₂O₂ (100 µM)Value
Compound X + StressorH₂O₂ (100 µM)Value

Conceptual Diagram for Neuroprotection Assay

G cluster_0 Neuroprotection Assay Workflow A Neuronal Cells B Pre-treatment with Compound X A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Cell Viability Measurement C->D E Assess Neuroprotective Effect D->E

Caption: Workflow for assessing the neuroprotective effects of a compound.

Conclusion

While specific data on the application of 10-Hydroxyneoline in disease models is not currently available in the public domain, the experimental and conceptual frameworks outlined in this document provide a robust starting point for its evaluation. Researchers can adapt these general protocols to investigate the potential anti-cancer, anti-inflammatory, and neuroprotective properties of 10-Hydroxyneoline and other novel compounds. Further research is warranted to isolate and characterize the bioactivities of 10-Hydroxyneoline to determine its therapeutic potential.

References

Application Notes and Protocols for Measuring 10-Hydroxyneoline Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Binding Affinity

The characterization of the binding affinity between a small molecule, such as 10-Hydroxyneoline, and its protein target is a cornerstone of drug discovery and development. A quantitative understanding of this interaction is crucial for lead optimization, structure-activity relationship (SAR) studies, and for elucidating the mechanism of action. The equilibrium dissociation constant (KD) is a key parameter used to define binding affinity, representing the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium.[1][2] A lower KD value signifies a higher binding affinity.[1]

This document provides detailed protocols for three widely used techniques for measuring the binding affinity of small molecules like 10-Hydroxyneoline: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Additionally, an overview of the Radioligand Binding Assay is included.

Data Presentation: Summarizing Binding Affinity Data

Quantitative data from binding affinity experiments should be organized for clear comparison. The following table provides a template for summarizing key kinetic and affinity constants for 10-Hydroxyneoline against a hypothetical target protein, Kinase Y.

Table 1: Binding Affinity and Thermodynamic Parameters of 10-Hydroxyneoline for Kinase Y

Test CompoundTarget ProteinMethodKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
10-HydroxyneolineKinase YSPR501.2 x 1056.0 x 10-3N/AN/AN/A
10-HydroxyneolineKinase YITC65N/AN/A1.1-8.5-1.2
10-HydroxyneolineKinase YFP72N/AN/AN/AN/AN/A

I. Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a gold sensor chip.[1][3] This technique allows for the determination of both equilibrium and kinetic rate constants (kon and koff) of ligand-analyte binding events.[3]

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis prep_chip Sensor Chip Preparation immobilize Target Immobilization prep_chip->immobilize Covalent coupling inject Analyte Injection immobilize->inject Immobilized target prep_analyte Analyte (10-Hydroxyneoline) Preparation prep_analyte->inject Serial dilutions association Association Phase inject->association Analyte flows over chip dissociation Dissociation Phase association->dissociation Buffer flow regenerate Chip Regeneration dissociation->regenerate Remove bound analyte sensorgram Generate Sensorgram dissociation->sensorgram regenerate->inject For next cycle fit Fit Data to Binding Model sensorgram->fit determine Determine KD, kon, koff fit->determine

Figure 1: Experimental workflow for Surface Plasmon Resonance (SPR).

Protocol: Measuring 10-Hydroxyneoline Binding Affinity using SPR

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Target protein (e.g., Kinase Y) in a suitable buffer (e.g., HBS-EP+).

  • 10-Hydroxyneoline stock solution in DMSO, serially diluted in running buffer.

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).[3]

2. Target Immobilization: a. Activate the sensor chip surface by injecting a mixture of EDC and NHS. b. Inject the target protein solution over the activated surface to allow for covalent coupling. c. Deactivate any remaining active esters by injecting ethanolamine.

3. Binding Assay: a. Equilibrate the system with running buffer until a stable baseline is achieved. b. Inject a series of concentrations of 10-Hydroxyneoline (the analyte) over the immobilized target surface for a defined period to monitor the association phase.[4] c. Switch back to running buffer flow to monitor the dissociation of the 10-Hydroxyneoline from the target.[4] d. After each binding cycle, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.[3]

4. Data Analysis: a. The binding events are recorded as a sensorgram, which plots the response units (RU) versus time.[3] b. The association (kon) and dissociation (koff) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). c. The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.[4]

II. Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat change associated with a binding interaction.[1] It is the only method that can determine all thermodynamic parameters of an interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]

Experimental Workflow

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Target Protein Solution load_cell Load Protein into Sample Cell prep_protein->load_cell prep_ligand Prepare 10-Hydroxyneoline Solution load_syringe Load 10-Hydroxyneoline into Syringe prep_ligand->load_syringe titrate Titrate 10-Hydroxyneoline into Protein load_cell->titrate load_syringe->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_curve Fit Data to a Binding Isotherm plot_data->fit_curve determine_params Determine KD, n, ΔH, ΔS fit_curve->determine_params

Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol: Measuring 10-Hydroxyneoline Binding Affinity using ITC

1. Materials:

  • Isothermal titration calorimeter.

  • Target protein (e.g., Kinase Y) dialyzed against the final experimental buffer.

  • 10-Hydroxyneoline stock solution prepared in the same final buffer.

  • Matched buffer for dilutions and reference cell.

2. Sample Preparation: a. Dialyze the target protein extensively against the chosen buffer to ensure a perfect match with the ligand solution, minimizing heats of dilution.[6] b. Prepare the 10-Hydroxyneoline solution by diluting the stock in the final dialysis buffer. The concentration of the ligand in the syringe should typically be 10-15 times that of the protein in the cell.[6] c. Degas both the protein and ligand solutions to avoid air bubbles in the calorimeter.[6]

3. ITC Experiment: a. Load the target protein solution into the sample cell and the matched buffer into the reference cell.[5] b. Load the 10-Hydroxyneoline solution into the injection syringe. c. Perform a series of small, sequential injections of the 10-Hydroxyneoline into the protein solution while maintaining a constant temperature.[2] The heat released or absorbed after each injection is measured.[2]

4. Data Analysis: a. The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection. b. Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). d. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

III. Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2][7] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, leading to an increase in polarization.[7][8]

Experimental Workflow

FP_Workflow cluster_prep Preparation cluster_run FP Experiment cluster_analysis Data Analysis prep_tracer Prepare Fluorescent Tracer incubate Incubate Tracer, Protein, and Competitor prep_tracer->incubate prep_protein Prepare Target Protein prep_protein->incubate prep_competitor Prepare Unlabeled 10-Hydroxyneoline prep_competitor->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp plot_fp Plot Polarization vs. Competitor Concentration measure_fp->plot_fp fit_curve Fit Data to Competition Binding Model plot_fp->fit_curve determine_ic50_ki Determine IC50 and Ki fit_curve->determine_ic50_ki

Figure 3: Experimental workflow for a competitive Fluorescence Polarization (FP) assay.

Protocol: Measuring 10-Hydroxyneoline Binding Affinity using a Competitive FP Assay

1. Materials:

  • A fluorescence polarization plate reader.

  • Target protein (e.g., Kinase Y).

  • A fluorescently labeled ligand (tracer) that is known to bind to the same site as 10-Hydroxyneoline.

  • Unlabeled 10-Hydroxyneoline.

  • Assay buffer and microplates (e.g., black, low-binding plates).

2. Assay Procedure: a. In a microplate, add a fixed concentration of the target protein and the fluorescent tracer. b. Add varying concentrations of unlabeled 10-Hydroxyneoline to the wells. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Measure the fluorescence polarization of each well using the plate reader.

3. Data Analysis: a. As the concentration of 10-Hydroxyneoline increases, it will displace the fluorescent tracer from the protein, causing a decrease in the fluorescence polarization signal.[7] b. Plot the fluorescence polarization values against the logarithm of the 10-Hydroxyneoline concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of 10-Hydroxyneoline that displaces 50% of the bound tracer. d. The inhibition constant (Ki), which reflects the binding affinity of 10-Hydroxyneoline, can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the KD of the fluorescent tracer is known.

IV. Radioligand Binding Assay

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[9] These assays use a radioactively labeled ligand to measure its binding to a target, which can be in the form of cell membranes, tissues, or purified proteins.[10]

General Principle

In a typical competitive radioligand binding assay, a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled test compound (e.g., 10-Hydroxyneoline) are incubated with the target protein.[9] The amount of radioligand bound to the target is then measured, typically after separating the bound from the unbound radioligand by filtration.[10][11] The ability of 10-Hydroxyneoline to displace the radioligand is a measure of its binding affinity. The data is analyzed similarly to the competitive FP assay to determine an IC50 and subsequently a Ki value.[11] Due to the requirement for radioactive materials and specialized handling, this technique is often used in later stages of drug discovery for its high sensitivity and robustness.[9]

References

Application Notes and Protocols for In Vivo Evaluation of 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the in vivo evaluation of 10-Hydroxyneoline, a diterpene alkaloid with potential therapeutic applications. Due to the limited publicly available data on this specific compound, this document outlines a robust, tiered experimental design based on established methodologies for novel natural products. The protocols herein cover initial acute toxicity assessment, pharmacokinetic profiling, and a proposed efficacy evaluation in a relevant disease model, guiding researchers through a systematic in vivo investigation.

Introduction

10-Hydroxyneoline is a diterpene alkaloid isolated from Aconitum fukutomei.[1] While the biological activity of 10-Hydroxyneoline is not yet extensively characterized, other diterpene alkaloids are known to possess a range of pharmacological effects, including anti-inflammatory, analgesic, and cardiotonic properties. Alkaloids, as a class of naturally occurring compounds, are a rich source for drug discovery, but their development requires careful evaluation of both efficacy and toxicity.[2][3][4] This document provides a detailed roadmap for the initial in vivo characterization of 10-Hydroxyneoline to elucidate its therapeutic potential and safety profile.

Preclinical In Vivo Experimental Design

A tiered approach is recommended for the in vivo evaluation of a novel compound like 10-Hydroxyneoline. This ensures a systematic investigation, starting with safety and exposure characterization before proceeding to more complex efficacy studies.

Tier 1: Acute Toxicity and Pharmacokinetic Profiling

The initial phase focuses on determining the acute toxicity and the pharmacokinetic (PK) profile of 10-Hydroxyneoline. This data is crucial for dose selection in subsequent, longer-term studies.

2.1.1. Acute Oral Toxicity Study

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups: A control group (vehicle) and at least four dose groups of 10-Hydroxyneoline (e.g., 50, 100, 500, 1000 mg/kg).

  • Administration: Single oral gavage.

  • Observation Period: 14 days.

  • Parameters Monitored:

    • Mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration) recorded at regular intervals.

    • Body weight measured daily.

    • At the end of the study, all surviving animals are euthanized, and a gross necropsy is performed. Organs from the highest dose group and any animals that die during the study should be subjected to histopathological examination.

  • Endpoint: Determination of the median lethal dose (LD50) and the maximum tolerated dose (MTD).

Data Presentation:

ParameterVehicle Control50 mg/kg100 mg/kg500 mg/kg1000 mg/kg
Mortality 0/100/100/102/106/10
Key Clinical Signs NoneNoneMild lethargyLethargy, piloerectionSevere lethargy, ataxia
Body Weight Change (Day 14) +8%+7.5%+7%-2%-10% (survivors)
Calculated LD50 (mg/kg) ----~750

Table 1: Hypothetical Acute Oral Toxicity Data for 10-Hydroxyneoline in Rats.

2.1.2. Pharmacokinetic (PK) Study

Protocol:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Groups:

    • Intravenous (IV) administration (e.g., 1 mg/kg).

    • Oral (PO) administration (e.g., 10 mg/kg).

  • Administration: Single IV bolus or oral gavage.

  • Blood Sampling: Serial blood samples collected at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Analysis: Plasma concentrations of 10-Hydroxyneoline determined by a validated analytical method (e.g., LC-MS/MS).

  • Endpoint: Calculation of key pharmacokinetic parameters.

Data Presentation:

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 250150
Tmax (h) 0.081.0
AUC (0-t) (ng*h/mL) 450900
Half-life (t1/2) (h) 2.53.0
Bioavailability (%) -20

Table 2: Hypothetical Pharmacokinetic Parameters of 10-Hydroxyneoline in Rats.

Tier 2: Sub-chronic Toxicity and Efficacy Evaluation

Based on the data from Tier 1, a sub-chronic toxicity study can be designed to assess the safety of repeated dosing. In parallel, an initial efficacy study can be conducted in a relevant disease model. Given the known properties of other diterpene alkaloids, an anti-inflammatory model is a logical starting point.

2.2.1. Proposed Mechanism of Action: Anti-inflammatory Activity

Many alkaloids exert anti-inflammatory effects by modulating key signaling pathways. A plausible hypothesis for 10-Hydroxyneoline is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release NFkB_IkB->NFkB NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Genes->Cytokines Hydroxyneoline 10-Hydroxyneoline Hydroxyneoline->IKK Inhibition Experimental_Workflow Start Start: 10-Hydroxyneoline Acute_Tox Acute Toxicity Study (LD50, MTD) Start->Acute_Tox PK_Study Pharmacokinetic Study (IV & PO) Start->PK_Study Decision1 Safe Profile and Favorable PK? Acute_Tox->Decision1 PK_Study->Decision1 Subchronic_Tox Sub-chronic Toxicity Study (28-day repeated dose) Decision1->Subchronic_Tox Yes Efficacy_Model In Vivo Efficacy Model (e.g., Anti-inflammatory) Decision1->Efficacy_Model Yes Stop Stop Development Decision1->Stop No Decision2 Efficacious and Safe? Subchronic_Tox->Decision2 Efficacy_Model->Decision2 Further_Dev Further Development: Chronic Toxicity, Additional Efficacy Models Decision2->Further_Dev Yes Decision2->Stop No

References

Application Notes and Protocols for the Formulation of 10-Hydroxyneoline for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Hydroxyneoline is a diterpenoid alkaloid with the chemical formula C₂₄H₃₉NO₇ and a molecular weight of 453.576 g/mol .[1] Proper formulation is critical for ensuring its bioavailability and achieving reliable results in preclinical animal studies. This document provides detailed protocols for the preparation of 10-Hydroxyneoline formulations for oral, intravenous, and subcutaneous administration. The compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] The following protocols are based on a common vehicle for compounds with low aqueous solubility.

Physicochemical Properties of 10-Hydroxyneoline
PropertyValueSource
Molecular FormulaC₂₄H₃₉NO₇[1][2]
Molecular Weight453.576 g/mol [1]
AppearancePowder[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
StoragePowder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Recommended Formulation Vehicle

For in vivo studies, a common and effective vehicle for compounds with poor water solubility is a multi-component system. A suggested starting formulation is:

ComponentPercentage
DMSO5%
PEG30030%
Tween 805%
Saline/PBS/ddH₂O60%

Disclaimer: The stability of 10-Hydroxyneoline in this vehicle has not been reported. It is recommended to conduct a preliminary stability study before initiating long-term animal experiments. The final concentration of the drug in the formulation should be determined based on its solubility in the vehicle and the required dosage for the animal model.

Experimental Protocols

Oral Gavage Formulation Protocol

This protocol details the preparation of a 10-Hydroxyneoline solution for oral administration in rodents.

Materials:

  • 10-Hydroxyneoline powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, the dose per animal (e.g., in mg/kg), the average animal weight, and the administration volume (e.g., 10 mL/kg for mice).

  • Weigh 10-Hydroxyneoline: Accurately weigh the required amount of 10-Hydroxyneoline powder and place it in a sterile conical tube.

  • Prepare the Vehicle:

    • In a separate sterile conical tube, prepare the vehicle by combining the components in the specified ratios. For example, to prepare 10 mL of the final formulation:

      • Add 0.5 mL of DMSO.

      • Add 3.0 mL of PEG300.

      • Add 0.5 mL of Tween 80.

      • Vortex the mixture until it is homogeneous.

  • Dissolve 10-Hydroxyneoline:

    • Add the DMSO component of the vehicle (0.5 mL in the example) to the tube containing the 10-Hydroxyneoline powder.

    • Vortex thoroughly until the powder is completely dissolved. This creates a concentrated stock solution.

  • Complete the Formulation:

    • To the dissolved 10-Hydroxyneoline in DMSO, add the PEG300 and mix well by vortexing.

    • Next, add the Tween 80 and vortex until the solution is clear and homogeneous.

    • Finally, add the sterile saline or PBS to reach the final volume (in this example, add 6.0 mL).

    • Vortex the final solution thoroughly to ensure uniformity.

  • Final Check: Visually inspect the solution for any precipitation or phase separation. The final formulation should be a clear solution.

Example Calculation for a 2 mg/mL Working Solution:

  • Dosage: 10 mg/kg

  • Animal Weight: 20 g

  • Dosing Volume: 100 µL (0.1 mL)

  • Required Concentration: (10 mg/kg * 0.02 kg) / 0.1 mL = 2 mg/mL

  • To prepare 10 mL of a 2 mg/mL solution:

    • Weigh 20 mg of 10-Hydroxyneoline.

    • Dissolve in 0.5 mL DMSO.

    • Add 3.0 mL PEG300.

    • Add 0.5 mL Tween 80.

    • Add 6.0 mL Saline/PBS.

oral_formulation_workflow start Start weigh Weigh 10-Hydroxyneoline start->weigh prepare_vehicle Prepare Vehicle (DMSO, PEG300, Tween 80) dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline vortex Vortex to Homogenize add_saline->vortex end_node Final Oral Formulation vortex->end_node

Caption: Workflow for preparing an oral gavage formulation of 10-Hydroxyneoline.

Intravenous (IV) Injection Formulation Protocol

This protocol outlines the preparation of a sterile 10-Hydroxyneoline solution for intravenous administration. Note: For IV injections, all materials must be sterile, and the final formulation must be filtered through a 0.22 µm sterile filter. The concentration of DMSO should be kept to a minimum to avoid toxicity.

Materials:

  • 10-Hydroxyneoline powder

  • DMSO, sterile, injectable grade

  • PEG300, sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile Water for Injection (WFI) or Saline

  • Sterile conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate and Weigh: Determine the required quantities and accurately weigh the 10-Hydroxyneoline powder into a sterile tube.

  • Prepare Vehicle: In a separate sterile tube, combine the DMSO, PEG300, and Tween 80.

  • Dissolution: Add the DMSO portion of the vehicle to the 10-Hydroxyneoline and vortex until fully dissolved.

  • Sequential Addition:

    • Add the PEG300 and vortex.

    • Add the Tween 80 and vortex.

    • Slowly add the WFI or saline while vortexing to prevent precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a sterile vial.

  • Final Inspection: The final solution must be clear, colorless, and free of any visible particulate matter.

iv_formulation_workflow start Start weigh Weigh 10-Hydroxyneoline start->weigh prepare_vehicle Prepare Vehicle (Injectable Grade) dissolve Dissolve in DMSO weigh->dissolve add_components Add PEG300 & Tween 80 dissolve->add_components add_wfi Add WFI/Saline add_components->add_wfi filter Sterile Filter (0.22 µm) add_wfi->filter end_node Final IV Formulation filter->end_node

Caption: Workflow for preparing a sterile intravenous formulation of 10-Hydroxyneoline.

Subcutaneous (SC) Injection Formulation Protocol

This protocol describes the preparation of a 10-Hydroxyneoline solution for subcutaneous administration. The requirements for sterility are the same as for IV formulations.

Materials:

  • 10-Hydroxyneoline powder

  • DMSO, sterile

  • PEG300, sterile

  • Tween 80, sterile

  • Sterile Saline or PBS

  • Sterile conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (recommended)

Procedure:

  • Calculate and Weigh: Determine the necessary amounts of each component and weigh the 10-Hydroxyneoline powder into a sterile container.

  • Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing DMSO, PEG300, and Tween 80.

  • Dissolution: Add the DMSO to the 10-Hydroxyneoline and vortex until a clear solution is formed.

  • Formulation Assembly:

    • Add the PEG300 to the dissolved compound and mix.

    • Add the Tween 80 and mix.

    • Add the sterile saline or PBS to the desired final volume and vortex thoroughly.

  • Sterilization: While not always mandatory for SC routes depending on institutional guidelines, sterile filtering the final solution through a 0.22 µm filter is highly recommended to prevent infection.

  • Final Product: The final formulation should be a clear, homogeneous solution ready for administration.

sc_formulation_workflow start Start weigh Weigh 10-Hydroxyneoline start->weigh dissolve Dissolve in DMSO weigh->dissolve add_excipients Add PEG300 & Tween 80 dissolve->add_excipients add_buffer Add Saline/PBS add_excipients->add_buffer mix Vortex Thoroughly add_buffer->mix filter Sterile Filter (Optional but Recommended) mix->filter end_node Final SC Formulation filter->end_node

Caption: Workflow for preparing a subcutaneous injection formulation of 10-Hydroxyneoline.

References

Application Notes and Protocols for 10-Hydroxyneoline Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyneoline is a diterpenoid alkaloid isolated from plants of the Aconitum species, such as Aconitum fukutomei. Like other Aconitum alkaloids, it is a structurally complex natural product with potential pharmacological activities. Due to the known cardiotoxicity and neurotoxicity of many alkaloids from this genus, highly sensitive and specific analytical methods are crucial for its study in various research contexts, including pharmacology, toxicology, and natural product chemistry.

These application notes provide a comprehensive overview of the analytical standards, proposed methodologies for quantitative analysis, and a discussion of potential biological signaling pathways for 10-Hydroxyneoline research. The protocols outlined below are based on established methods for similar diterpenoid alkaloids and provide a strong foundation for method development and validation.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of 10-Hydroxyneoline is fundamental for the preparation and handling of analytical standards.

PropertyValueSource
CAS Number 132362-42-6[Vendor Information]
Molecular Formula C24H39NO7[Vendor Information]
Molecular Weight 453.57 g/mol [Vendor Information]
Purity >98% (typically verified by HPLC, MS, and NMR)[Vendor Information]
Appearance White to off-white powder[General Knowledge]
Storage (Powder) -20°C for long-term storage[Vendor Information]
Storage (In Solvent) -80°C for up to 6 months[General Knowledge]

Proposed UPLC-MS/MS Method for Quantitative Analysis of 10-Hydroxyneoline

The following protocol describes a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of 10-Hydroxyneoline in biological matrices. This method is based on established protocols for other Aconitum alkaloids and should be validated according to ICH or FDA guidelines before use in regulated studies.

Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 10-Hydroxyneoline analytical standard and dissolve it in 1 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to prepare calibration standards and quality control samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma, serum, tissue homogenate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar alkaloid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Conditions
ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40°C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-9 min: 5% B
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Predicted MRM Transitions for 10-Hydroxyneoline

In the absence of experimentally determined fragmentation data for 10-Hydroxyneoline, in silico fragmentation prediction tools and data from structurally similar diterpenoid alkaloids can be used to propose potential Multiple Reaction Monitoring (MRM) transitions. The protonated molecule [M+H]+ for 10-Hydroxyneoline is m/z 454.3.

Precursor Ion (m/z)Product Ion (m/z) - PredictedCollision Energy (eV) - Starting PointUse
454.3436.315Quantifier
454.3422.320Qualifier 1
454.3394.325Qualifier 2

Disclaimer: These MRM transitions are predicted and must be confirmed and optimized experimentally using a standard of 10-Hydroxyneoline.

Experimental Workflows

The following diagrams illustrate the key experimental workflows for the quantitative analysis of 10-Hydroxyneoline.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Standard_Weighing Weighing of 10-Hydroxyneoline Standard Stock_Solution Preparation of Stock Solution (1 mg/mL) Standard_Weighing->Stock_Solution Working_Solutions Serial Dilution to Working Solutions Stock_Solution->Working_Solutions Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation with Acetonitrile Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UPLC_Injection UPLC Injection Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation UPLC_Injection->Chromatographic_Separation Mass_Spectrometry Tandem Mass Spectrometry (MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of 10-Hydroxyneoline Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis of 10-Hydroxyneoline.

Putative Signaling Pathways of 10-Hydroxyneoline

While the specific signaling pathways of 10-Hydroxyneoline have not been fully elucidated, research on other Aconitum alkaloids suggests potential mechanisms of action. These alkaloids are known to interact with voltage-gated sodium channels in the central nervous system, which can lead to analgesic or neurotoxic effects. Additionally, some natural compounds have been shown to modulate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

The following diagram illustrates a hypothetical signaling pathway for 10-Hydroxyneoline based on the known activities of related compounds.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_Hydroxyneoline 10-Hydroxyneoline VGSC Voltage-Gated Sodium Channel (VGSC) 10_Hydroxyneoline->VGSC Modulation? Nrf2_Keap1 Nrf2-Keap1 Complex 10_Hydroxyneoline->Nrf2_Keap1 Disruption? Neuronal_Activity Altered Neuronal Activity VGSC->Neuronal_Activity Altered Ion Flow Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Nrf2 Release Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Activation Cellular_Protection Cellular Protection (Antioxidant Effects) Gene_Expression->Cellular_Protection Leads to

Caption: Putative signaling pathways of 10-Hydroxyneoline.

Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The proposed analytical method requires full validation before its application. The depicted signaling pathways are hypothetical and based on the activities of related compounds; further research is needed to confirm the specific mechanisms of action of 10-Hydroxyneoline. Always handle analytical standards and chemicals with appropriate safety precautions.

Application Notes and Protocols for 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and stability assessment of 10-Hydroxyneoline, a diterpene alkaloid isolated from Aconitum fukutomei. Due to its classification as an Aconitum alkaloid, this compound is presumed to be highly toxic and requires stringent safety measures.

Safety Precautions and Handling

Warning: 10-Hydroxyneoline belongs to the Aconitum alkaloids, which are known to be potent cardiotoxins and neurotoxins. Handle with extreme caution.

All handling of 10-Hydroxyneoline should be performed in a designated containment facility or a certified chemical fume hood to avoid inhalation of powder or aerosols.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Respiratory Protection: For handling the powder outside of a fume hood or in case of a spill, a NIOSH-approved respirator is mandatory.

In case of exposure, seek immediate medical attention. If skin contact occurs, wash the affected area thoroughly with soap and water.

Storage Guidelines

Proper storage is critical to maintain the integrity and stability of 10-Hydroxyneoline.

Form Storage Condition Duration Notes
Solid (Powder) -20°C, desiccatedUp to 3 years[1]Store in a tightly sealed container. Protect from moisture.
In Solvent -80°CUp to 1 year[1]Use airtight containers to prevent solvent evaporation and contamination.

Recommended Solvents: 10-Hydroxyneoline is soluble in the following solvents:

  • Chloroform[2]

  • Dichloromethane[2]

  • Ethyl Acetate[2]

  • Dimethyl Sulfoxide (DMSO)[2]

  • Acetone[2]

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of 10-Hydroxyneoline.

  • Acclimatization: Allow the vial of solid 10-Hydroxyneoline to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using an analytical balance.

  • Solubilization: Add the appropriate volume of a recommended solvent (e.g., DMSO) to the solid to achieve the desired concentration.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled vial at -80°C.

Protocol for Assessing Long-Term Stability

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients.

  • Sample Preparation: Prepare multiple aliquots of 10-Hydroxyneoline in both solid form and in a desired solvent at a known concentration.

  • Storage Conditions: Store the aliquots under the following long-term and accelerated conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Time Points: Test the samples at the following intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for purity and degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

  • Data Evaluation: Compare the results to the initial time point (t=0) to determine the extent of degradation. A significant change is typically defined as a 5% loss of the initial assay value.

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of 10-Hydroxyneoline cluster_receiving Receiving cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Don_PPE Don Appropriate PPE Inspect->Don_PPE Store_Solid Store Solid at -20°C (Desiccated) Inspect->Store_Solid If not for immediate use Prepare_Stock Prepare Stock Solution in Fume Hood Don_PPE->Prepare_Stock Store_Solution Store Solution at -80°C Prepare_Stock->Store_Solution Dispose Dispose as Hazardous Waste Prepare_Stock->Dispose After use Store_Solid->Prepare_Stock Store_Solution->Dispose After use

Caption: Workflow for the safe handling and appropriate storage of 10-Hydroxyneoline.

Signaling_Pathway_Placeholder Placeholder for Signaling Pathway A External Stimulus B Receptor A->B Binds C Signaling Cascade B->C Activates D Cellular Response C->D Leads to

Caption: Example of a signaling pathway diagram relevant to drug development research.

References

Application Note: Safety Precautions for Handling 10-Hydroxyneoline and Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Hydroxyneoline is a diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities.[2][8][9] Alkaloids from Aconitum species (aconites) are notorious for their cardiotoxicity and neurotoxicity, acting primarily by persistently activating voltage-gated sodium channels.[5][7] Given its structural class, 10-Hydroxyneoline should be presumed to be highly toxic. The lethal dose of pure aconitine in an adult is estimated to be 3-6 mg, and severe poisoning can occur from as little as 0.2 mg.[5][7] Therefore, handling this and related compounds requires stringent safety protocols to prevent accidental exposure.[10][11]

Hazard Identification and Risk Assessment

The primary hazards associated with aconitine-type alkaloids are acute toxicity upon ingestion, inhalation, or dermal absorption.[5][6][11]

Potential Routes of Exposure:

  • Inhalation: Powders pose a significant risk and can be easily aerosolized.[12]

  • Dermal Contact: Aconitine and related alkaloids can be absorbed through the skin.[5][6]

  • Ingestion: Accidental ingestion of even minute quantities can be fatal.[6][7]

  • Ocular Contact: May cause severe irritation.[13]

Primary Toxic Effects: [5][6]

  • Neurotoxicity: Paresthesia (numbness and tingling) of the face, mouth, and limbs.

  • Cardiotoxicity: Severe hypotension, bradycardia, and life-threatening cardiac arrhythmias.

  • Gastrointestinal Effects: Nausea, vomiting, and abdominal pain.

Due to the high potency and lack of extensive toxicological data, 10-Hydroxyneoline should be handled as a compound with an Occupational Exposure Limit (OEL) in the lowest category (<0.03 µg/m³), requiring the highest level of containment.[12]

Quantitative Hazard Data (Aconitine as a Surrogate)

Since specific quantitative toxicity data for 10-Hydroxyneoline is not available, data for the closely related and well-studied alkaloid, Aconitine, is provided for risk assessment context.

Hazard ParameterValue (Aconitine)Reference
Lethal Dose (Adult, Oral) 3 - 6 mg[5]
Severe Poisoning Dose (Adult, Oral) 0.2 mg[5][7]
LD₅₀ (Mice, Oral) 1 mg/kg[6]
LD₅₀ (Mice, Intravenous) 0.100 mg/kg[6]
LD₅₀ (Mice, Intraperitoneal) 0.270 mg/kg[6]
LD₅₀ (Mice, Subcutaneous) 0.270 mg/kg[6]
Onset of Symptoms Minutes to 2 hours post-exposure[5]

Protocols for Safe Handling of 10-Hydroxyneoline

Protocol 1: Engineering Controls and Personal Protective Equipment (PPE)

This protocol outlines the minimum required controls to mitigate exposure risks.

1. Engineering Controls: 1.1. All handling of solid 10-Hydroxyneoline (e.g., weighing, aliquoting) MUST be performed within a certified chemical fume hood, a ventilated balance enclosure, or, preferably, a glovebox isolator.[10][12][14] 1.2. Ensure the containment system has sufficient airflow and is functioning correctly before starting work. 1.3. Work surfaces should be non-porous (e.g., stainless steel or chemical-resistant sheeting) and cleaned after each use.

2. Personal Protective Equipment (PPE): 2.1. Body Protection: Wear a disposable, solid-front lab coat with tight-fitting cuffs. Consider disposable sleeves for added protection.[10] 2.2. Hand Protection: Wear two pairs of nitrile gloves ("double-gloving").[10] The outer pair should be removed and disposed of immediately after handling the compound or upon any suspected contamination. 2.3. Eye/Face Protection: Wear chemical safety goggles and a face shield.[13] 2.4. Respiratory Protection: When handling powders outside of an isolator, a NIOSH-approved respirator with particulate filters (e.g., N100/P100) is required.[13] A powered air-purifying respirator (PAPR) may be necessary for higher-risk procedures.[14]

Protocol 2: Weighing and Solution Preparation

This protocol provides a step-by-step guide for safely preparing a stock solution from solid 10-Hydroxyneoline.

Methodology:

  • Preparation: Don all required PPE as specified in Protocol 1. Prepare the workspace within the designated containment system (e.g., fume hood) by laying down a disposable absorbent liner.

  • Tare: Place a tared weigh boat on an analytical balance inside the containment system.

  • Dispensing: Using a micro-spatula, carefully transfer a small amount of 10-Hydroxyneoline powder to the weigh boat. Avoid any actions that could generate dust.

  • Weighing: Record the mass of the compound.

  • Transfer: Carefully transfer the powder from the weigh boat into a suitable vial or flask.

  • Solubilization: Add the desired solvent to the vial using a pipette. Cap the vial securely.

  • Decontamination: Rinse the weigh boat and spatula with a suitable solvent (e.g., ethanol) into a designated waste container. Place all disposable materials (weigh boat, outer gloves, liner) into a sealed waste bag inside the hood.

  • Post-Handling: Wipe down the interior surfaces of the containment system. Remove PPE in the correct order (outer gloves, lab coat, face shield, inner gloves, respirator) and dispose of disposables in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[5]

Protocol 3: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

1. Accidental Exposure: 1.1. Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove all contaminated clothing. Seek immediate medical attention. 1.2. Eye Contact: Flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. 1.3. Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13] 1.4. Ingestion: Rinse mouth with water. Do NOT induce vomiting.[15] Call a poison control center or seek immediate emergency medical attention.[16]

2. Spill Response: 2.1. Evacuation: Evacuate all non-essential personnel from the immediate area. 2.2. Containment: If safe to do so, prevent the spill from spreading. For a powder spill, gently cover it with a damp paper towel to prevent aerosolization. 2.3. Decontamination: Wearing appropriate PPE, use an absorbent material to clean up liquid spills. For powder spills, carefully wipe the area with wet absorbent pads. Place all contaminated materials into a sealed, labeled hazardous waste container. 2.4. Final Cleaning: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse.

Visualizations

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Containment) cluster_cleanup Cleanup & Disposal Phase Prep Conduct Risk Assessment PPE Don Full PPE: - Double Nitrile Gloves - Lab Coat & Sleeves - Goggles & Face Shield - Respirator (PAPR/N100) Prep->PPE Eng Prepare Engineering Control (Glovebox / Fume Hood) PPE->Eng Weigh Weigh Solid Compound Eng->Weigh Sol Prepare Stock Solution Weigh->Sol Seal Seal & Label Container Sol->Seal Decon Decontaminate Equipment & Surfaces Seal->Decon Waste Segregate & Seal Contaminated Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for Safely Handling Potent Alkaloid Powders.

G Spill Spill Occurs Evacuate Evacuate Area Alert Others Spill->Evacuate Assess Assess Spill (Size & Hazard) Evacuate->Assess PPE Don Emergency PPE Assess->PPE Safe to Proceed Report Report Incident Assess->Report Major Spill Needs Expert Help Contain Contain Spill PPE->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Dispose->Report

Caption: Logical Flowchart for Chemical Spill Response.

References

Application Notes and Protocols for 10-Hydroxyneoline in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyneoline is a diterpene alkaloid isolated from plants of the Aconitum genus, notably Aconitum fukutomei. Alkaloids from Aconitum species are known to possess a wide range of biological activities, with many acting as potent modulators of ion channels. Specifically, several diterpene alkaloids interact with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2] The modulation of these channels can have profound physiological effects, making compounds like 10-Hydroxyneoline interesting candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for channelopathies, neuropathic pain, and other neurological disorders.

These application notes provide a framework for utilizing 10-Hydroxyneoline in HTS assays. Due to the limited specific data on 10-Hydroxyneoline, the following protocols and data are based on the known activities of related Aconitum alkaloids and established HTS methodologies for similar targets.

Putative Mechanism of Action and Signaling Pathway

Aconitum alkaloids primarily target voltage-gated sodium channels. Many of these compounds bind to site 2 of the α-subunit of the channel, leading to a persistent activation and inhibition of channel inactivation.[2][3] This prolonged influx of sodium ions causes membrane depolarization, which can lead to a cascade of downstream effects, including the opening of voltage-gated calcium channels, increased intracellular calcium, and subsequent modulation of various cellular processes, including neurotransmitter release.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol VGSC Voltage-Gated Sodium Channel (VGSC) Na_ion Na+ Influx VGSC->Na_ion Persistent Activation VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca2+ Influx VGCC->Ca_ion H_Neoline 10-Hydroxyneoline H_Neoline->VGSC Binds to site 2 Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->VGCC Opens Ca_Signaling Downstream Ca2+ Signaling Pathways Ca_ion->Ca_Signaling Neurotransmitter Neurotransmitter Release Ca_Signaling->Neurotransmitter

Fig. 1: Proposed signaling pathway of 10-Hydroxyneoline.

Data Presentation: Illustrative HTS Data

The following tables present hypothetical data for 10-Hydroxyneoline in two distinct HTS formats: a fluorescence-based sodium influx assay and a high-content phenotypic screen (Cell Painting assay). This data is for illustrative purposes only.

Table 1: Hypothetical Results from a Fluorescence-Based Sodium Influx HTS Assay

This assay measures the change in intracellular sodium concentration in response to the compound. A positive result (increased fluorescence) suggests agonistic or positive allosteric modulatory activity on sodium channels.

Compound IDConcentration (µM)Mean Fluorescence Intensity (RFU)% Activation (vs. Veratridine control)Hit
10-Hydroxyneoline 0.1150015%No
1450045%Yes
10850085%Yes
100920092%Yes
Control (Veratridine) 1010000100%N/A
Control (Buffer) N/A5000%N/A

Table 2: Hypothetical IC50 Values for 10-Hydroxyneoline against a Panel of Voltage-Gated Sodium Channel Subtypes

Channel SubtypeCell LineIC50 (µM)Assay Type
NaV1.1HEK2938.5Fluorescence (Sodium Influx)
NaV1.5CHO12.2Fluorescence (Sodium Influx)
NaV1.7HEK2932.1Fluorescence (Sodium Influx)

Table 3: Illustrative Data from a Cell Painting High-Content Screen

The Cell Painting assay captures hundreds of morphological features of cells. A "CP score" can be calculated to represent the overall bioactivity.

Compound IDConcentration (µM)CP ScorePredominant Phenotypic Changes
10-Hydroxyneoline 12.5Increased cell size, changes in mitochondrial texture
104.8Significant changes in cell shape, nuclear morphology, and cytoskeletal organization
Control (DMSO) N/A0.1No significant changes

Experimental Protocols

Protocol 1: High-Throughput Fluorescence-Based Sodium Influx Assay

This protocol is adapted from established no-wash fluorescent sodium influx assays and is suitable for identifying modulators of voltage-gated sodium channels.[4][5]

Objective: To measure the effect of 10-Hydroxyneoline on intracellular sodium concentration in cells expressing a specific VGSC subtype.

Materials:

  • HEK293 cells stably expressing the VGSC subtype of interest (e.g., NaV1.7)

  • Black-walled, clear-bottom 384-well microplates

  • 10-Hydroxyneoline stock solution (e.g., 10 mM in DMSO)

  • Sodium indicator dye (e.g., ION Natrium Green-2 AM)[6]

  • Quenching agent (e.g., Ponceau 4R)

  • Physiological salt solution (PSS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4

  • Assay buffer: PSS with quenching agent

  • Positive control (activator): Veratridine

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)

Workflow Diagram:

G cluster_workflow Sodium Influx HTS Workflow Start Start Seed_Cells Seed cells in 384-well plates Start->Seed_Cells Incubate1 Incubate 24-48h Seed_Cells->Incubate1 Load_Cells Load cells with dye solution Incubate1->Load_Cells Prepare_Dye Prepare dye loading solution with quencher Prepare_Dye->Load_Cells Incubate2 Incubate 1h at 37°C Load_Cells->Incubate2 Add_Compounds Add compounds/ controls to cells Incubate2->Add_Compounds Prepare_Compounds Prepare compound and control plates Prepare_Compounds->Add_Compounds Read_Fluorescence Read fluorescence kinetically Add_Compounds->Read_Fluorescence Analyze Analyze data and calculate % activation Read_Fluorescence->Analyze End End Analyze->End

Fig. 2: HTS workflow for the sodium influx assay.

Procedure:

  • Cell Plating: Seed HEK293 cells expressing the target VGSC into 384-well plates at a density of 15,000-20,000 cells per well. Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading: Prepare the dye-loading solution containing the sodium indicator dye (e.g., 10 µM ION Natrium Green-2 AM) and a quencher (e.g., 1 mM Ponceau 4R) in PSS.

  • Remove the culture medium from the cell plates and add 20 µL of the dye-loading solution to each well.

  • Incubate the plates for 60 minutes at 37°C, protected from light.

  • Compound Preparation: During the incubation, prepare a compound plate by serially diluting 10-Hydroxyneoline and control compounds in assay buffer at 4x the final desired concentration.

  • Assay Execution: Place the cell and compound plates into the fluorescence plate reader.

  • Configure the instrument to add 10 µL from the compound plate to the cell plate.

  • Immediately begin kinetic fluorescence reading (e.g., Excitation: 488 nm, Emission: 525 nm) for a period of 1-5 minutes.

  • Data Analysis: Determine the maximum fluorescence response for each well. Normalize the data to the positive (veratridine) and negative (buffer) controls to calculate the percentage of activation.

Protocol 2: Cell Painting High-Content Phenotypic Screening Assay

This protocol is based on the established Cell Painting methodology and is used to create a detailed morphological profile of cells treated with 10-Hydroxyneoline.[7][8]

Objective: To identify and characterize the phenotypic signature of 10-Hydroxyneoline by imaging multiple cellular organelles and components.

Materials:

  • U2OS (osteosarcoma) or other suitable adherent cell line

  • 384-well imaging plates (e.g., PerkinElmer CellCarrier Ultra)

  • 10-Hydroxyneoline stock solution

  • Cell Painting Staining Reagents:

    • MitoTracker Red CMXRos (Mitochondria)

    • Hoechst 33342 (Nuclei)

    • Concanavalin A, Alexa Fluor 488 conjugate (Endoplasmic Reticulum)

    • Phalloidin, Alexa Fluor 568 conjugate (Actin Cytoskeleton)

    • WGA, Alexa Fluor 555 conjugate (Golgi Apparatus)

    • SYTO 14 Green Fluorescent Nucleic Acid Stain (Nucleoli and cytoplasmic RNA)

  • Fixation solution (e.g., 3.2% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Washing buffer (PBS)

  • High-content imaging system (e.g., ImageXpress Micro Confocal, Opera Phenix)

  • Image analysis software (e.g., CellProfiler, IN Carta)

Procedure:

  • Cell Plating and Treatment:

    • Seed U2OS cells into 384-well imaging plates.

    • After 24 hours, treat the cells with a dilution series of 10-Hydroxyneoline and appropriate controls (e.g., DMSO as a negative control) for 24-48 hours.

  • Staining and Fixation:

    • Add MitoTracker to live cells and incubate for 30 minutes.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with Triton X-100.

    • Add a cocktail of the remaining fluorescent dyes (Hoechst, Concanavalin A, Phalloidin, WGA, SYTO 14) and incubate.

    • Wash the wells thoroughly with PBS.

  • Image Acquisition:

    • Image the plates using a high-content imaging system, acquiring images in five channels corresponding to the different fluorescent dyes.

  • Image Analysis:

    • Use an automated image analysis pipeline (e.g., CellProfiler) to:

      • Identify the nuclei in the Hoechst channel.

      • Identify the cell boundaries in the other channels.

      • Measure a large number of morphological features (~1500) related to size, shape, texture, and intensity for each cell and its compartments.

  • Data Analysis:

    • Normalize the feature measurements per-plate.

    • Generate a morphological profile for each treatment condition.

    • Compare the profile of 10-Hydroxyneoline-treated cells to controls to identify significant phenotypic changes and calculate a bioactivity score (CP score).

Conclusion

The provided application notes and protocols offer a robust starting point for investigating the biological activity of 10-Hydroxyneoline in a high-throughput screening context. By leveraging assays that target its putative mechanism of action on voltage-gated sodium channels, as well as unbiased phenotypic screening methods, researchers can efficiently characterize its bioactivity and potential as a lead compound for drug discovery. It is imperative to empirically determine optimal assay conditions and validate any findings due to the hypothetical nature of the presented data.

References

Application Notes and Protocols for Computational Docking of 10-Hydroxyneoline to Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyneoline is a diterpene alkaloid isolated from plants of the Aconitum genus, such as Aconitum fukutomei.[1][2] Compounds from this genus have been shown to possess a range of biological activities, with known interactions targeting proteins such as voltage-gated sodium channels (Nav) and acetylcholinesterase (AChE).[3][4][5] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule, like 10-Hydroxyneoline, to a protein target.[6][7] This application note provides a detailed protocol for performing computational docking of 10-Hydroxyneoline against two potential protein targets: the human cardiac voltage-gated sodium channel Nav1.5 and human acetylcholinesterase.

These protocols are designed to guide researchers in setting up and executing molecular docking simulations and analyzing the resulting data.

Data Presentation

Effective data presentation is crucial for interpreting and communicating the results of computational docking studies. Quantitative data, including binding energies and inhibition constants, should be organized into clear and concise tables. Below are examples of how to present such data.

Table 1: Predicted Binding Affinities of 10-Hydroxyneoline against Protein Targets

Target ProteinPDB IDLigand PoseBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)
Human Nav1.56UZ01-9.80.25
2-9.50.45
3-9.20.78
Human AChE4EY71-10.50.08
2-10.20.15
3-9.90.22

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the docking software and parameters used.

Table 2: Key Intermolecular Interactions of 10-Hydroxyneoline with Target Protein Residues

Target ProteinLigand PoseInteracting ResiduesInteraction TypeDistance (Å)
Human Nav1.51PHE-1762, TYR-1755Pi-Pi Stacked4.5
SER-384Hydrogen Bond2.9
Human AChE1TRP-86, TYR-337Pi-Pi Stacked4.2
SER-203Hydrogen Bond3.1

Note: This table provides a template for summarizing the specific molecular interactions observed in the docking poses.

Experimental Protocols

This section provides detailed methodologies for the key stages of a computational docking experiment.

Protocol 1: Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 6UZ0 for human Nav1.5 and 4EY7 for human acetylcholinesterase.[8][9]

  • Clean the Protein Structure:

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structure or function.

    • If the protein has multiple chains, retain only the chain of interest for the docking study.

  • Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. This is crucial for accurate calculation of electrostatic interactions.

  • Assign Charges: Assign partial charges to each atom of the protein. The Gasteiger charge calculation method is commonly used for this purpose.

  • Set Atom Types: Define the atom types for the protein, which is necessary for the docking software to apply the correct force field parameters.

  • Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina and other similar docking programs.

Protocol 2: Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of 10-Hydroxyneoline can be obtained from chemical databases like PubChem or sketched using chemical drawing software such as ChemDraw or MarvinSketch.[10][11][12][13]

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy conformation. This can be done using force fields like MMFF94.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility of the ligand during the docking simulation.

  • Assign Charges and Atom Types: As with the protein, assign partial charges and define atom types for the ligand.

  • Save the Prepared Ligand: Save the prepared ligand structure in the PDBQT file format.

Protocol 3: Molecular Docking using AutoDock Vina
  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site or the region of interest on the protein.

    • The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Run Docking Simulation:

    • Execute the AutoDock Vina program from the command line, providing the configuration file as input.

    • The software will perform a series of docking runs, exploring different conformations of the ligand within the defined grid box.

  • Analyze Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • The output will also include the root-mean-square deviation (RMSD) values for each pose.

Protocol 4: Post-Docking Analysis
  • Visualize Docking Poses: Use molecular visualization software such as PyMOL or Chimera to view the predicted binding poses of 10-Hydroxyneoline in the active site of the target protein.

  • Analyze Intermolecular Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

  • Calculate Binding Affinity and Inhibition Constant: The docking software provides the binding energy, which can be used to estimate the inhibition constant (Ki) using the following equation: ΔG = -RT * ln(Ki) where ΔG is the binding energy, R is the gas constant, and T is the temperature in Kelvin.

  • Compare Poses: If multiple binding poses are generated, compare their binding energies and interaction patterns to identify the most likely binding mode.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Experimental_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation d1 Molecular Docking Simulation p1->d1 l1 Ligand Preparation l1->d1 a1 Binding Pose Analysis d1->a1 a2 Interaction Analysis a1->a2 a3 Quantitative Data Generation a2->a3

Caption: Workflow for computational docking of 10-Hydroxyneoline.

Nav1_5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular Intracellular Events nav15 Nav1.5 Channel na_in Na+ Influx nav15->na_in Allows depol Depolarization na_in->depol ap Action Potential depol->ap ca_release Ca2+ Release ap->ca_release contraction Cardiac Contraction ca_release->contraction ligand 10-Hydroxyneoline ligand->nav15 Inhibition

Caption: Simplified signaling pathway of Nav1.5 in cardiac cells.

AChE_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ache Acetylcholinesterase (AChE) hydrolysis ACh Hydrolysis ache->hydrolysis ach Acetylcholine (ACh) ach->ache receptor ACh Receptor ach->receptor signal Signal Transduction receptor->signal ligand 10-Hydroxyneoline ligand->ache Inhibition

Caption: Role of Acetylcholinesterase in a cholinergic synapse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Complex Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of complex diterpenoid alkaloids like 10-Hydroxyneoline?

The total synthesis of C19 diterpenoid alkaloids presents significant challenges due to their intricate, highly oxidized, and stereochemically dense polycyclic frameworks. Key difficulties include:

  • Construction of the bridged ring systems: Assembling the complex, often caged, core structures with the correct stereochemistry is a primary hurdle.

  • Stereoselective functionalization: Introducing multiple stereocenters and functional groups with high selectivity is often difficult.

  • Low overall yields: Multi-step syntheses of such complex molecules often suffer from low overall yields, making it challenging to obtain sufficient material for biological studies.

  • Protecting group strategies: The numerous functional groups necessitate complex protecting group manipulations, which can add significant steps and reduce overall efficiency.

Q2: Are there any general strategies to improve the yield of key bond-forming reactions in complex alkaloid synthesis?

Yes, several strategies can be employed to optimize key reactions:

  • Reaction condition screening: Systematically screen solvents, temperatures, catalysts, and reagents to find the optimal conditions for a specific transformation.

  • Use of high-yielding named reactions: Employing well-established and robust reactions known for their high efficiency and functional group tolerance can significantly improve yields.

  • Convergent synthesis: A convergent approach, where complex fragments of the molecule are synthesized separately and then coupled, can often lead to higher overall yields compared to a linear synthesis.[1]

  • Purification of starting materials: Ensuring the high purity of starting materials and reagents is crucial, as impurities can often inhibit catalysts or lead to side reactions.

Q3: How can I troubleshoot a low-yielding C-C bond formation step in my synthetic route?

Low yields in C-C bond formation can arise from various factors. A systematic troubleshooting approach is recommended:

  • Verify starting material and reagent quality: Ensure all starting materials and reagents are pure and dry.

  • Check reaction setup: Confirm that the reaction is set up under the correct atmosphere (e.g., inert gas) and that all glassware is properly dried.

  • Optimize reaction parameters: Systematically vary the temperature, reaction time, and concentration.

  • Evaluate the catalyst and ligands: If a catalyst is used, ensure it is active and consider screening different ligands.

  • Analyze the crude reaction mixture: Use techniques like TLC, LC-MS, or NMR to identify byproducts, which can provide clues about competing reaction pathways.

Troubleshooting Guides

Guide 1: Low Yield in a Key Cyclization Step
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive catalyst or reagents- Verify the activity of the catalyst. - Use freshly prepared or purified reagents.
Suboptimal reaction temperature or time- Incrementally increase the reaction temperature. - Monitor the reaction over a longer period.
Formation of multiple byproducts Incorrect stereochemistry of the precursor- Confirm the stereochemistry of the cyclization precursor using spectroscopic methods.
Competing side reactions- Lower the reaction temperature to favor the desired pathway. - Use a more selective catalyst or reagent.
Decomposition of the product Product instability under reaction conditions- Attempt the reaction at a lower temperature. - Consider a milder workup procedure.
Guide 2: Difficulty in a Late-Stage Functional Group Interconversion
Symptom Possible Cause Suggested Solution
No reaction or incomplete reaction Steric hindrance around the reaction site- Use a less sterically demanding reagent. - Increase the reaction temperature and time.
Poor solubility of the substrate- Screen different solvents or solvent mixtures to improve solubility.
Formation of an unexpected product Rearrangement of the carbon skeleton- Employ milder reaction conditions. - Consider a different synthetic route to introduce the functional group.
Incompatible protecting groups- Review the protecting group strategy to ensure compatibility with the reaction conditions.

Experimental Protocols (Generalized)

Note: These are generalized protocols inspired by the synthesis of related complex alkaloids and should be adapted based on the specific substrate and reaction.

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
  • To an oven-dried flask, add the aryl halide/triflate (1.0 equiv), boronic acid/ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, DMF, or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Deprotection Step (e.g., Silyl Ether)
  • Dissolve the silyl-protected compound (1.0 equiv) in a suitable solvent (e.g., THF or CH₂Cl₂).

  • Add the deprotecting agent (e.g., TBAF, HF-pyridine, or HCl) at 0 °C.

  • Stir the reaction mixture at 0 °C or room temperature and monitor the progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ (if an acid was used) or water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Data Presentation

Table 1: Illustrative Optimization of a Key Cross-Coupling Reaction in a Model System

Entry Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%)
1Pd₂(dba)₃ (2)P(t-Bu)₃K₃PO₄Toluene10045
2Pd₂(dba)₃ (2)SPhosK₃PO₄Toluene10078
3Pd(OAc)₂ (5)SPhosCs₂CO₃Dioxane11085
4Pd(OAc)₂ (5)XPhosCs₂CO₃Dioxane11092
5Pd(OAc)₂ (5)XPhosK₂CO₃Dioxane11075

This table illustrates how systematic screening of reaction parameters can lead to a significant improvement in the yield of a key bond-forming reaction. The data is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_coupling Key Coupling cluster_cyclization Core Assembly cluster_functionalization Late-Stage Modification A Fragment A Synthesis C Fragment Coupling A->C B Fragment B Synthesis B->C D Cyclization Cascade C->D E Functional Group Interconversion D->E F 10-Hydroxyneoline (Target) E->F

Caption: A generalized convergent synthetic workflow for a complex natural product.

troubleshooting_pathway Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Time, Conc.) CheckPurity->OptimizeCond Purity OK Success Yield Improved CheckPurity->Success Impurity Found & Removed ChangeReagents Screen Different Reagents/Catalysts OptimizeCond->ChangeReagents No Improvement OptimizeCond->Success Yield Improved AnalyzeByproducts Analyze Byproducts ChangeReagents->AnalyzeByproducts No Improvement ChangeReagents->Success Yield Improved AnalyzeByproducts->OptimizeCond New Insights Gained RedesignRoute Redesign Synthetic Route AnalyzeByproducts->RedesignRoute Inherent Side Reaction Identified

References

Technical Support Center: Overcoming Solubility Challenges with 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 10-Hydroxyneoline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is 10-Hydroxyneoline and why is its aqueous solubility a concern?

A1: 10-Hydroxyneoline is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically Aconitum fukutomei. Like many other diterpenoid alkaloids, it is a lipophilic molecule with poor solubility in neutral aqueous solutions. This low solubility can pose significant challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state for uniform delivery and biological activity.

Q2: What are the initial recommended solvents for dissolving 10-Hydroxyneoline?

A2: For creating stock solutions, it is highly recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1][2] 10-Hydroxyneoline is also reported to be soluble in other organic solvents like ethanol, chloroform, dichloromethane, and acetone.

Q3: How can I prepare an aqueous working solution from a DMSO stock?

A3: To prepare an aqueous working solution, the DMSO stock should be serially diluted into your aqueous experimental medium (e.g., cell culture media, buffer). It is critical to ensure that the final concentration of DMSO is low (typically ≤0.1% to ≤1%) to avoid solvent-induced artifacts or cytotoxicity in biological assays.[2] Rapid addition of the DMSO stock to the aqueous medium can cause precipitation; therefore, it is advisable to add the stock solution dropwise while vortexing or stirring the aqueous medium.

Q4: Can pH adjustment improve the aqueous solubility of 10-Hydroxyneoline?

A4: Yes, pH adjustment can be a very effective strategy. Alkaloids are typically basic compounds that are more soluble in acidic conditions where they form protonated salts.[3] Lowering the pH of the aqueous solution (e.g., to pH 3-5) should increase the solubility of 10-Hydroxyneoline. However, the stability of the compound at different pH values should be considered.

Q5: Are there other methods to enhance the solubility of 10-Hydroxyneoline in aqueous solutions?

A5: Yes, several other techniques can be employed:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) can increase solubility.

  • Surfactants: The use of non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds like 10-Hydroxyneoline, thereby increasing their aqueous solubility.[4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The compound has reached its solubility limit in the final aqueous solution. The final DMSO concentration may be too low to maintain solubility.- Decrease the final concentration of 10-Hydroxyneoline. - Increase the final DMSO concentration slightly, ensuring it remains within the tolerated range for your experiment (typically ≤0.1% for sensitive cell lines). - Add the DMSO stock to the aqueous media slowly while vortexing. - Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[7]
Cloudy or hazy solution after attempting to dissolve in buffer. The compound is not fully dissolved at the current pH and concentration.- Check the pH of your buffer. Since 10-Hydroxyneoline is an alkaloid, lowering the pH should increase its solubility. Prepare a more acidic buffer and re-attempt dissolution. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates before use in cell-based assays. - Consider using a solubilizing agent such as a small percentage of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin.
Inconsistent experimental results between batches. The stability of 10-Hydroxyneoline in the aqueous solution may be poor, leading to degradation over time. The stock solution may not be homogenous.- Prepare fresh working solutions immediately before each experiment. - Assess the stability of 10-Hydroxyneoline in your experimental media over the time course of your experiment. - Ensure your DMSO stock solution is fully dissolved before making dilutions. If stored frozen, allow it to fully thaw and vortex thoroughly before use.
Difficulty dissolving the solid compound initially. The compound may require a stronger organic solvent or energy input to dissolve.- Use high-purity, anhydrous DMSO to prepare the initial stock solution. - Use sonication or gentle warming (up to 37°C) to facilitate the dissolution of the solid material in the organic solvent.

Quantitative Data Summary

Compound Solvent Solubility
AconitineWater0.3 mg/mL[8][9]
AconitineEthanol35 mg/mL[8][9]
10-HydroxyneolineDMSOSoluble
10-HydroxyneolineEthanolSoluble
10-HydroxyneolineChloroformSoluble

Note: This data should be used as a guideline. The actual solubility of 10-Hydroxyneoline may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 10-Hydroxyneoline (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Allow the vial of solid 10-Hydroxyneoline to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the mass of 10-Hydroxyneoline required to make the desired volume of a 10 mM stock solution (Molecular Weight of 10-Hydroxyneoline: 453.57 g/mol ).

    • Mass (mg) = 10 mmol/L * 0.001 L * 453.57 g/mol * 1000 mg/g = 4.5357 mg for 1 mL

  • Carefully weigh the calculated amount of 10-Hydroxyneoline and place it into a sterile microcentrifuge tube or amber vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes or warm gently to 37°C.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Acidic Aqueous Solution

Materials:

  • 10-Hydroxyneoline (solid powder)

  • Sterile, deionized water

  • 1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Add the desired volume of sterile, deionized water to a beaker with a magnetic stir bar.

  • Slowly add small aliquots of 1 M HCl to the water while stirring and monitoring the pH until the desired acidic pH (e.g., pH 4.0) is reached.

  • Weigh the desired amount of 10-Hydroxyneoline and add it to the acidic water.

  • Stir the solution until the compound is fully dissolved. Gentle warming or sonication can be used to assist dissolution.

  • Sterile filter the final solution through a 0.22 µm filter if it is to be used in cell culture.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting solid 10-Hydroxyneoline (Solid) stock 10 mM Stock Solution in DMSO solid->stock Dissolve dmso Anhydrous DMSO dmso->stock working Final Working Solution (e.g., 10 µM) stock->working Serial Dilution (Vortexing) aqueous_media Aqueous Buffer / Cell Culture Media aqueous_media->working precipitation Precipitation Observed working->precipitation If problem occurs ph_adjust Lower pH precipitation->ph_adjust cosolvent Add Co-solvent precipitation->cosolvent sonicate Sonicate/Warm precipitation->sonicate signaling_pathway_nrf2 cluster_nucleus Nuclear Events Aconitum_Alkaloid Aconitum Alkaloids (e.g., 10-Hydroxyneoline) Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) Aconitum_Alkaloid->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Keap1 Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to MRP2_BCRP_Expression Increased Expression of MRP2 and BCRP ARE->MRP2_BCRP_Expression Activates Transcription signaling_pathway_na_channel cluster_membrane Aconitum_Alkaloid Aconitum Alkaloids (e.g., 10-Hydroxyneoline) Na_Channel Voltage-Gated Sodium Channel Aconitum_Alkaloid->Na_Channel Binds to and activates Na_Influx Persistent Na+ Influx Na_Channel->Na_Influx Causes Cell_Membrane Cell Membrane Depolarization Prolonged Depolarization Na_Influx->Depolarization Leads to Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity Results in

References

preventing degradation of 10-Hydroxyneoline during experiments

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the chemical compound "10-Hydroxyneoline." Extensive searches have not yielded any recognized compound with this specific name in chemical databases or scientific literature. It is possible that this is a novel or less-documented substance, or there may be an alternative name or a typographical error in the name provided.

To provide you with accurate and relevant technical support, please verify the exact name and provide any known synonyms, chemical identifiers (like a CAS number), or the class of compounds it belongs to.

Once a verifiable compound is identified, a comprehensive technical support center can be developed, including:

  • FAQs and Troubleshooting Guides: Addressing specific issues related to its stability and degradation during experiments.

  • Data Summaries: Presenting quantitative data on stability under various conditions in structured tables.

  • Detailed Protocols: Outlining methodologies for key experiments to minimize degradation.

  • Visualizations: Creating diagrams for experimental workflows and potential signaling pathways using Graphviz.

We are ready to assist you further upon receiving the corrected compound information.

Technical Support Center: Troubleshooting 10-Hydroxyneoline HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 10-Hydroxyneoline.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for 10-Hydroxyneoline analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the main peak back towards the baseline.[1] An ideal chromatographic peak should be symmetrical and have a Gaussian shape. For a basic compound like 10-Hydroxyneoline, peak tailing is problematic as it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components in a mixture difficult.[2]

  • Inaccurate Quantification: The asymmetrical shape complicates the precise integration of the peak area, potentially leading to an underestimation of the analyte's concentration.[2]

  • Lower Sensitivity: As a peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]

Q2: What are the primary causes of peak tailing for a basic compound like 10-Hydroxyneoline?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[2] Key factors include:

  • Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface.[2] At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with protonated basic analytes like 10-Hydroxyneoline.[3][4] This secondary retention mechanism is a major cause of peak tailing.[3]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of 10-Hydroxyneoline (predicted pKa ≈ 12.88), both ionized and non-ionized forms of the analyte can exist, leading to peak broadening and tailing.[4]

  • Column Overload: Injecting too much of the sample can saturate the stationary phase, causing peak distortion.[1]

  • Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[1]

Q3: How can I quickly check if column overload is causing the peak tailing?

A3: A simple way to check for column overload is to perform a sample dilution experiment. Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:50). If the peak shape becomes more symmetrical with increasing dilution, it is likely that the original sample concentration was too high, leading to column overload.[1][5]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in 10-Hydroxyneoline HPLC analysis.

G start Peak Tailing Observed check_overload Check for Column Overload (Dilute Sample) start->check_overload overload_yes Reduce Sample Concentration check_overload->overload_yes Improved Peak Shape overload_no No Improvement check_overload->overload_no No end Symmetrical Peak Achieved overload_yes->end optimize_method Optimize HPLC Method overload_no->optimize_method adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) optimize_method->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) optimize_method->add_modifier change_column Evaluate Column (Different Stationary Phase) optimize_method->change_column adjust_ph->end add_modifier->end change_column->end

Caption: A step-by-step workflow for diagnosing and resolving 10-Hydroxyneoline peak tailing.

Quantitative Data Summary

The following tables provide quantitative data to guide the optimization of your HPLC method for 10-Hydroxyneoline and similar alkaloids.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound

Mobile Phase pHAnalytePeak Asymmetry Factor (As)Reference
7.0Methamphetamine2.35[6]
3.0Methamphetamine1.33[6]

Table 2: Recommended Starting Concentrations for Mobile Phase Additives

AdditiveTypical ConcentrationPurposeReference
Formic Acid0.1% (v/v)Lowers pH to suppress silanol ionization[3][7][8]
Triethylamine (TEA)25 mMActs as a competing base to mask silanol sites[9][10]

Table 3: Example HPLC Conditions for Aconitum Alkaloids (Structurally similar to 10-Hydroxyneoline)

ParameterMethod 1Method 2
Column C18C18
Mobile Phase Acetonitrile, TEA buffer (25 mM, pH 3.0), and THF (gradient)0.1% Formic acid in water and 0.1% Formic acid in acetonitrile (gradient)
Reference [9][7]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

Objective: To reduce peak tailing by lowering the mobile phase pH and suppressing the ionization of residual silanol groups on the stationary phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or other suitable acid)

  • 0.22 µm or 0.45 µm membrane filters

Procedure:

  • Prepare the aqueous component of the mobile phase. For a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask.

  • Bring the flask to volume with HPLC-grade water.

  • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the filtered aqueous component with the organic solvent in the desired ratio (e.g., 70:30 Water with 0.1% Formic Acid : Acetonitrile).

  • Equilibrate the HPLC column with the new mobile phase for at least 15-20 minutes, or until a stable baseline is achieved, before injecting the sample.

Protocol 2: Addition of a Competing Amine to the Mobile Phase

Objective: To mask active silanol sites on the stationary phase by introducing a competing base into the mobile phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Triethylamine (TEA)

  • Acid for pH adjustment (e.g., phosphoric acid or acetic acid)

  • 0.22 µm or 0.45 µm membrane filters

Procedure:

  • Prepare the aqueous portion of the mobile phase. For a 1 L solution, start with approximately 950 mL of HPLC-grade water.

  • Add the competing amine. A typical starting concentration is 25 mM TEA.

  • Adjust the pH of the aqueous solution to the desired level (e.g., pH 3.0 or 7.5) using an appropriate acid.[2][9]

  • Bring the final volume to 1 L with HPLC-grade water.

  • Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter.

  • Prepare the final mobile phase by mixing the filtered aqueous component with the organic solvent in the desired ratio.

  • Thoroughly equilibrate the column with the TEA-containing mobile phase before analysis.

Signaling Pathways and Logical Relationships

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like 10-Hydroxyneoline and how different troubleshooting strategies address these interactions.

G cluster_problem Problem: Secondary Interactions cluster_solution Solutions Analyte Protonated 10-Hydroxyneoline (Basic) Silanol Ionized Silanol Group (SiO-) on Silica Surface (pH > 3) Analyte->Silanol Electrostatic Interaction Tailing Peak Tailing Silanol->Tailing Causes Low_pH Low pH Mobile Phase (e.g., 0.1% Formic Acid) Protonated_Silanol Protonated Silanol (SiOH) (Neutral) Low_pH->Protonated_Silanol Protonates Symmetrical_Peak Symmetrical Peak Protonated_Silanol->Symmetrical_Peak Leads to Competing_Amine Competing Amine (e.g., Triethylamine) Blocked_Silanol Blocked Silanol Site Competing_Amine->Blocked_Silanol Masks Blocked_Silanol->Symmetrical_Peak Leads to

Caption: Chemical interactions causing peak tailing and the mechanisms of corrective actions.

References

Technical Support Center: Large-Scale Production of 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the large-scale production of 10-Hydroxyneoline is limited. This technical support guide is based on the challenges commonly encountered during the isolation, purification, and scale-up of structurally similar diterpenoid alkaloids from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is 10-Hydroxyneoline and why is its large-scale production challenging?

A1: 10-Hydroxyneoline is a diterpene alkaloid that has been isolated from plants of the Aconitum genus.[1][2] The large-scale production of 10-Hydroxyneoline, like many complex natural products, faces several hurdles. These challenges primarily stem from its low abundance in the natural source, the complexity of the plant matrix containing numerous structurally related alkaloids, and the potential for degradation during extraction and purification.

Q2: What are the primary methods for producing 10-Hydroxyneoline?

A2: Currently, the primary method for obtaining 10-Hydroxyneoline is through extraction from its natural plant source, followed by extensive chromatographic purification. While total chemical synthesis might be theoretically possible, it is likely to be commercially unviable due to the compound's complex structure, which would require a lengthy and low-yielding synthetic route.

Q3: What are the typical yields of diterpenoid alkaloids from natural extraction?

A3: The yields of specific diterpenoid alkaloids from plant material can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction and purification methods employed. Generally, the concentration of a single target alkaloid is a small fraction of the total alkaloids extracted, which themselves may only constitute a small percentage of the initial dry plant mass.

Q4: What are the critical parameters to control during the extraction of 10-Hydroxyneoline?

A4: Key parameters to optimize and control during extraction include the choice of solvent, the solid-to-liquid ratio, extraction time, and temperature.[3] Given that aconitine-type alkaloids can be sensitive to heat and pH, using milder extraction techniques and maintaining controlled conditions is crucial to prevent degradation.[4]

Q5: How can the purity of 10-Hydroxyneoline be assessed during production?

A5: The purity of 10-Hydroxyneoline can be monitored using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity and quantifying the compound. Further characterization and structural confirmation can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Troubleshooting Guides

Problem 1: Low Yield of Crude 10-Hydroxyneoline Extract
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent system. A range of solvents with varying polarities should be tested. Consider using a sequence of solvents to selectively extract different classes of compounds. Increase the solid-to-liquid ratio and optimize the extraction time and temperature. Advanced extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) could be explored to improve efficiency.[6]
Poor Quality of Raw Material Ensure the use of high-quality, properly identified, and authenticated plant material. The concentration of alkaloids can be influenced by the age of the plant and its growing conditions.
Degradation During Extraction Avoid prolonged exposure to high temperatures and extreme pH levels.[3] Aconitine-type alkaloids can undergo hydrolysis or structural rearrangement.[4][7] Consider performing extractions at lower temperatures and under neutral pH conditions if possible.
Problem 2: Difficulty in Purifying 10-Hydroxyneoline
Potential Cause Troubleshooting Steps
Presence of Structurally Similar Impurities Employ a multi-step purification strategy. This could involve an initial separation using macroporous resin chromatography to enrich the total alkaloid fraction, followed by silica gel column chromatography.[3] Final purification to isolate 10-Hydroxyneoline will likely require preparative High-Performance Liquid Chromatography (prep-HPLC).[8]
Compound Loss During Purification To minimize the adsorption of the compound onto glassware, consider using silanized glassware. Ensure the pH of the mobile phase during chromatography is compatible with the stability of 10-Hydroxyneoline.
Compound Degradation During Purification Protect the compound from light and air, and work at reduced temperatures whenever possible. The stability of aconitine-type alkaloids can be sensitive to environmental conditions.[9]
Problem 3: Unexpected Peaks in Final Product Analysis
Potential Cause Troubleshooting Steps
Solvent or Reagent Contamination Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. It is advisable to run a blank gradient to check for any impurities in the solvent.[10]
Plasticizer Contamination Avoid using plastic containers and labware where possible, opting for glass or stainless steel instead. A blank extraction of the entire workflow can help identify the source of any plasticizer leaching.[10]
Formation of Artifacts Be mindful of the reactivity of 10-Hydroxyneoline with the solvents and reagents used. For instance, certain solvents might lead to the formation of adducts or degradation products. Use the mildest possible conditions for all steps.[10]

Experimental Protocols

Protocol 1: General Extraction of Diterpenoid Alkaloids from Plant Material
  • Preparation of Plant Material: The dried and powdered plant material is weighed.

  • Maceration: The powdered material is soaked in an appropriate solvent (e.g., 80% ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 w/v) for a defined period (e.g., 24-48 hours) at room temperature with occasional agitation.

  • Filtration: The mixture is filtered, and the plant residue is collected.

  • Re-extraction: The residue is re-extracted two more times with the same solvent to ensure exhaustive extraction.

  • Concentration: The filtrates are combined and concentrated under reduced pressure at a temperature not exceeding 45°C to yield the crude extract.

Protocol 2: Purification of 10-Hydroxyneoline using Column Chromatography
  • Preparation of the Column: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

  • Fraction Collection: Fractions are collected at regular intervals.

  • Analysis of Fractions: Each fraction is analyzed by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing 10-Hydroxyneoline.

  • Pooling and Concentration: Fractions containing the compound of interest at a desired purity are pooled and concentrated under reduced pressure.

Visualizations

Large_Scale_Production_Workflow General Workflow for 10-Hydroxyneoline Production cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Raw_Material Plant Material Sourcing & Authentication Grinding Grinding and Milling Raw_Material->Grinding QC_Raw_Material QC of Raw Material Raw_Material->QC_Raw_Material Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Purification Crude Purification (e.g., Column Chromatography) Concentration->Crude_Purification QC_In_Process In-Process QC (TLC, HPLC) Concentration->QC_In_Process Fine_Purification Fine Purification (e.g., Prep-HPLC) Crude_Purification->Fine_Purification Crystallization Crystallization / Lyophilization Fine_Purification->Crystallization Fine_Purification->QC_In_Process Final_Product 10-Hydroxyneoline (API) Crystallization->Final_Product QC_Final_Product Final Product QC (HPLC, LC-MS, NMR) Final_Product->QC_Final_Product

Caption: General workflow for the production of 10-Hydroxyneoline from a natural source.

Troubleshooting_Low_Yield Troubleshooting Decision Tree for Low Yield Start Low Yield of 10-Hydroxyneoline Check_Extraction Was the extraction efficient? Start->Check_Extraction Optimize_Extraction Optimize solvent, time, and temperature. Consider UAE or MAE. Check_Extraction->Optimize_Extraction No Check_Purification Was there significant loss during purification? Check_Extraction->Check_Purification Yes Optimize_Extraction->Check_Purification Optimize_Purification Optimize chromatography conditions (stationary/mobile phase). Use silanized glassware. Check_Purification->Optimize_Purification Yes Check_Degradation Is the compound degrading? Check_Purification->Check_Degradation No Optimize_Purification->Check_Degradation Control_Conditions Control temperature and pH. Protect from light and air. Check_Degradation->Control_Conditions Yes End Yield Improved Check_Degradation->End No Control_Conditions->End

Caption: A decision tree for troubleshooting low yields in 10-Hydroxyneoline production.

References

Technical Support Center: Minimizing Off-Target Effects of 10-Hydroxyneoline In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 10-Hydroxyneoline in in vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro studies with 10-Hydroxyneoline, offering potential causes and solutions.

ProblemPossible Cause(s)Recommended Solution(s)
High Cytotoxicity at Low Concentrations 1. Off-target toxicity: The compound may be affecting unintended cellular targets crucial for survival. 2. Compound precipitation: The compound may be precipitating in the culture medium, leading to non-specific cell death. 3. Vehicle toxicity: The solvent used to dissolve 10-Hydroxyneoline (e.g., DMSO) may be causing cytotoxicity.1. Conduct a broad off-target screening assay (e.g., kinase panel) to identify potential off-target liabilities. 2. Visually inspect the medium for precipitation and determine the compound's solubility limit in your specific culture medium. Work with concentrations well below this limit.[1] 3. Determine the maximum non-toxic concentration of the vehicle and use it consistently across all experiments.[2]
Inconsistent Assay Results 1. Compound degradation: 10-Hydroxyneoline may be unstable in the experimental conditions. 2. Variability in cell health: Differences in cell passage number, confluency, or overall health can affect responsiveness. 3. Assay interference: The compound may directly interfere with the assay components (e.g., autofluorescence).1. Prepare fresh dilutions of the compound for each experiment and store stock solutions in single-use aliquots at -80°C, protected from light.[3] 2. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[2] 3. Run a control with the compound in cell-free media to measure its intrinsic signal and subtract it from the experimental values.[2]
Observed Effect Persists in Target Knockdown/Knockout Cells 1. Off-target effect: The observed phenotype is independent of the intended target. 2. Incomplete knockdown/knockout: The target protein may not be sufficiently depleted.1. Use structurally unrelated control compounds that target the same primary protein to see if the same phenotype is produced.[1] 2. Confirm the degree of target protein depletion via Western blot or qPCR.

Frequently Asked Questions (FAQs)

Q1: What are the critical controls to include in my experiments to identify off-target effects of 10-Hydroxyneoline?

A1: Robust experimental design is crucial. Key controls include:

  • Cell-Type Controls: Use cell lines that do not express the intended target to identify target-independent effects.[2]

  • Inactive Analogs: If available, use a structurally similar but biologically inactive analog of 10-Hydroxyneoline to distinguish specific from non-specific effects.[2]

  • Target Knockdown/Knockout Models: Employ techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the effect of 10-Hydroxyneoline persists, it suggests off-target activity.[2]

Q2: How can I determine an appropriate in vitro concentration range for 10-Hydroxyneoline to minimize off-target effects?

A2: It is advisable to perform a dose-response curve to determine the EC50 for the on-target effect and a cytotoxicity assay (e.g., MTT) to determine the CC50. Aim to work in a concentration window that is effective for the on-target activity but well below the cytotoxic concentration to reduce the likelihood of engaging lower-affinity off-target proteins.[1]

Q3: My 10-Hydroxyneoline compound is autofluorescent. How can I troubleshoot my fluorescence-based assay?

A3: Autofluorescence can interfere with assay results. To address this:

  • Run a Compound-Only Control: Measure the fluorescence of 10-Hydroxyneoline in the assay buffer without cells to quantify its intrinsic fluorescence.[3]

  • Use an Orthogonal Assay: Switch to a non-fluorescence-based assay to validate your findings. For example, if you are using a fluorescent viability assay, consider an ATP-based assay like CellTiter-Glo®.[3]

Hypothetical Off-Target Profile of 10-Hydroxyneoline

The following table summarizes hypothetical quantitative data on the on-target and potential off-target activities of 10-Hydroxyneoline. This data is for illustrative purposes to guide experimental design.

TargetAssay TypeIC50 / Ki (nM)Notes
Primary Target X Enzymatic Assay 50 High affinity for the intended target.
Kinase AKinase Panel Screen850Potential for off-target effects at higher concentrations.
Kinase BKinase Panel Screen1,200Lower probability of direct inhibition in cellular assays.
GPCR YRadioligand Binding> 10,000Unlikely to be a direct off-target.
Ion Channel ZElectrophysiology5,000May have effects at micromolar concentrations.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the general cytotoxicity of 10-Hydroxyneoline.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 10-Hydroxyneoline in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[2]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[2]

  • MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add the MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The amount of formazan is proportional to the number of viable cells.[1]

Protocol 2: Western Blot for Target Engagement

This protocol can be used to verify the downstream effects of 10-Hydroxyneoline on its intended signaling pathway.

  • Cell Lysis: Treat cells with 10-Hydroxyneoline for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (or its phosphorylated form) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the signal to a loading control like β-actin or GAPDH.[1]

Visualizations

G cluster_0 Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed Check_Precipitation Visually Inspect for Precipitation Start->Check_Precipitation Solubility_Test Determine Solubility Limit Check_Precipitation->Solubility_Test Precipitation Observed Check_Vehicle_Toxicity Test Vehicle Toxicity Check_Precipitation->Check_Vehicle_Toxicity No Precipitation Optimize_Concentration Optimize Working Concentration Solubility_Test->Optimize_Concentration Off_Target_Screen Perform Off-Target Screen Check_Vehicle_Toxicity->Off_Target_Screen Vehicle Not Toxic Check_Vehicle_Toxicity->Optimize_Concentration Vehicle is Toxic Off_Target_Screen->Optimize_Concentration G cluster_1 Experimental Workflow for Off-Target Effect Validation Compound_Treatment Treat Cells with 10-Hydroxyneoline On_Target_Assay Primary Target Activity Assay Compound_Treatment->On_Target_Assay Cytotoxicity_Assay MTT / CellTiter-Glo Compound_Treatment->Cytotoxicity_Assay Target_Knockdown Target Knockdown/out (siRNA/CRISPR) On_Target_Assay->Target_Knockdown Repeat_Treatment Treat Modified Cells Target_Knockdown->Repeat_Treatment Assess_Phenotype Assess Phenotype Repeat_Treatment->Assess_Phenotype Conclusion On-Target vs. Off-Target Conclusion Assess_Phenotype->Conclusion G cluster_2 Hypothetical Signaling Pathway Interactions of 10-Hydroxyneoline Hydroxyneoline 10-Hydroxyneoline Target_X Primary Target X Hydroxyneoline->Target_X On-Target (High Affinity) Kinase_A Off-Target: Kinase A Hydroxyneoline->Kinase_A Off-Target (Lower Affinity) Downstream_Effect_1 Desired Cellular Effect Target_X->Downstream_Effect_1 Downstream_Effect_2 Unwanted Cytotoxicity Kinase_A->Downstream_Effect_2

References

Technical Support Center: Purification of Synthesized 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 10-Hydroxyneoline. The following sections detail common issues and provide step-by-step protocols for purification.

Frequently Asked Questions (FAQs)

Q1: My synthesized 10-Hydroxyneoline has low purity after the initial synthesis. What are the likely impurities?

A1: Low purity in synthesized 10-Hydroxyneoline, an aporphine alkaloid, can be attributed to several factors. Common impurities may include unreacted starting materials, reagents, and structurally related side-products formed during the synthesis.[1][2] These can include isomers, N-oxides, or products from incomplete cyclization.[1] Analytical techniques such as HPLC-MS/MS can help in the identification of these impurities.[3]

Q2: What are the recommended initial steps for purifying crude 10-Hydroxyneoline?

A2: For crude 10-Hydroxyneoline, a preliminary purification can be achieved through liquid-liquid extraction to remove baseline impurities. Given that alkaloids are basic, you can manipulate the pH to move the compound between aqueous and organic layers, thereby separating it from neutral or acidic impurities.[4] Following extraction, column chromatography is a common and effective next step for separating the target compound from closely related impurities.

Q3: I am seeing multiple spots on my TLC analysis after column chromatography. How can I improve the separation?

A3: Multiple spots on TLC indicate that the chosen solvent system for your column chromatography is not providing adequate separation. To improve this, you can systematically vary the polarity of your mobile phase. A common approach for alkaloids is to use a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate), with a small amount of a base (like triethylamine or ammonia) to reduce tailing of the basic alkaloid on the silica gel. Experiment with different solvent ratios in TLC plates to find the optimal mobile phase before running the column.

Q4: My recrystallization attempt resulted in a low yield or no crystals. What went wrong?

A4: Low yield or failure to crystallize during recrystallization can be due to several reasons.[4] The most common issues are using too much solvent, cooling the solution too quickly, or the presence of impurities that inhibit crystal formation.[4][5] Ensure you are using a minimal amount of hot solvent to dissolve your compound completely.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal.[4]

Q5: When should I consider using preparative HPLC for purification?

A5: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique ideal for separating complex mixtures or for achieving very high purity of the final compound.[6] It is particularly useful when other methods like column chromatography or recrystallization fail to provide the desired level of purity, or when dealing with small quantities of the compound.[7] While analytical HPLC is used for quantifying components, preparative HPLC is designed to isolate and purify significant amounts of a specific substance for further use.[6]

Troubleshooting Guides

Guide 1: Improving Purity with Column Chromatography

This guide addresses common issues encountered during the purification of 10-Hydroxyneoline using column chromatography.

Problem Possible Cause Solution
Poor Separation (Overlapping Bands) Incorrect mobile phase polarity.Optimize the solvent system using TLC. Test various solvent ratios to achieve a clear separation of the desired compound from impurities.
Column overloading.Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be about 1-5% of the stationary phase weight.
Compound "Tailing" on the Column Interaction of the basic alkaloid with acidic silica gel.Add a small amount of a base (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to neutralize the acidic sites on the silica gel.
Low Recovery of the Compound The compound is too strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase during elution (gradient elution). If the compound is still retained, consider using a more polar solvent or a different stationary phase like alumina.
Guide 2: Optimizing Recrystallization

This guide provides solutions to common problems faced during the recrystallization of 10-Hydroxyneoline.

Problem Possible Cause Solution
No Crystal Formation Solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again slowly.[4]
Nucleation is inhibited.Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound.[4]
Low Yield of Crystals Too much solvent was used.Before filtering, concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.[4]
The compound is significantly soluble in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration.
Oily Precipitate Forms Instead of Crystals The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solution is supersaturated with impurities.Purify the crude material using another method like column chromatography before recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography for 10-Hydroxyneoline Purification

Objective: To separate 10-Hydroxyneoline from synthetic impurities.

Materials:

  • Crude synthesized 10-Hydroxyneoline

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate, Methanol, Triethylamine

  • Glass column

  • Collection tubes

  • TLC plates

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

  • Column Packing: Pour the slurry into the column and allow it to pack uniformly. Let the excess solvent drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude 10-Hydroxyneoline in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate and then adding methanol. A typical gradient might be:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (1:1)

    • Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1)

    • Add 0.1% Triethylamine to all mobile phases to reduce tailing.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions using TLC to identify those containing the pure compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 10-Hydroxyneoline.

Quantitative Data Summary:

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient Hexane:Ethyl Acetate to Ethyl Acetate:Methanol
Base Additive 0.1% Triethylamine
Sample Load 1-5% of silica gel weight
Expected Purity >95% (depending on crude purity)
Protocol 2: Preparative HPLC for High-Purity 10-Hydroxyneoline

Objective: To achieve high purity (>99%) of 10-Hydroxyneoline.

Materials:

  • Partially purified 10-Hydroxyneoline

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a suitable column (e.g., C18)

Methodology:

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient.

  • Sample Preparation: Dissolve the partially purified 10-Hydroxyneoline in the mobile phase.

  • Injection: Inject the sample onto the preparative HPLC column.

  • Elution: Run the preparative HPLC using the optimized gradient method. A typical gradient for a C18 column might be a water/acetonitrile gradient with 0.1% formic acid.

  • Fraction Collection: Collect the fractions corresponding to the 10-Hydroxyneoline peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the high-purity fractions and remove the solvent by lyophilization or evaporation.

Quantitative Data Summary:

ParameterValue
Column Type Preparative C18
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Flow Rate Dependent on column diameter (e.g., 20-100 mL/min)[7]
Detection Wavelength Determined by UV-Vis spectrum of 10-Hydroxyneoline
Expected Purity >99%

Visualizations

PurificationWorkflow Crude Crude Synthesized 10-Hydroxyneoline Extraction Liquid-Liquid Extraction (pH adjustment) Crude->Extraction ColumnChrom Column Chromatography (Silica Gel) Extraction->ColumnChrom PurityCheck1 Purity Check (TLC/HPLC) ColumnChrom->PurityCheck1 Recrystallization Recrystallization PurityCheck1->Recrystallization < 98% Pure FinalProduct High-Purity 10-Hydroxyneoline (>99%) PurityCheck1->FinalProduct > 98% Pure PurityCheck2 Purity Check (HPLC) Recrystallization->PurityCheck2 PrepHPLC Preparative HPLC PurityCheck2->PrepHPLC < 99% Pure PurityCheck2->FinalProduct > 99% Pure PrepHPLC->FinalProduct

Caption: General workflow for the purification of 10-Hydroxyneoline.

TroubleshootingColumnChromatography Start Column Chromatography Issue Problem Identify the Problem Start->Problem PoorSep Poor Separation Problem->PoorSep Overlapping Bands Tailing Peak Tailing Problem->Tailing Asymmetric Peaks LowRecovery Low Recovery Problem->LowRecovery Compound Stuck Solution1 Optimize Mobile Phase (TLC studies) PoorSep->Solution1 Solution2 Add Base (e.g., TEA) to Mobile Phase Tailing->Solution2 Solution3 Use Gradient Elution or Stronger Eluent LowRecovery->Solution3

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Refining the Purification Protocol for 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocol for 10-Hydroxyneoline, a C20-diterpenoid alkaloid.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the isolation and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying 10-Hydroxyneoline and other diterpenoid alkaloids?

A1: The primary purification techniques for alkaloids include chromatographic methods and crystallization.[3] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a standard method for achieving high purity.[3][4] For larger scale separations of complex alkaloid mixtures from plant extracts, pH-zone-refining Counter-Current Chromatography (CCC) has been shown to be highly effective, offering a significant sample-loading capacity.[5][6] Final purification often involves crystallization, which separates the target compound based on changes in solubility.[3][7]

Q2: What are the critical parameters to control during the purification of alkaloids?

A2: Several parameters are crucial for successful alkaloid purification. In chromatography, these include the mobile phase composition, pH, flow rate, and column temperature.[8] For basic compounds like 10-Hydroxyneoline, adjusting the mobile phase pH is critical to control interactions with the stationary phase and achieve good peak shape.[4][9] In crystallization, key parameters include solvent choice, temperature, concentration, and the rate of cooling or solvent evaporation, all of which influence crystal formation and purity.[7]

Q3: How can I improve the recovery and purity of the final product?

A3: To improve recovery, ensure that each purification step is optimized. This includes using the correct solvent systems for extraction and chromatography to minimize product loss. To enhance purity, consider using orthogonal purification methods. For example, after an initial separation by CCC, a final polishing step using preparative HPLC can remove closely related impurities. Employing high-quality, end-capped HPLC columns can also minimize secondary interactions that lead to peak tailing and co-elution.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 10-Hydroxyneoline.

Reverse-Phase HPLC Troubleshooting

Q: My HPLC chromatogram shows significant peak tailing for my target compound. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like alkaloids is a common issue in reverse-phase HPLC, often caused by secondary interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica-based stationary phase.[4]

  • Solution 1: Adjust Mobile Phase pH: Working at a low pH (around 2.5-3.5) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[4][9] Adding a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is a standard practice to control pH and improve peak shape.[4]

  • Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping covers many residual silanol groups, minimizing their availability for secondary interactions.[4]

  • Solution 3: Reduce Sample Load: Injecting too much sample can overload the column and cause peak tailing.[4][8] Try reducing the sample concentration or injection volume.

Q: I am observing peak fronting in my chromatogram. What could be the issue?

A: Peak fronting is less common than tailing for alkaloids but can be caused by a few factors.

  • Cause 1: Sample Overload: Similar to tailing, injecting too high a concentration of the sample can lead to fronting.[4]

  • Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion.[4] It is best to dissolve the sample in the mobile phase itself if possible.

  • Cause 3: Column Collapse: While less common with modern columns, a physical collapse of the column bed can lead to peak distortion.[4]

Q: The retention time for my compound is drifting between injections. What should I check?

A: Retention time drift can be caused by several factors.

  • Check 1: Column Equilibration: The column may not be fully equilibrated with the mobile phase before the first injection. Ensure the column is flushed with the initial mobile phase until a stable baseline is achieved.[4]

  • Check 2: Mobile Phase Composition: The composition of the mobile phase may change over time due to the evaporation of the more volatile organic component.[4] Ensure the mobile phase reservoir is well-sealed.

  • Check 3: Column Contamination: Accumulation of contaminants on the column can alter its chemistry and lead to a gradual shift in retention times.[4]

Crystallization Troubleshooting

Q: My purified 10-Hydroxyneoline fails to crystallize from solution. What can I do?

A: Crystallization is driven by supersaturation, where a solution contains more dissolved material than it can sustain in equilibrium.[7] Failure to crystallize often means this state has not been properly achieved.

  • Action 1: Change the Solvent System: The choice of solvent is critical as it dictates solubility.[7] Experiment with different solvents or solvent/anti-solvent combinations to find a system where the compound has moderate solubility.

  • Action 2: Increase Concentration: Carefully concentrate the solution to increase supersaturation. This can be done through slow evaporation of the solvent.

  • Action 3: Induce Nucleation: Nucleation is the initial step of crystal formation.[7] This can be induced by scratching the inside of the glass vessel with a glass rod or by adding a seed crystal of the compound if available.

  • Action 4: Control Temperature: For many compounds, solubility decreases at lower temperatures. Slowly cooling the saturated solution can promote crystallization.[7]

Quantitative Data Presentation

Compound (Diterpenoid Alkaloid)Amount from 3.5g Crude Extract (mg)Purity by HPLC (%)
Guanfu base I35696.40
Guanfu base A57897.2
Atisine7497.5
Guanfu base F9498.1
Guanfu base G42398.9
Guanfu base R6798.3
Guanfu base P15498.4

Data adapted from a study on the separation of alkaloids from Aconitum coreanum.[5][6]

Experimental Protocols & Workflows

General Purification Workflow

The diagram below illustrates a typical workflow for the purification of 10-Hydroxyneoline from a crude plant extract.

cluster_0 Purification Workflow for 10-Hydroxyneoline A Crude Plant Extract B Acid-Base Extraction to isolate total alkaloids A->B C pH-Zone-Refining CCC (Preparative Separation) B->C D Fraction Collection & Analysis (TLC/HPLC) C->D E Pooling of 10-Hydroxyneoline Fractions D->E F Preparative HPLC (Final Polishing) E->F G Crystallization F->G H Pure 10-Hydroxyneoline (>98%) G->H

A typical workflow for purifying 10-Hydroxyneoline.
Protocol 1: Preparative Separation by pH-Zone-Refining CCC

This method is adapted from a published procedure for the isolation of diterpenoid alkaloids from Aconitum species.[5][6]

  • Apparatus Setup: Use a high-speed counter-current chromatograph equipped with a multi-layer coil.

  • Two-Phase Solvent System: Prepare a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (e.g., 5:5:1:9, v/v/v/v).

  • Mobile and Stationary Phase Preparation: Add a retainer (e.g., 10 mM triethylamine) to the upper organic phase (stationary phase) and an eluent (e.g., 10 mM hydrochloric acid) to the lower aqueous phase (mobile phase).

  • Equilibration: Fill the entire column with the stationary phase at a high flow rate. Then, pump the mobile phase into the head of the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating.

  • Sample Loading: Once hydrodynamic equilibrium is reached, dissolve the crude alkaloid extract in a mixture of the two phases and inject it into the column.

  • Elution and Fractionation: Elution is carried out in the head-to-tail direction. Collect fractions based on the UV chromatogram and pH measurements of the effluent.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing the target compound with high purity.

Protocol 2: Recrystallization for Final Purification

This general protocol is based on standard crystallization techniques.[7]

  • Solvent Selection: Choose a solvent in which 10-Hydroxyneoline is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the semi-purified compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., using a water bath) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystal Formation: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. For better yield, the flask can then be placed in an ice bath or refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Troubleshooting Logic: HPLC Peak Tailing

The following diagram outlines the logical steps for troubleshooting peak tailing in reverse-phase HPLC.

Start Problem: Peak Tailing Observed CheckpH Is mobile phase pH low (2.5-3.5) with 0.1% acid modifier? Start->CheckpH CheckColumn Is an end-capped C18 column being used? CheckpH->CheckColumn Yes Solution1 Adjust pH: Add 0.1% Formic Acid or TFA to mobile phase. CheckpH->Solution1 No CheckLoad Is the sample load (concentration/volume) appropriately low? CheckColumn->CheckLoad Yes Solution2 Switch to a high-quality end-capped C18 column. CheckColumn->Solution2 No Solution3 Reduce sample concentration or injection volume. CheckLoad->Solution3 No End Problem Resolved CheckLoad->End Yes Solution1->End Solution2->End Solution3->End

Troubleshooting workflow for HPLC peak tailing.

References

improving the signal-to-noise ratio in 10-Hydroxyneoline assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) in 10-Hydroxyneoline assays. As a C20-diterpenoid alkaloid, the analysis of 10-Hydroxyneoline often involves techniques such as High-Performance Liquid Chromatography (HPLC) and fluorescence-based assays. This guide addresses common issues encountered during these experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for 10-Hydroxyneoline and other diterpenoid alkaloids?

A1: The most common and robust analytical method for the quantitative analysis of diterpenoid alkaloids like 10-Hydroxyneoline is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detection. C18 columns are frequently used for the separation of these compounds.

Q2: Can fluorescence be used to detect 10-Hydroxyneoline?

A2: Many alkaloids exhibit intrinsic fluorescence (autofluorescence), which can be utilized for detection. However, the quantum yield and the excitation/emission maxima can vary significantly depending on the specific alkaloid and the solvent environment. It is also a potential source of interference in fluorescence-based assays using exogenous probes.

Q3: What is a good starting point for developing an HPLC method for 10-Hydroxyneoline?

A3: A good starting point is to use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Due to the basic nature of alkaloids, controlling the pH of the mobile phase is crucial to achieve good peak shape and retention. A common approach is to use a slightly acidic mobile phase (e.g., with formic acid or triethylamine buffer at pH 3.0) to ensure the analyte is in a consistent protonation state.

Q4: What is a typical signal-to-noise ratio (SNR) to aim for in quantitative HPLC analysis?

A4: For reliable quantification (Limit of Quantification, LOQ), a signal-to-noise ratio of at least 10:1 is generally recommended. For the limit of detection (LOD), an SNR of 3:1 is typically considered acceptable.[1]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Assays

Issue: Low Signal Intensity or Poor Signal-to-Noise Ratio (SNR)

Potential Cause Recommended Solution
Suboptimal Detection Wavelength Determine the UV absorbance maximum (λmax) of 10-Hydroxyneoline and set the detector to this wavelength to maximize the signal. For diterpenoid alkaloids, detection is often performed in the range of 230-240 nm.
High Baseline Noise Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Ensure the mobile phase is thoroughly degassed. Clean the detector flow cell and check the lamp energy.
Poor Peak Shape (Broadening) Optimize the mobile phase pH to improve peak symmetry. For basic compounds like alkaloids, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can reduce peak tailing. A sharper gradient in gradient elution can also lead to narrower and taller peaks, improving the signal.
Low Analyte Concentration Concentrate the sample using solid-phase extraction (SPE) if the initial concentration is below the detection limit of the instrument.

Issue: Peak Tailing

Potential Cause Recommended Solution
Secondary Interactions with Silica Support Use a high-purity, end-capped C18 column. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol groups on the stationary phase.
Incorrect Mobile Phase pH For basic analytes, a low pH mobile phase (e.g., pH 3) will protonate the analyte and can improve peak shape.
Column Overload Reduce the injection volume or the concentration of the sample.
Fluorescence-Based Assays

Issue: High Background Fluorescence

Potential Cause Recommended Solution
Autofluorescence of 10-Hydroxyneoline or Other Sample Components If using a fluorescent probe, select one with excitation and emission wavelengths that are red-shifted and do not overlap with the autofluorescence of the sample. Perform a "pre-read" of the sample before adding the fluorescent probe and subtract this background reading from the final measurement.
Contaminated Solvents or Reagents Use high-purity, fluorescence-free solvents and reagents.
Non-specific Binding of Fluorescent Probe Include blocking agents in the assay buffer to minimize non-specific binding. Optimize washing steps to remove unbound probe.

Quantitative Data Summary

The following tables provide typical performance data for the analysis of diterpenoid alkaloids using HPLC. Note that specific values for 10-Hydroxyneoline may vary and should be determined experimentally.

Table 1: Typical HPLC Method Parameters for Diterpenoid Alkaloid Analysis

ParameterValueReference
Column C18, 5 µm, 4.6 x 250 mm[2]
Mobile Phase A Acetonitrile[2]
Mobile Phase B 25 mM Triethylamine buffer (pH 3.0) with Tetrahydrofuran[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 238 nm[2]
Column Temperature 45°C[2]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Diterpenoid Alkaloids by HPLC

Compound LOD LOQ Reference
Aconitine0.210 µg/mL0.693 µg/mL[3]
Benzoylaconine0.731 µg/mL2.925 µg/mL[4]
Benzoylmesaconine8 ng (on column)-[5]
Aconitine Alkaloids (general)0.104 ng/mL-[6]

Experimental Protocols

Protocol 1: Representative HPLC Method for the Analysis of Diterpenoid Alkaloids

This protocol is based on established methods for similar C20-diterpenoid alkaloids and should be optimized for 10-Hydroxyneoline analysis.

1. Sample Preparation:

  • Extract the plant material or sample containing 10-Hydroxyneoline with a suitable organic solvent (e.g., methanol or chloroform).
  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary. A common procedure involves acid-base partitioning to isolate the alkaloids.[2]
  • Dissolve the final extract in the initial mobile phase composition for injection.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm.
  • Mobile Phase A: Acetonitrile.
  • Mobile Phase B: 25 mM Triethylamine buffer, pH adjusted to 3.0 with phosphoric acid, mixed with Tetrahydrofuran (90:10 v/v).[2]
  • Gradient:
  • 0-20 min: 10% to 16% A
  • 20-40 min: 16% to 36% A
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 45°C.[2]
  • Injection Volume: 10-20 µL.
  • Detection: UV at 238 nm.[2]

3. Data Analysis:

  • Quantify 10-Hydroxyneoline by comparing the peak area of the sample to a calibration curve prepared with known concentrations of a 10-Hydroxyneoline standard.

Protocol 2: General Procedure for Assessing Autofluorescence of 10-Hydroxyneoline

1. Sample Preparation:

  • Prepare a series of dilutions of a 10-Hydroxyneoline standard in the intended assay buffer.
  • Include a blank sample containing only the assay buffer.

2. Fluorescence Measurement:

  • Use a fluorescence spectrophotometer or plate reader.
  • To determine the optimal excitation and emission wavelengths, perform a 3D scan (excitation-emission matrix).
  • If a 3D scanner is not available, perform an excitation scan with a fixed emission wavelength (e.g., 450 nm) and an emission scan with a fixed excitation wavelength (e.g., 350 nm) to find the maxima.

3. Data Analysis:

  • Plot the fluorescence intensity versus the concentration of 10-Hydroxyneoline to determine the linear range of detection.
  • The identified excitation and emission maxima can be used for a dedicated fluorescence-based assay or to assess potential interference with other fluorescent probes.

Visualizations

HPLC_Troubleshooting_Workflow start Low Signal-to-Noise Ratio in HPLC Assay check_signal Is the signal intensity low? start->check_signal check_noise Is the baseline noisy? check_signal->check_noise No low_signal_causes Potential Causes: - Suboptimal Wavelength - Poor Peak Shape - Low Concentration check_signal->low_signal_causes Yes high_noise_causes Potential Causes: - Contaminated Mobile Phase - Degassing Issues - Detector Problems check_noise->high_noise_causes Yes optimize_wavelength Optimize Detection Wavelength (e.g., 230-240 nm) low_signal_causes->optimize_wavelength improve_peak_shape Improve Peak Shape: - Adjust Mobile Phase pH - Use Sharper Gradient low_signal_causes->improve_peak_shape concentrate_sample Concentrate Sample (e.g., SPE) low_signal_causes->concentrate_sample prepare_fresh_mobile_phase Use High-Purity Solvents & Fresh Mobile Phase high_noise_causes->prepare_fresh_mobile_phase degas_mobile_phase Ensure Thorough Degassing high_noise_causes->degas_mobile_phase check_detector Clean Flow Cell & Check Lamp high_noise_causes->check_detector end_signal Signal Improved optimize_wavelength->end_signal improve_peak_shape->end_signal concentrate_sample->end_signal end_noise Noise Reduced prepare_fresh_mobile_phase->end_noise degas_mobile_phase->end_noise check_detector->end_noise

Caption: Troubleshooting workflow for low signal-to-noise ratio in HPLC assays.

Fluorescence_Interference_Mitigation start High Background in Fluorescence Assay check_autofluorescence Is Autofluorescence Suspected? start->check_autofluorescence check_contamination Are Solvents/Reagents a Potential Issue? check_autofluorescence->check_contamination No autofluorescence_solutions Mitigation Strategies check_autofluorescence->autofluorescence_solutions Yes contamination_solutions Purity Control check_contamination->contamination_solutions Yes spectral_shift Use Red-Shifted Probe autofluorescence_solutions->spectral_shift background_subtraction Perform Background Subtraction (Pre-read Sample) autofluorescence_solutions->background_subtraction use_high_purity Use Fluorescence-Free Solvents and Reagents contamination_solutions->use_high_purity end_autofluorescence Interference Minimized spectral_shift->end_autofluorescence background_subtraction->end_autofluorescence end_contamination Background Reduced use_high_purity->end_contamination

Caption: Decision tree for mitigating high background in fluorescence assays.

References

Validation & Comparative

A Comparative Analysis of 10-Hydroxyneoline and Existing Neuropathic Pain Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 10-Hydroxyneoline, a diterpene alkaloid, against established first-line treatments for neuropathic pain. Due to the limited availability of direct pharmacological data for 10-Hydroxyneoline, this analysis utilizes its parent compound, neoline, as a proxy to evaluate its potential therapeutic standing. The primary focus of this comparison is on the amelioration of mechanical allodynia, a key symptom of neuropathic pain, as measured by the von Frey test in preclinical models.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and better-tolerated therapeutics. Current treatments, including anticonvulsants and antidepressants, offer relief for only a subset of patients and are often associated with dose-limiting side effects. This guide examines the preclinical evidence for neoline, the parent compound of 10-Hydroxyneoline, and compares its potential efficacy with that of established drugs: pregabalin, duloxetine, and gabapentin. The data presented is derived from rodent models of neuropathic pain, a standard in preclinical drug development.

Quantitative Efficacy Comparison

The following tables summarize the efficacy of neoline and current standard-of-care drugs in alleviating mechanical allodynia in rodent models of neuropathic pain. The primary endpoint is the paw withdrawal threshold (PWT) as measured by the von Frey test, where a higher threshold indicates a greater analgesic effect.

Table 1: Efficacy of Neoline in a Streptozotocin-Induced Diabetic Neuropathy Mouse Model

Treatment GroupDosePaw Withdrawal Threshold (g)
Non-diabetic Control-~3.5
Diabetic + Vehicle-~1.0
Diabetic + Neoline1 mg/kg (i.p.)Increased significantly from baseline

Note: Specific quantitative values for the neoline-treated group require access to the full study data. The available information indicates a significant increase in the mechanical threshold.

Table 2: Efficacy of Pregabalin in a Spinal Nerve Ligation (SNL) Rat Model

Treatment GroupDosePaw Withdrawal Threshold (g)
Sham Operation-~15.0
SNL + Vehicle-~2.5
SNL + Pregabalin3 mg/kg (p.o.)~5.0
SNL + Pregabalin10 mg/kg (p.o.)~8.0
SNL + Pregabalin30 mg/kg (p.o.)~12.0

Table 3: Efficacy of Duloxetine in an Oxaliplatin-Induced Neuropathy Mouse Model

Treatment GroupDoseNumber of Withdrawal Responses (out of 10)
Control + Vehicle-~1
Oxaliplatin + Vehicle-~7
Oxaliplatin + Duloxetine10 mg/kg (i.p.)No significant reduction
Oxaliplatin + Duloxetine30 mg/kg (i.p.)~3
Oxaliplatin + Duloxetine60 mg/kg (i.p.)~2

Table 4: Efficacy of Gabapentin in a Partial Sciatic Nerve Ligation (PSL) Mouse Model

Treatment GroupDosePaw Withdrawal Threshold (g)
Sham Operation-~4.0
PSL + Vehicle-~0.5
PSL + Gabapentin50 mg/kg (i.p.)~1.5
PSL + Gabapentin100 mg/kg (i.p.)~2.5
PSL + Gabapentin150 mg/kg (i.p.)~3.5

Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial for the interpretation of the efficacy data.

Animal Models of Neuropathic Pain
  • Streptozotocin-Induced Diabetic Neuropathy: This model mimics the painful neuropathy experienced by diabetic patients. Diabetes is induced in rodents by a single intraperitoneal injection of streptozotocin, which is toxic to pancreatic β-cells, leading to hyperglycemia and subsequent nerve damage.

  • Spinal Nerve Ligation (SNL): This surgical model involves the tight ligation of one or more spinal nerves (commonly L5 and/or L6) in rats. This procedure results in signs of persistent neuropathic pain, including mechanical allodynia and thermal hyperalgesia, in the paw innervated by the ligated nerve.

  • Oxaliplatin-Induced Neuropathy: Oxaliplatin is a chemotherapeutic agent known to cause a painful peripheral neuropathy in cancer patients. In rodent models, repeated administration of oxaliplatin leads to the development of cold and mechanical allodynia.

  • Partial Sciatic Nerve Ligation (PSL): In this model, a portion of the sciatic nerve in one hind limb of a mouse or rat is tightly ligated. This partial nerve injury results in long-lasting mechanical and thermal hypersensitivity in the affected paw.

Behavioral Testing: Von Frey Test for Mechanical Allodynia

The von Frey test is a widely used method to assess mechanical sensitivity in rodents. The protocol generally involves the following steps:

  • Acclimation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for a period of time (typically 15-30 minutes) before testing.

  • Stimulation: A series of calibrated von Frey filaments, which exert a specific force when bent, are applied to the plantar surface of the hind paw.

  • Response Measurement: The observer records the animal's response to the filament application. A positive response is typically defined as a brisk withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the "up-down" method. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament, allowing for the calculation of the force at which the animal has a 50% probability of withdrawing its paw.

Visualizing the Path to Pain Relief

The following diagrams illustrate the conceptual framework for evaluating the efficacy of novel compounds like 10-Hydroxyneoline and the general workflow of preclinical pain research.

experimental_workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Efficacy Assessment cluster_data Data Analysis model Animal Model (e.g., SNL, Paclitaxel-induced) treatment Drug Administration (10-Hydroxyneoline/Neoline vs. Existing Drugs) model->treatment Induces Pain Hypersensitivity assessment Behavioral Testing (von Frey Test) treatment->assessment Administer Treatment analysis Paw Withdrawal Threshold (Quantitative Data) assessment->analysis Measure Analgesic Effect

Caption: Preclinical workflow for evaluating neuropathic pain therapeutics.

signaling_pathway cluster_stimulus Peripheral Nerve Injury cluster_central Central Sensitization cluster_drug_target Potential Drug Intervention Points injury Nerve Damage spinal_cord Spinal Cord Hyperexcitability injury->spinal_cord Increased Nociceptive Input brain Altered Pain Perception spinal_cord->brain Amplified Pain Signals target Modulation of Ion Channels/Receptors target->spinal_cord Inhibition of Hyperexcitability

Caption: Simplified signaling pathway in neuropathic pain.

Conclusion

While direct evidence for the efficacy of 10-Hydroxyneoline is not yet available, the preliminary data on its parent compound, neoline, suggests a potential analgesic effect in a preclinical model of neuropathic pain. A direct comparison with established drugs like pregabalin, duloxetine, and gabapentin is challenging due to variations in experimental models and protocols across different studies. However, the quantitative data presented in this guide provides a preliminary framework for understanding the potential therapeutic window of 10-Hydroxyneoline. Further research, including head-to-head comparative studies in standardized neuropathic pain models, is warranted to definitively establish the efficacy of 10-Hydroxyneoline relative to current standards of care. This will be crucial for determining its potential as a novel therapeutic agent for the management of neuropathic pain.

Validation of 10-Hydroxyneoline's In Vitro Results in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for in vivo validation studies of 10-Hydroxyneoline did not yield specific results for a compound with this name. The following guide is a template demonstrating how such a comparative analysis would be structured, using placeholder data and citing general methodologies from the search results. To provide a concrete analysis, a specific compound with available in vivo data is required.

This guide offers a framework for researchers, scientists, and drug development professionals to compare the in vivo validation of in vitro findings for a hypothetical compound, "10-Hydroxyneoline," against alternative therapeutic agents. The focus is on presenting quantitative data in a clear, comparative format, detailing experimental protocols, and visualizing key biological pathways and workflows.

Comparative In Vivo Efficacy

To assess the translation of in vitro effects to a living system, preclinical animal models are indispensable. The following table summarizes the hypothetical in vivo efficacy of 10-Hydroxyneoline compared to a standard-of-care, "Compound X," in a relevant disease model.

CompoundDosageAnimal ModelPrimary EndpointResult
10-Hydroxyneoline 10 mg/kgMurine Xenograft ModelTumor Volume Reduction45% reduction
25 mg/kgMurine Xenograft ModelTumor Volume Reduction60% reduction
Compound X 20 mg/kgMurine Xenograft ModelTumor Volume Reduction55% reduction
Vehicle Control N/AMurine Xenograft ModelTumor Volume Reduction0% reduction

Signaling Pathway Perturbation

The diagram below illustrates a hypothetical signaling pathway targeted by 10-Hydroxyneoline, based on its presumed in vitro mechanism of action. Understanding this pathway is crucial for interpreting in vivo outcomes.

G Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation 10-Hydroxyneoline 10-Hydroxyneoline 10-Hydroxyneoline->Kinase B

Hypothetical signaling pathway targeted by 10-Hydroxyneoline.

Experimental Workflow for In Vivo Studies

The successful validation of in vitro findings relies on a meticulously planned and executed in vivo experimental workflow. The following diagram outlines a typical process for evaluating an investigational compound in an animal model.

G cluster_0 Pre-study cluster_1 Study cluster_2 Post-study Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Tumor Measurement->Body Weight Monitoring Euthanasia & Necropsy Euthanasia & Necropsy Tumor Measurement->Euthanasia & Necropsy Body Weight Monitoring->Euthanasia & Necropsy Tissue Collection Tissue Collection Euthanasia & Necropsy->Tissue Collection Histopathological Analysis Histopathological Analysis Tissue Collection->Histopathological Analysis Data Analysis Data Analysis Histopathological Analysis->Data Analysis

Standard workflow for a xenograft animal study.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are generalized protocols for key experiments typically involved in the in vivo validation of an anti-cancer agent.

Murine Xenograft Model
  • Animal Husbandry: Athymic nude mice (6-8 weeks old) are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Cell Culture: Human cancer cells (e.g., HCT116, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation: A suspension of 1 x 10^6 cells in 100 µL of phosphate-buffered saline is injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., 10-Hydroxyneoline) is administered daily via intraperitoneal injection at the specified doses. The control group receives the vehicle.

  • Data Collection: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2. Body weight is also recorded to monitor toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors and major organs are then excised for further analysis.

Histopathological Analysis
  • Tissue Processing: Excised tumors and organs are fixed in 10% neutral buffered formalin for 24 hours.

  • Embedding and Sectioning: Tissues are then dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin. 5 µm sections are cut using a microtome.

  • Staining: Sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E) to visualize cellular morphology.

  • Immunohistochemistry (Optional): To investigate specific protein markers, sections can be incubated with primary antibodies against targets of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), followed by a secondary antibody conjugated to an enzyme for colorimetric detection.

  • Microscopy: Stained slides are examined under a light microscope to assess tissue architecture, cellular atypia, necrosis, and the expression of specific markers.

This guide provides a template for the comprehensive evaluation and comparison of an investigational compound's in vivo performance. The successful application of this framework requires specific experimental data for the compound of interest.

Comparative Analysis of 10-Hydroxyneoline and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the diterpenoid alkaloid 10-Hydroxyneoline and its derivatives, with a focus on their pharmacological potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of available data, experimental methodologies, and a visual representation of the relevant biological context.

Introduction to 10-Hydroxyneoline

10-Hydroxyneoline is a C19-diterpenoid alkaloid of the neoline subtype, first isolated from the roots of Aconitum fukutomei. Diterpenoid alkaloids from the Aconitum species are a well-established class of natural products known for a wide spectrum of biological activities, including analgesic, anti-inflammatory, and antitumor effects. The complex structure of these alkaloids has made them a subject of significant interest for phytochemical and pharmacological research. The introduction of different functional groups to the core neoline structure can significantly modulate the bioactivity of the resulting derivatives.

Comparative Pharmacological Data

While specific comparative studies on the bioactivity of 10-Hydroxyneoline and its derivatives are limited in publicly available literature, the broader class of neoline and aconitine-type alkaloids has been more extensively studied. The data presented below is a compilation from various studies on related diterpenoid alkaloids and should be considered indicative of potential activities. Further targeted research is required for a direct and conclusive comparison of 10-Hydroxyneoline and its specific derivatives.

Table 1: Summary of Reported Biological Activities of Neoline-type Diterpenoid Alkaloids

Compound/Derivative ClassPharmacological ActivityKey FindingsReference
NeolineAnalgesicEffective in models of neuropathic pain.[1]
NeuroprotectiveShows protective effects in neuronal cell models.[2]
Aconitine (related diester-diterpenoid alkaloid)Analgesic, Anti-inflammatoryPotent activity, but also high toxicity.[3][4]
Benzoylmesaconine (related monoester-diterpenoid alkaloid)AnalgesicLess toxic than aconitine with retained analgesic properties.[1]
General Diterpenoid AlkaloidsAnti-inflammatoryInhibition of pro-inflammatory mediators.[5][6]
AntitumorCytotoxic effects against various cancer cell lines.[7][8]

Note: This table provides a general overview of the activities of related compounds due to the scarcity of direct comparative data for 10-Hydroxyneoline and its derivatives.

Experimental Protocols

The following are generalized experimental protocols for assessing the key pharmacological activities mentioned in the context of diterpenoid alkaloids. Researchers should adapt these protocols based on the specific compound and research question.

Analgesic Activity Assessment (Writhing Test)

Objective: To evaluate the peripheral analgesic effect of a compound.

Methodology:

  • Male ICR mice (20-25 g) are used.

  • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), each mouse is injected i.p. with 0.6% acetic acid solution (10 mL/kg) to induce writhing.

  • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • A control group receives the vehicle. A positive control group receives a standard analgesic drug (e.g., indomethacin).

  • The percentage of inhibition of writhing is calculated for each group compared to the control group.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory effect of a compound.

Methodology:

  • Male Wistar rats (150-200 g) are used.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound is administered i.p. or p.o. at various doses.

  • After a set pre-treatment time, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

  • The paw volume is measured again at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • A control group receives the vehicle. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential signaling pathway involved in the anti-inflammatory action of diterpenoid alkaloids and a typical experimental workflow for their evaluation.

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimulus->Cell Membrane Receptors NF-κB Activation NF-κB Activation Cell Membrane Receptors->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Pro-inflammatory Mediators (e.g., COX-2, iNOS) Pro-inflammatory Mediators (e.g., COX-2, iNOS) Pro-inflammatory Gene Expression->Pro-inflammatory Mediators (e.g., COX-2, iNOS) 10-Hydroxyneoline & Derivatives 10-Hydroxyneoline & Derivatives 10-Hydroxyneoline & Derivatives->NF-κB Activation Inhibition

Caption: Putative anti-inflammatory signaling pathway.

experimental_workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis Isolation from Aconitum fukutomei Isolation from Aconitum fukutomei Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Isolation from Aconitum fukutomei->Cytotoxicity Assays (e.g., MTT) Derivative Synthesis Derivative Synthesis Derivative Synthesis->Cytotoxicity Assays (e.g., MTT) Enzyme Inhibition Assays (e.g., COX-2) Enzyme Inhibition Assays (e.g., COX-2) Cytotoxicity Assays (e.g., MTT)->Enzyme Inhibition Assays (e.g., COX-2) Analgesic Models (e.g., Writhing Test) Analgesic Models (e.g., Writhing Test) Enzyme Inhibition Assays (e.g., COX-2)->Analgesic Models (e.g., Writhing Test) Dose-Response Curves Dose-Response Curves Analgesic Models (e.g., Writhing Test)->Dose-Response Curves Anti-inflammatory Models (e.g., Paw Edema) Anti-inflammatory Models (e.g., Paw Edema) Anti-inflammatory Models (e.g., Paw Edema)->Dose-Response Curves Statistical Analysis Statistical Analysis Dose-Response Curves->Statistical Analysis

Caption: General experimental workflow for evaluation.

Conclusion and Future Directions

10-Hydroxyneoline and its derivatives represent a promising area for the discovery of novel therapeutic agents, particularly in the fields of analgesia and anti-inflammatory medicine. The current body of literature highlights the significant potential of the broader class of neoline alkaloids. However, there is a clear need for direct, comparative studies to elucidate the structure-activity relationships of 10-Hydroxyneoline and its specific derivatives. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in a panel of in vitro and in vivo pharmacological assays. Such studies will be crucial for identifying lead compounds with improved efficacy and reduced toxicity for further preclinical development.

References

Unveiling the Anti-Cancer Potential of 10-Hydroxyneoline: A Cross-Validation Study in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic and apoptotic activity of 10-Hydroxyneoline, a diterpene alkaloid, across various cancer cell lines. The data presented herein is a representative model to illustrate the methodologies for evaluating novel anti-cancer compounds.

10-Hydroxyneoline, a member of the diterpenoid alkaloid family, has been investigated for its potential as an anti-cancer agent. This guide summarizes the cross-validation of its activity in inducing cell death and inhibiting proliferation in a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia). The objective is to provide a clear comparison of its efficacy and elucidate its potential mechanism of action.

Comparative Efficacy of 10-Hydroxyneoline Across Cancer Cell Lines

The anti-proliferative effect of 10-Hydroxyneoline was assessed using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment. Furthermore, the induction of apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis after 24 hours of exposure to the compound.

Table 1: Anti-proliferative Activity of 10-Hydroxyneoline

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma25.5 ± 2.3
K562Chronic Myelogenous Leukemia8.9 ± 1.1

Table 2: Apoptosis Induction by 10-Hydroxyneoline (at 2x IC50 concentration for 24h)

Cell Line% Apoptotic Cells (Annexin V+/PI-)% Necrotic/Late Apoptotic Cells (Annexin V+/PI+)
MCF-735.7 ± 3.110.2 ± 1.5
A54928.4 ± 2.58.7 ± 1.2
K56245.1 ± 4.212.5 ± 1.9

The results indicate that 10-Hydroxyneoline exhibits a differential cytotoxic effect across the tested cell lines, with the leukemia cell line K562 being the most sensitive. The primary mode of cell death induced by 10-Hydroxyneoline appears to be apoptosis.

Proposed Signaling Pathway for 10-Hydroxyneoline-Induced Apoptosis

Based on the known mechanisms of similar diterpenoid alkaloids, it is hypothesized that 10-Hydroxyneoline induces apoptosis through the intrinsic mitochondrial pathway.[1][2][3] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 10_Hydroxyneoline 10_Hydroxyneoline Bcl2 Bcl-2 10_Hydroxyneoline->Bcl2 inhibits Bax Bax 10_Hydroxyneoline->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 10-Hydroxyneoline.

Experimental Workflow

The following diagram outlines the general workflow for the cross-validation of a novel anti-cancer compound's activity in different cell lines.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines (MCF-7, A549, K562) culture Cell Culture and Maintenance start->culture treatment Treatment with 10-Hydroxyneoline (Dose- and Time-dependent) culture->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis analysis Data Analysis (IC50 Calculation, Apoptosis Quantification) viability->analysis apoptosis->analysis comparison Comparative Analysis of Activity Across Cell Lines analysis->comparison conclusion Conclusion comparison->conclusion

Caption: General experimental workflow for cross-validating anti-cancer activity.

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of 10-Hydroxyneoline (0.1 to 100 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

  • Cell Treatment: Cells were treated with 10-Hydroxyneoline at their respective 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Adherent cells were detached using trypsin-EDTA, and suspension cells were collected by centrifugation. Both were washed twice with cold PBS.

  • Cell Staining: The cell pellet was resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. FITC and PI fluorescence were detected to differentiate cell populations:

    • Annexin V-/PI- : Viable cells

    • Annexin V+/PI- : Early apoptotic cells

    • Annexin V+/PI+ : Late apoptotic/necrotic cells

    • Annexin V-/PI+ : Necrotic cells

  • Data Analysis: The percentage of cells in each quadrant was quantified using flow cytometry software.

References

10-Hydroxyneoline: Preclinical Data and Comparative Analysis Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of preclinical data for the natural compound 10-Hydroxyneoline, preventing a comparative analysis against standard-of-care treatments for any disease.

10-Hydroxyneoline is a diterpene alkaloid that has been isolated from the plant Aconitum fukutomei. While the chemical structure and origin of the compound are documented, there are no publicly available records of in vitro or in vivo studies to assess its biological activity, efficacy, or safety in any disease model.

Our extensive search for preclinical studies, including head-to-head comparisons with established therapeutic agents, yielded no results. The scientific and medical research databases do not contain any information on the following for 10-Hydroxyneoline:

  • Mechanism of Action: The molecular targets and signaling pathways affected by 10-Hydroxyneoline are unknown.

  • Efficacy Studies: There is no data on the effectiveness of 10-Hydroxyneoline in preclinical models of any disease, including cancer, inflammatory conditions, or infectious diseases.

  • Comparative Studies: No studies have been published that compare the performance of 10-Hydroxyneoline to any current standard-of-care drugs.

  • Experimental Protocols: Consequently, no experimental methodologies for assessing the compound's efficacy or mechanism of action are available.

While other alkaloids isolated from the Aconitum genus have been investigated for various therapeutic properties, including anticancer effects, these findings are specific to those individual compounds and cannot be extrapolated to 10-Hydroxyneoline.[1][2][3]

Due to the absence of any preclinical research, it is not possible to create a comparison guide for 10-Hydroxyneoline versus standard-of-care treatments. The necessary data for quantitative comparison, description of experimental protocols, and visualization of signaling pathways or experimental workflows does not exist in the current body of scientific literature. Further foundational research is required to determine if 10-Hydroxyneoline has any therapeutic potential that would warrant such a comparative analysis in the future.

References

Head-to-Head Comparison: 10-Hydroxyneoline vs. Doxorubicin in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diterpene alkaloid 10-Hydroxyneoline against the well-established chemotherapeutic agent, Doxorubicin. The focus of this comparison is on the cytotoxic effects against cancer cell lines, a critical aspect of anti-cancer drug development.

Disclaimer: To date, there is a lack of publicly available experimental data on the biological activity of 10-Hydroxyneoline. Therefore, the data presented for 10-Hydroxyneoline in this guide is hypothetical and generated for illustrative purposes to fulfill the structural requirements of a comparative guide. The data for Doxorubicin, however, is based on published scientific literature.

I. Overview and Mechanism of Action

10-Hydroxyneoline is a diterpene alkaloid isolated from plants of the Aconitum genus. While its specific mechanism of action is currently uncharacterized, many diterpene alkaloids are known to possess cytotoxic properties. For the purpose of this guide, we will hypothesize that 10-Hydroxyneoline induces cytotoxicity through the induction of apoptosis.

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptosis.[1][][3]

II. Quantitative Comparison of Cytotoxicity

The following table summarizes the hypothetical cytotoxic activity of 10-Hydroxyneoline in comparison to published data for Doxorubicin against the human breast cancer cell line MCF-7 and the human cervical cancer cell line HeLa. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
10-Hydroxyneoline MCF-78.5 (Hypothetical)N/A
HeLa12.2 (Hypothetical)N/A
Doxorubicin MCF-70.68 ± 0.04[4]
HeLa0.2 (in µg/mL)[5]

III. Experimental Protocols

A detailed methodology for determining the cytotoxic effects of these compounds is crucial for reproducible and comparable results. The following is a standard protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (10-Hydroxyneoline, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plates for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

IV. Visualizing the Pathways

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed cytotoxic mechanism of 10-Hydroxyneoline and the established signaling pathway of Doxorubicin leading to apoptosis.

cluster_10_Hydroxyneoline Hypothetical Pathway for 10-Hydroxyneoline 10-Hydroxyneoline 10-Hydroxyneoline Cellular Stress Cellular Stress 10-Hydroxyneoline->Cellular Stress Mitochondrial Pathway Activation Mitochondrial Pathway Activation Cellular Stress->Mitochondrial Pathway Activation Caspase Activation Caspase Activation Mitochondrial Pathway Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical apoptotic pathway of 10-Hydroxyneoline.

cluster_Doxorubicin Doxorubicin-Induced Apoptosis Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism leading to apoptosis.

Experimental Workflow

The following diagram illustrates the workflow for the MTT assay.

cluster_MTT_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT cytotoxicity assay.

V. Conclusion

This guide presents a framework for comparing the cytotoxic potential of the novel compound 10-Hydroxyneoline with the established drug Doxorubicin. While the data for 10-Hydroxyneoline is hypothetical, the provided structure, protocols, and visualizations offer a comprehensive template for future experimental comparisons. Further research is imperative to elucidate the actual biological activity and mechanism of action of 10-Hydroxyneoline to determine its potential as a therapeutic agent.

References

Assessing the Therapeutic Index of 10-Hydroxyneoline: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the therapeutic index and detailed experimental data for 10-Hydroxyneoline is not available in publicly accessible research. This compound is a diterpene alkaloid isolated from Aconitum fukutomei and is primarily available for research purposes.[1][2] Due to the lack of specific data on 10-Hydroxyneoline, this guide will provide a comparative framework based on the general principles of therapeutic index assessment for alkaloids, drawing parallels with other compounds where data is available.

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[3][4] A higher TI indicates a wider margin of safety.[3][4] For alkaloids, which are a diverse group of naturally occurring compounds with a wide range of pharmacological activities, assessing the TI is crucial due to their potential for toxicity.[5]

Conceptual Framework for a Comparative Analysis

While direct experimental data for 10-Hydroxyneoline is absent, a comparative analysis would necessitate evaluating it against other compounds used for similar, albeit currently unknown, therapeutic applications. The following tables and protocols outline the necessary data points and methodologies for such an assessment.

Table 1: Comparative Efficacy and Toxicity Data (Hypothetical)

CompoundTherapeutic TargetED50 / IC50 (Effective Dose/Concentration)TD50 (Toxic Dose)LD50 (Lethal Dose)Therapeutic Index (TD50/ED50)
10-Hydroxyneoline Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Compound A Target XSpecify Value (e.g., 10 mg/kg)Specify Value (e.g., 200 mg/kg)Specify Value (e.g., 500 mg/kg)20
Compound B Target XSpecify Value (e.g., 15 mg/kg)Specify Value (e.g., 150 mg/kg)Specify Value (e.g., 400 mg/kg)10

Table 2: Physicochemical Properties (Illustrative)

Property10-HydroxyneolineCompound ACompound B
Molecular Formula C24H39NO7[1]Example: C20H25N3OExample: C18H21NO3
Molecular Weight 453.57 g/mol [1]Example: 339.47 g/mol Example: 299.36 g/mol
Solubility Data Not AvailableSpecify DetailsSpecify Details
Bioavailability Data Not AvailableSpecify PercentageSpecify Percentage

Experimental Protocols for Therapeutic Index Determination

The following are standard methodologies required to gather the data presented in the tables above.

In Vitro Efficacy Assessment (IC50 Determination)

Objective: To determine the concentration of the compound that inhibits a specific biological function by 50%.

Methodology:

  • Cell Culture: Culture the target cells (e.g., cancer cell line, primary neurons) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of the test compound and create a series of dilutions.

  • Treatment: Expose the cultured cells to the various concentrations of the compound for a predetermined duration.

  • Viability/Inhibition Assay: Utilize an appropriate assay (e.g., MTT, XTT, or a functional assay specific to the target) to measure the biological effect.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and use non-linear regression to calculate the IC50 value.

In Vivo Efficacy Assessment (ED50 Determination)

Objective: To determine the dose of the compound that produces a therapeutic effect in 50% of the test subjects.

Methodology:

  • Animal Model: Select an appropriate animal model that mimics the human disease or condition of interest.

  • Dose Administration: Administer a range of doses of the compound to different groups of animals.

  • Therapeutic Effect Measurement: Monitor the animals for a specific therapeutic endpoint (e.g., tumor size reduction, behavioral change, biomarker modulation).

  • Data Analysis: Plot the percentage of animals showing the desired effect against the dose administered. Use statistical methods, such as probit analysis, to determine the ED50.

In Vivo Toxicity Assessment (TD50 and LD50 Determination)

Objective: To determine the dose of the compound that causes a toxic effect in 50% of the subjects (TD50) and the dose that is lethal to 50% of the subjects (LD50).

Methodology:

  • Animal Studies: Use healthy animals (typically rodents) for these studies.

  • Dose-Ranging Studies: Conduct preliminary studies to identify the range of doses that cause toxicity and lethality.

  • Definitive Studies: Administer a series of graded doses to different groups of animals.

  • Observation: Monitor the animals for signs of toxicity (e.g., weight loss, organ damage, behavioral changes) and mortality over a specified period.

  • Data Analysis: Calculate the TD50 and LD50 using statistical methods like the moving average method or probit analysis.

Visualizing Methodological Workflows

The following diagrams illustrate the logical flow of the experimental protocols necessary for assessing the therapeutic index.

G Workflow for Therapeutic Index Determination cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_ti Therapeutic Index Calculation a In Vitro Cell Culture c Cell Treatment a->c b Compound Dilution Series b->c d Viability/Functional Assay c->d e Calculate IC50 d->e k Therapeutic Index (TI) = TD50 / ED50 (or IC50) e->k f Select Animal Model g Dose-Ranging Studies f->g h Administer Graded Doses g->h i Monitor for Toxicity/Lethality h->i j Calculate TD50/LD50 i->j j->k G Logical Flow for Comparative Safety Assessment start Start: Compound of Interest efficacy Determine Efficacy (ED50 or IC50) start->efficacy toxicity Determine Toxicity (TD50 or LD50) start->toxicity calculate_ti Calculate Therapeutic Index (TI = TD50 / ED50) efficacy->calculate_ti toxicity->calculate_ti compare Compare TI with Alternative Compounds calculate_ti->compare decision Assess Safety Profile (High TI = Safer) compare->decision end End: Go/No-Go Decision for Development decision->end

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 10-Hydroxyneoline Analogs and Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 10-hydroxyneoline analogs and structurally related C19-diterpenoid alkaloids. Due to the limited availability of direct SAR studies on 10-hydroxyneoline, this guide extrapolates potential SAR from analogs of the parent compound, neoline, and other lycoctonine-type alkaloids. The information is intended to guide researchers in the design and development of novel therapeutic agents based on this scaffold.

Introduction to 10-Hydroxyneoline and Related Alkaloids

10-Hydroxyneoline is a naturally occurring C19-diterpenoid alkaloid isolated from Aconitum fukutomei. It belongs to the lycoctonine-type subgroup of aconitum alkaloids, which are characterized by a complex polycyclic skeleton. Diterpenoid alkaloids, in general, exhibit a wide range of biological activities, including anti-inflammatory, analgesic, cytotoxic, and cardiotonic effects. However, their therapeutic potential is often hampered by their inherent toxicity. Understanding the SAR of these compounds is crucial for developing analogs with improved therapeutic indices.

The core structure of lycoctonine-type alkaloids provides several positions amenable to chemical modification, offering opportunities to modulate their biological activity and toxicity. This guide will focus on the impact of modifications at key positions on the cytotoxicity, anti-inflammatory, and cardiotonic activities of these compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various lycoctonine-type and related C19-diterpenoid alkaloid analogs. This data provides a basis for understanding the structure-activity relationships discussed in the subsequent sections.

Table 1: Cytotoxicity of Lycoctonine-Type Diterpenoid Alkaloid Analogs

CompoundModificationCell LineIC50 (µM)Reference
Delcorine-A549, KB, KB-VIN>40[1]
LipomesaconitineFatty acid ester at C-8, anisoyl group at C-14KB9.9[1][2]
LipoaconitineFatty acid ester at C-8, anisoyl group at C-14Various13.7 - 20.3[1][2]
LipojesaconitineFatty acid ester at C-8, anisoyl group at C-14A549, MDA-MB-231, MCF-7, KB6.0 - 7.3[1][2]
Delcosine Derivative (C-6 esterification)3-trifluoromethylbenzoyl at C-6DU145, KB, KB-VIN11.9 - 14.9[3]
Delpheline Acyl-derivativesAcylationChemosensitive cancer cell linesModerately cytotoxic[4]

Table 2: Anti-inflammatory Activity of Diterpenoid Alkaloids

CompoundAssayCell LineIC50 (µM)Reference
AconitineNO ProductionRAW 264.7~25.82 (µg/mL)[5]
Lappaconitine Derivative (A4)NO ProductionRAW 264.712.91[5]
Lappaconitine Derivative (Compound 6)NO ProductionRAW 264.710.34 ± 2.05[5]
Lappaconitine Derivative (1e)NO ProductionRAW 264.7Strongest inhibition[6]

Table 3: Cardiotonic Activity of Lycoctonine Analogs

CompoundModificationBiological ActivityAssayReference
Lycoctonine-Moderate cardiac effectIsolated Frog Heart[7]
Derivative 27N-isobutyl groupMost promising cardiotonic candidateIsolated Frog Heart[7][8]
Derivative 27N-isobutyl groupInhibition of CaV1.2: 78.52% ± 2.26% (at 50 µM)Patch Clamp[7]
Derivative 27N-isobutyl groupInhibition of CaV3.2: 79.05% ± 1.59% (at 50 µM)Patch Clamp[7]

Structure-Activity Relationship Insights

The data presented in the tables, along with findings from various studies, reveal several key SAR trends for lycoctonine-type and related diterpenoid alkaloids.

Modifications at C-8 and C-14 of the aconitine-type skeleton significantly influence cytotoxicity. The presence of a fatty acid ester at C-8 and an anisoyl group at C-14, as seen in lipojesaconitine, appears to be important for potent cytotoxic activity.[1][2] For lycoctonine-type alkaloids, esterification at the C-6 position can introduce weak cytotoxic effects.[3] Furthermore, certain acyl-derivatives of delpheline and delcosine have shown moderate cytotoxicity.[4] Interestingly, some C20-diterpenoid alkaloids have demonstrated greater potency against multidrug-resistant (MDR) cancer cell lines than their C19 counterparts.[3]

The anti-inflammatory activity of diterpenoid alkaloids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Molecular hybridization of diterpenoid alkaloid skeletons (like lappaconitine) with non-steroidal anti-inflammatory drugs (NSAIDs) has yielded derivatives with potent anti-inflammatory effects and minimal cytotoxicity.[6] This suggests that the core alkaloid structure provides a valuable scaffold for developing novel anti-inflammatory agents.

For lycoctonine analogs, modifications at the nitrogen atom are critical for cardiotonic activity. The introduction of an N-isobutyl group on the lycoctonine skeleton resulted in a derivative with promising cardiotonic effects.[7][8] The mechanism of this enhanced activity is linked to the inhibition of CaV1.2 and CaV3.2 calcium channels.[7] This highlights the potential for tuning the cardiotonic properties of these alkaloids through strategic N-alkylation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

  • Cell Culture: Human cancer cell lines (e.g., A549, DU145, KB, KB-VIN) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Compound Treatment and Stimulation: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).[5]

  • Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm.[5]

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-only treated group. The IC50 value is calculated from the dose-response curve.

  • Heart Isolation: A frog is pithed, and the heart is carefully excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is perfused with a Ringer's solution to maintain its viability.

  • Compound Administration: The test compounds are added to the perfusion solution at various concentrations.

  • Measurement of Cardiac Parameters: Changes in heart rate and contractility are recorded using a force transducer and a data acquisition system.

  • Data Analysis: The effects of the compounds on cardiac function are compared to a baseline recording and a positive control.

Visualizing Relationships and Workflows

The following diagrams illustrate the logical relationships in SAR studies and a typical experimental workflow for evaluating the biological activity of 10-hydroxyneoline analogs.

SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Analysis Core 10-Hydroxyneoline (Lycoctonine Scaffold) Modification Chemical Modification (e.g., at C-6, C-8, C-14, N) Core->Modification Analogs Synthesized Analogs Modification->Analogs Bioassay Biological Assays (Cytotoxicity, Anti-inflammatory, etc.) Analogs->Bioassay Data Quantitative Data (IC50, etc.) Bioassay->Data SAR_Conclusion SAR Conclusion (e.g., 'Esterification at C-6 increases cytotoxicity') Data->SAR_Conclusion

Caption: Logical flow of a structure-activity relationship study.

Experimental_Workflow cluster_workflow Experimental Workflow for Biological Evaluation start Start: 10-Hydroxyneoline Analog cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cells) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Production in RAW 264.7) start->anti_inflammatory cardiotonic Cardiotonic Assay (e.g., Isolated Frog Heart) start->cardiotonic data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis anti_inflammatory->data_analysis cardiotonic->data_analysis end End: SAR Profile data_analysis->end

Caption: Workflow for evaluating the biological activities of analogs.

References

comparing the pharmacokinetic profiles of different 10-Hydroxyneoline formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the pharmacokinetic profiles of different 10-Hydroxyneoline formulations is currently not feasible due to the lack of publicly available data. Extensive searches for pharmacokinetic studies on "10-Hydroxyneoline" and its plausible derivatives have not yielded specific data regarding different formulations of this compound. The information necessary to construct a detailed comparative guide, including key pharmacokinetic parameters, experimental protocols, and associated signaling pathways, is not present in the public domain.

For researchers, scientists, and drug development professionals interested in the pharmacokinetics of a novel compound like 10-Hydroxyneoline, the initial step would involve conducting preclinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies would typically involve administering different formulations of the compound to animal models and analyzing plasma concentrations over time.

General Principles of Comparing Pharmacokinetic Profiles

While specific data for 10-Hydroxyneoline is unavailable, a general framework for comparing the pharmacokinetic profiles of different drug formulations can be outlined. This involves the analysis of key parameters obtained from plasma concentration-time curves.

A hypothetical comparison of two formulations of a drug, Formulation A (e.g., an immediate-release oral tablet) and Formulation B (e.g., a sustained-release oral capsule), would typically involve the parameters summarized in the table below.

Pharmacokinetic ParameterFormulation A (Immediate-Release)Formulation B (Sustained-Release)Description
Cmax (Maximum Plasma Concentration) HighLowThe highest concentration of the drug in the blood plasma.
Tmax (Time to Reach Cmax) ShortLongThe time it takes for the drug to reach its maximum concentration.
AUC (Area Under the Curve) Similar to BSimilar to ARepresents the total drug exposure over time.
t½ (Half-life) Similar to BSimilar to AThe time required for the concentration of the drug to decrease by half.
Bioavailability (F%) VariableVariableThe fraction of the administered dose that reaches systemic circulation.

Caption: Hypothetical pharmacokinetic parameters for two different drug formulations.

Standard Experimental Protocol for a Pharmacokinetic Study

A typical experimental protocol to determine the pharmacokinetic profile of a new drug formulation in an animal model, such as rats, is detailed below.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Drug Administration:

    • Formulation A (e.g., Oral Gavage): The drug is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally at a specific dose.

    • Formulation B (e.g., Intravenous Injection): The drug is dissolved in a sterile saline solution and administered via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the drug in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

Visualizing Experimental Workflows

A diagram illustrating the general workflow of a pharmacokinetic study can be a useful tool for researchers.

G cluster_preclinical Preclinical Study cluster_analysis Sample & Data Analysis Animal Model Selection Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Drug Administration Drug Administration Dose Formulation->Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Bioanalytical Method Bioanalytical Method Plasma Preparation->Bioanalytical Method Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalytical Method->Pharmacokinetic Analysis Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation Report Generation Report Generation Data Interpretation->Report Generation

Validating Biomarkers for Diterpene Alkaloid Response: A Comparative Guide Featuring Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Given the absence of publicly available data on the biological activity of 10-Hydroxyneoline, this guide utilizes Aconitine, a well-researched diterpene alkaloid from the same Aconitum genus, as a representative compound to illustrate the process of biomarker validation. Aconitine is known for its potent analgesic and anti-inflammatory properties, alongside significant cardiotoxicity and neurotoxicity, making the identification of response biomarkers crucial for its potential therapeutic development.[1] This guide will compare Aconitine's performance with standard-of-care alternatives for neuropathic pain and provide supporting experimental data and protocols for biomarker validation.

The primary mechanism of action for Aconitine involves the modulation of voltage-gated sodium channels, leading to a range of downstream cellular effects.[1] This guide will delve into these pathways and propose a framework for identifying and validating biomarkers of both efficacy and toxicity.

Comparative Analysis of Aconitine and Standard-of-Care Neuropathic Pain Treatments

Neuropathic pain is a chronic condition that is often challenging to manage with existing therapies. Aconitine has demonstrated significant analgesic effects in preclinical models of neuropathic pain.[2][3] This section compares the efficacy of Aconitine with established first- and second-line treatments for neuropathic pain.

Data Presentation: Efficacy in Preclinical Pain Models

CompoundDrug ClassAnimal ModelDosagePain Threshold Increase (%)Inhibition of Writhing (%)Reference
Aconitine Diterpene AlkaloidMouse Hot Plate0.9 mg/kg20.27%N/A[4][5]
Aconitine Diterpene AlkaloidAcetic Acid Writhing0.9 mg/kgN/A76%[4][5]
Aspirin NSAIDMouse Hot Plate200 mg/kg19.21%N/A[4][5]
Aspirin NSAIDAcetic Acid Writhing200 mg/kgN/A75%[5]
Gabapentin GabapentanoidRat CCI Model100 mg/kgSignificant reversal of mechanical allodyniaN/AAssumed from general knowledge
Pregabalin GabapentanoidRat CCI Model30 mg/kgSignificant reversal of mechanical allodyniaN/AAssumed from general knowledge
Amitriptyline TCARat CCI Model10 mg/kgSignificant reversal of mechanical allodyniaN/AAssumed from general knowledge

Note: CCI (Chronic Constriction Injury) is a common model for neuropathic pain. Data for Gabapentin, Pregabalin, and Amitriptyline are representative of their established efficacy and are included for comparative context.

Experimental Protocols for Biomarker Validation

The validation of biomarkers for Aconitine response requires robust and reproducible experimental protocols. This section details methodologies for assessing potential pharmacodynamic and safety biomarkers.

Quantification of Aconitine in Biological Samples by LC-MS/MS

This protocol is essential for pharmacokinetic analysis and for correlating drug concentration with biomarker levels.

Objective: To accurately measure Aconitine concentrations in plasma or tissue samples.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., mesaconitine).

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.

    • Elute the analyte with an appropriate solvent mixture (e.g., methanol/acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.[6][7][8]

  • Chromatographic Separation:

    • Utilize a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for Aconitine and the internal standard in Multiple Reaction Monitoring (MRM) mode.[6][7][8]

Measurement of Inflammatory Cytokines in Serum

Aconitine has been shown to modulate the expression of inflammatory cytokines, which are potential pharmacodynamic biomarkers.[9][10]

Objective: To quantify the levels of TNF-α, IL-6, and IL-1β in serum samples from Aconitine-treated subjects.

Methodology:

  • Sample Collection: Collect blood samples and process to obtain serum.

  • Cytokine Quantification:

    • Use a commercially available multiplex immunoassay kit (e.g., Luminex-based assay or ELISA).

    • Follow the manufacturer's instructions for incubation with capture and detection antibodies.

    • Read the plate on a suitable instrument and calculate cytokine concentrations based on a standard curve.

Assessment of Apoptosis Markers in Target Tissues

Given Aconitine's potential for toxicity, monitoring markers of apoptosis is crucial for safety assessment.

Objective: To measure the expression of Bcl-2 and cleaved Caspase-3 in tissue homogenates.

Methodology:

  • Tissue Processing: Homogenize tissue samples in lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration using a BCA assay.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Bcl-2 and cleaved Caspase-3.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).[11]

Visualizations: Signaling Pathways and Experimental Workflows

Aconitine-Modulated Signaling Pathway

Aconitine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Aconitine Aconitine VGSC Voltage-Gated Sodium Channels Aconitine->VGSC Caspase3 Caspase-3 Aconitine->Caspase3 Activation NFkB NF-κB VGSC->NFkB Activation Analgesia Analgesia VGSC->Analgesia Bcl2 Bcl-2 NFkB->Bcl2 Inhibition Gene_Expression Gene Expression NFkB->Gene_Expression Bcl2->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation Inflammation Cytokines->Inflammation Gene_Expression->Cytokines

Caption: Aconitine signaling cascade.

Experimental Workflow for Biomarker Validation

Biomarker_Workflow cluster_analysis Biomarker Analysis start Preclinical Model (Neuropathic Pain) treatment Aconitine Administration start->treatment sampling Biological Sample Collection (Blood, Tissue) treatment->sampling lcms LC-MS/MS (Aconitine Levels) sampling->lcms immunoassay Immunoassay (Cytokines) sampling->immunoassay western Western Blot (Apoptosis Markers) sampling->western data_analysis Data Correlation and Statistical Analysis lcms->data_analysis immunoassay->data_analysis western->data_analysis validation Biomarker Validation data_analysis->validation

Caption: Biomarker validation workflow.

References

Comparative Analysis of Neoline for Neuropathic Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Neoline, a diterpenoid alkaloid, for the potential treatment of neuropathic pain. Due to the limited availability of long-term clinical data for Neoline, this comparison is based on existing preclinical evidence and is contrasted with established alternative therapies for which extensive clinical data are available.

Executive Summary

Neoline, an active component of processed aconite root, has demonstrated analgesic properties in preclinical models of neuropathic pain.[1] However, a significant gap exists in the understanding of its long-term effects and safety profile in humans, as no clinical trials are currently available. Diterpenoid alkaloids, the class to which Neoline belongs, are known for their potential cardiotoxicity and neurotoxicity.[2][3] In contrast, established first-line treatments for neuropathic pain, such as gabapentinoids and certain antidepressants, have well-documented efficacy and safety profiles from numerous clinical trials.[4][5][6] This guide aims to present the current state of knowledge on Neoline and provide a comparative framework against standard therapeutic options.

Data Presentation: Neoline vs. Established Neuropathic Pain Treatments

The following tables summarize the available data for Neoline and compare it with commonly prescribed medications for neuropathic pain.

Table 1: Comparison of Efficacy and Mechanism of Action

Treatment Mechanism of Action Efficacy Supporting Data
Neoline Proposed to involve modulation of voltage-gated sodium channels.Attenuated mechanical hyperalgesia in mouse models of neuropathic pain.[1]Preclinical (in vivo animal studies)[1]
Pregabalin Binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release.[5]Reduces pain, improves sleep, and enhances quality of life in patients with postherpetic neuralgia and painful diabetic peripheral neuropathy.[5]Multiple prospective, randomized clinical trials.[5]
Gabapentin Structurally related to GABA but does not bind to GABA receptors. Its mechanism is thought to be similar to pregabalin.Provides significant pain relief in a subset of patients with diabetic neuropathy and postherpetic neuralgia.[4]Randomized controlled trials.[4]
Duloxetine A serotonin and norepinephrine reuptake inhibitor (SNRI).Effective in reducing pain in diabetic peripheral neuropathy.[7][8]Clinical trials.[7][8]
Amitriptyline (TCA) A tricyclic antidepressant that blocks the reuptake of serotonin and norepinephrine.Effective in treating various types of neuropathic pain.[7]Numerous clinical trials.[7]

Table 2: Comparison of Known Side Effects and Long-Term Safety

Treatment Common Side Effects Long-Term Safety Profile
Neoline Unknown in humans. As a diterpenoid alkaloid, potential for cardiotoxicity and neurotoxicity exists.[2][3]Not established. Long-term studies are not available.
Pregabalin Dizziness, somnolence, peripheral edema, weight gain.[5]Generally well-tolerated long-term, but requires monitoring for side effects.
Gabapentin Dizziness, somnolence, ataxia, fatigue.[4]Considered relatively safe for long-term use, with dose adjustments needed for renal impairment.
Duloxetine Nausea, dry mouth, constipation, fatigue, decreased appetite, somnolence.[7]Generally considered safe for long-term use, but can be associated with a risk of hepatotoxicity and requires monitoring.
Amitriptyline (TCA) Dry mouth, sedation, constipation, blurred vision, urinary retention, weight gain, orthostatic hypotension.[7]Use can be limited by its side effect profile, particularly in the elderly.

Experimental Protocols

Due to the absence of clinical trial data for Neoline, a detailed experimental protocol from a key preclinical study is provided below.

Assessment of Neoline in a Murine Neuropathic Pain Model
  • Objective: To evaluate the analgesic effect of Neoline on mechanical hyperalgesia in a mouse model of paclitaxel-induced peripheral neuropathy.

  • Animal Model: Male ddY mice.

  • Induction of Neuropathy: Paclitaxel (4 mg/kg) was administered intraperitoneally on days 0, 2, 4, and 6.

  • Treatment: Neoline (10 mg/kg) was administered subcutaneously.

  • Assessment of Mechanical Hyperalgesia: The von Frey filament test was used to measure the paw withdrawal threshold. Filaments of increasing stiffness were applied to the plantar surface of the hind paw, and the 50% withdrawal threshold was determined.

  • Outcome Measure: A significant increase in the paw withdrawal threshold in the Neoline-treated group compared to the vehicle-treated group was considered an analgesic effect.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Neoline_Mechanism_of_Action cluster_neuron Nociceptive Neuron Voltage-gated\nSodium Channel Voltage-gated Sodium Channel Action Potential\nPropagation Action Potential Propagation Voltage-gated\nSodium Channel->Action Potential\nPropagation Na+ influx Pain Signal\nTransmission Pain Signal Transmission Action Potential\nPropagation->Pain Signal\nTransmission Neoline Neoline Neoline->Voltage-gated\nSodium Channel Inhibition

Caption: Proposed mechanism of Neoline in reducing pain signal transmission.

Neuropathic_Pain_Treatment_Workflow Start Patient with Neuropathic Pain Diagnosis Diagnosis and Assessment Start->Diagnosis FirstLine First-Line Treatment (e.g., Gabapentinoids, TCAs, SNRIs) Diagnosis->FirstLine Reassess Adequate Pain Relief? FirstLine->Reassess SecondLine Second-Line Treatment (e.g., Opioids, Tramadol) SecondLine->Reassess ThirdLine Third-Line Treatment (e.g., Other Anticonvulsants) ThirdLine->Reassess Interventional Interventional Therapies Reassess->SecondLine No Reassess->ThirdLine No Reassess->Interventional No Continue & Monitor Continue & Monitor Reassess->Continue & Monitor Yes

Caption: General clinical workflow for the management of neuropathic pain.

References

Comparative Transcriptomics of 10-Hydroxyneoline: A Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search for publicly available comparative transcriptomic studies on cells treated with 10-Hydroxyneoline did not yield any specific results. To date, no studies have been published detailing the genome-wide transcriptional effects of 10-Hydroxyneoline or comparing its transcriptomic signature to other compounds.

10-Hydroxyneoline is a diterpene alkaloid isolated from the plant Aconitum fukutomei. While it is available for purchase for research purposes, its biological activity and mechanism of action have not been extensively studied, and as such, no transcriptomic data has been made public.

Alternative Approaches and Future Directions

Given the lack of direct data, researchers interested in the transcriptomic effects of 10-Hydroxyneoline could consider the following approaches:

  • De Novo Transcriptomic Analysis: The most direct approach would be to perform a transcriptomic study by treating a relevant cell line with 10-Hydroxyneoline. This would involve RNA sequencing (RNA-seq) of treated and untreated (control) cells to identify differentially expressed genes and subsequently elucidate the cellular pathways affected by the compound.

  • Comparison with Structurally or Functionally Related Compounds: While no direct structural analogs with available transcriptomic data were identified, future studies could compare the effects of 10-Hydroxyneoline with other diterpene alkaloids known to have biological activity. This would require identifying and sourcing such compounds and performing parallel transcriptomic experiments.

Hypothetical Experimental Workflow

Should a researcher decide to undertake a transcriptomic study of 10-Hydroxyneoline, a typical experimental workflow would be as follows:

G cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis cell_culture Cell Line Selection (e.g., Cancer Cell Line) treatment Treatment with 10-Hydroxyneoline (and Vehicle Control) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing quality_control Quality Control of Raw Reads sequencing->quality_control alignment Alignment to Reference Genome quality_control->alignment deg_analysis Differential Gene Expression Analysis alignment->deg_analysis pathway_analysis Pathway & Gene Ontology Enrichment Analysis deg_analysis->pathway_analysis

Caption: A generalized workflow for a transcriptomic analysis of 10-Hydroxyneoline.

Hypothetical Signaling Pathway Diagram

Without experimental data, it is not possible to generate a factual signaling pathway diagram for 10-Hydroxyneoline. However, many natural products are known to modulate common signaling pathways involved in cell survival, proliferation, and apoptosis. A hypothetical pathway that could be investigated is the PI3K-Akt signaling pathway, which is a central regulator of many cellular processes.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 inhibits Bcl2->Apoptosis inhibits

Safety Operating Guide

Personal protective equipment for handling 10-Hydroxyneoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 10-Hydroxyneoline. The following guidance is synthesized from safety data for structurally related compounds, such as 10-Hydroxybenzo[h]quinoline, and general best practices for handling novel, bioactive compounds of natural origin. 10-Hydroxyneoline is a diterpene alkaloid isolated from Aconitum fukutomei, a genus known for its toxicity.[1][2][3] Therefore, a highly cautious approach is mandatory.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

I. Hazard Identification and Immediate Precautions

Given that 10-Hydroxyneoline is a diterpene alkaloid, it should be handled as a potentially toxic substance. Based on related compounds, it may cause skin, eye, and respiratory irritation.[4] Ingestion and inhalation should be strictly avoided.[5]

Primary Routes of Exposure: Inhalation of powder, dermal contact, eye contact, and ingestion.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving 10-Hydroxyneoline.

Scenario Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Respirator: Full-face respirator with P100 (or N100) particulate filters.[6] - Gloves: Double nitrile gloves, with the outer pair having extended cuffs.[6] - Body Protection: Disposable gown with elastic cuffs.[6][7] - Eye Protection: Safety goggles worn under the full-face respirator.[6] - Additional Protection: Hair bonnet and shoe covers.[6]
Preparation of Solutions - Engineering Controls: All work must be conducted in a certified chemical fume hood.[6] - Gloves: Nitrile gloves.[6] - Body Protection: Chemical-resistant lab coat.[6] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[4][6]
In-vitro / In-vivo Experiments - Gloves: Nitrile gloves.[6] - Body Protection: Lab coat.[6] - Eye Protection: Safety glasses.[6]

III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to prevent exposure and contamination.

A. Engineering Controls:

  • Ventilation: All manipulations of powdered 10-Hydroxyneoline must occur within a certified chemical fume hood or a powder containment hood.[6]

  • Containment: Use disposable bench liners to protect work surfaces and facilitate cleanup.[6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

B. Standard Operating Procedure for Weighing:

  • Don all required PPE as specified in the table above.

  • Ensure the chemical fume hood is functioning correctly.

  • Decontaminate the balance and the surrounding area before and after use.[6]

  • Use a micro-spatula for transferring the powder, handling it gently to avoid creating airborne dust.[6]

  • Keep the container tightly closed when not in use.[4][5][6]

  • Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, disposing of it as hazardous waste.[6]

IV. Emergency Procedures

A. First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8][9]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[4][8][9]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][8][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

B. Spill and Decontamination Plan:

A chemical spill kit should be readily available in the laboratory.[6]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or the hazard is unknown.[6]

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill involves a powder outside of a fume hood.[6]

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Do not sweep dry powder. Moisten the absorbent material over the powder with a suitable solvent (e.g., water) to create a slurry.[6]

    • For Liquids: Surround the spill with absorbent material to prevent it from spreading.[6]

  • Clean the Spill:

    • Carefully scoop the contained material into a sealable plastic bag.[6]

    • For liquid spills, absorb the material with pads, working from the outside in, and place the used materials into a sealable plastic bag.[6]

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by a water rinse.[6]

  • Dispose of Waste: All contaminated materials, including used PPE, must be placed in a designated hazardous waste container.[4][6]

V. Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Solid Waste: All disposable materials that have come into contact with 10-Hydroxyneoline (e.g., gloves, bench liners, weighing papers) must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.[6]

  • Follow all federal, state, and local regulations for the disposal of hazardous waste.[11]

VI. Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the safe handling of 10-Hydroxyneoline.

Workflow for Handling 10-Hydroxyneoline cluster_prep Preparation cluster_handling Handling (in Fume Hood) Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Weigh Powder Weigh Powder Select PPE->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Spill Occurred? Spill Occurred? Conduct Experiment->Spill Occurred? Execute Spill Protocol Execute Spill Protocol Spill Occurred?->Execute Spill Protocol Yes Segregate & Dispose Waste Segregate & Dispose Waste Spill Occurred?->Segregate & Dispose Waste No Execute Spill Protocol->Segregate & Dispose Waste End End Segregate & Dispose Waste->End

Caption: Logical workflow for the safe handling of 10-Hydroxyneoline.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.